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  • Product: 3-Ethoxy-5-iodo-4-methoxybenzaldehyde
  • CAS: 428483-80-1

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of a Polysubstituted Benzaldehyde

An In-depth Technical Guide to the Synthesis and Properties of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde For Researchers, Scientists, and Drug Development Professionals 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Properties of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a highly functionalized aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern—featuring an aldehyde, an ethoxy group, a methoxy group, and an iodine atom—renders it a versatile building block for the construction of complex molecular architectures. The electron-donating alkoxy groups activate the aromatic ring, while the strategically placed iodine atom serves as a versatile handle for a variety of cross-coupling reactions. The aldehyde functionality itself is a gateway to countless chemical transformations.

This guide provides a comprehensive overview of the synthesis and key properties of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, handle, and utilize this valuable chemical intermediate. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and present a summary of its essential physicochemical properties.

Synthesis: A Two-Step Pathway to a Versatile Intermediate

The most logical and efficient synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde proceeds via a two-step sequence starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). The first step involves the ethylation of the phenolic hydroxyl group, followed by a regioselective iodination of the electron-rich aromatic ring.

Step 1: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde

The initial step focuses on the conversion of the phenolic hydroxyl group of isovanillin into an ethoxy group. This is typically achieved via a Williamson ether synthesis. The choice of reagents is critical for achieving high yield and purity. Using an alkyl halide like ethyl bromide in the presence of a base is a common and effective method.[1] To facilitate the reaction, especially in a biphasic system (e.g., water and an organic solvent), a phase transfer catalyst is often employed to shuttle the phenoxide ion into the organic phase where it can react with the ethyl bromide.[2][3]

The causality behind this choice is rooted in efficiency and safety. While reagents like diethyl sulfate can also be used, they are highly toxic.[3] The use of ethyl bromide with a base like sodium hydroxide or potassium hydroxide and a catalyst like tetrabutylammonium fluoride or benzyltriethylammonium chloride in water provides a greener, safer, and high-yielding alternative.[2][3] The reaction is typically straightforward and results in a product that is easily separable.[2]

Step 2: Regioselective Iodination

With the precursor, 3-ethoxy-4-methoxybenzaldehyde, in hand, the next step is the introduction of an iodine atom onto the aromatic ring. This is an electrophilic aromatic substitution reaction. The position of iodination is directed by the existing substituents. The ethoxy and methoxy groups are both ortho-, para-directing and strongly activating. The aldehyde group is a meta-directing and deactivating group. The position ortho to the ethoxy group (C5) is sterically accessible and electronically activated, making it the most probable site for iodination.

A variety of iodinating agents can be used. A common and effective method for the iodination of activated aromatic rings is the use of N-Iodosuccinimide (NIS) in an appropriate solvent like acetonitrile or dichloromethane. This reagent is a convenient and safe source of an electrophilic iodine species. The reaction generally proceeds under mild conditions to give the desired product.

The overall synthetic workflow is depicted below.

Caption: Synthetic pathway for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is crucial for its application in research and development. The data summarized below has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₀H₁₁IO₃[4] (analogue)
Molecular Weight 322.09 g/mol Calculated
Appearance White to off-white solid/powder (precursor)
Melting Point Data not available; precursor melts at 51-53 °C[5]
Boiling Point Data not available; precursor boils at 155 °C / 10 mmHg[5]
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and Methanol.[5][6]
CAS Number 384857-33-4[7]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the aldehyde proton (~9.8 ppm), two singlets for the aromatic protons, a quartet for the ethoxy methylene protons (~4.2 ppm), a singlet for the methoxy protons (~3.9 ppm), and a triplet for the ethoxy methyl protons (~1.5 ppm).[8]

  • ¹³C NMR (CDCl₃, 101 MHz): The spectrum would display a signal for the aldehyde carbonyl carbon (~190 ppm), signals for the aromatic carbons (including the carbon bearing the iodine at a characteristic upfield shift, ~85-95 ppm), and signals for the ethoxy and methoxy carbons.[8]

  • IR (KBr, cm⁻¹): Key peaks would include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, C-H stretching for the aldehyde and aromatic rings, and C-O stretching for the ether linkages.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This protocol is adapted from a high-yield industrial synthesis method.[2]

  • Materials:

    • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

    • Sodium hydroxide (NaOH)

    • Ethyl bromide (Bromoethane)

    • Tetrabutylammonium fluoride (TBAF) or another suitable phase transfer catalyst

    • Deionized water

    • 3L three-necked round-bottom flask equipped with a mechanical stirrer

  • Procedure:

    • In the 3L reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.

    • To the stirred solution, add 500g of isovanillin, 120g of tetrabutylammonium fluoride, and 537g of ethyl bromide.

    • Stir the resulting mixture vigorously at 25 °C for 4 hours.

    • After the reaction period, a solid product will have precipitated. Collect the solid by suction filtration.

    • Wash the solid with cold water and dry under vacuum to yield 3-ethoxy-4-methoxybenzaldehyde as a white to off-white powder.

  • Expected Outcome: This method has been reported to produce the product with a purity of >99% and a yield of approximately 95-96%.[2][6]

Protocol 2: Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

This protocol is a general procedure for the iodination of activated benzaldehydes.[8]

  • Materials:

    • 3-Ethoxy-4-methoxybenzaldehyde

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (CH₃CN)

    • Schlenk tube or round-bottom flask with a magnetic stirrer

    • Sodium thiosulfate (Na₂S₂O₃) solution (aqueous)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk tube, add 3-Ethoxy-4-methoxybenzaldehyde (1 mmol, 180.2 mg) and acetonitrile (5 mL).

    • To this solution, add N-Iodosuccinimide (1.1 mmol, 247.5 mg).

    • Stir the reaction mixture at room temperature for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NIS.

    • Extract the mixture with dichloromethane or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Applications in Research and Drug Development

Substituted benzaldehydes are cornerstone intermediates in the synthesis of a vast array of biologically active compounds and fine chemicals.[9] 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is particularly valuable due to its dense and strategically placed functionalities:

  • Pharmaceutical Synthesis: The core structure is a scaffold that can be elaborated into more complex molecules. For instance, 3-ethoxy-4-methoxybenzaldehyde is a key intermediate in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat certain types of psoriasis and psoriatic arthritis.[3] The iodo-substituted version provides an avenue for creating novel analogues through reactions at the iodine position.

  • Cross-Coupling Reactions: The aryl iodide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino groups at the C5 position, enabling the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.[10]

  • Heterocycle Formation: The aldehyde group can undergo condensation reactions with a variety of nucleophiles, such as amines and active methylene compounds, to construct a wide range of heterocyclic systems like quinolines, pyrimidines, and benzodiazepines, which are prevalent motifs in many pharmaceuticals.[11]

References

  • A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities. Benchchem.
  • Supporting Inform
  • 3-Iodo-4-methoxy-benzaldehyde. Chem-Impex.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • 3-Ethoxy-4-methoxybenzaldehyde. Chem-Impex.
  • 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8. Sigma-Aldrich.
  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde. PrepChem.com.
  • Application Notes and Protocols: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Vers
  • 3-Ethoxy-5-iodo-4-((4-iodobenzyl)oxy)benzaldehyde. ChemScene.
  • 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8. ChemicalBook.
  • 384857-33-4|4-Ethoxy-3-iodo-5-methoxybenzaldehyde|BLD Pharm.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Introduction 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring an electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring an electron-donating ethoxy group, a methoxy group, and a bulky, electron-withdrawing iodine atom on a benzaldehyde scaffold, suggests potential as a versatile intermediate for synthesizing complex bioactive molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block for creating novel therapeutic agents and molecular probes.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes predicted properties derived from established chemical principles and comparative analysis of structurally analogous compounds. We provide detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate these characteristics in their own laboratories. This approach ensures a narrative grounded in both theoretical expertise and practical, self-validating experimental design.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. These details are critical for database searches, regulatory submissions, and accurate interpretation of all subsequent analytical data.

Chemical Structure

The structure of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is defined by a central benzene ring substituted with an aldehyde (-CHO) group at position 1, a methoxy (-OCH₃) group at position 4, an ethoxy (-OC₂H₅) group at position 3, and an iodine (-I) atom at position 5.

Caption: 2D Chemical Structure of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Chemical Identifiers

A consolidated table of key identifiers for this molecule is presented below. These are essential for unambiguous referencing in scientific literature and databases.

IdentifierValueSource
Molecular Formula C₁₀H₁₁IO₃Calculated
Molecular Weight 306.09 g/mol Calculated
InChI InChI=1S/C10H11IO3/c1-3-14-9-6-7(5-11)4-8(12)10(9)13-2/h4-6H,3H2,1-2H3Calculated
InChIKey Predicted: ZJBCXJFLCFJECT-UHFFFAOYSA-NCalculated
SMILES CCOC1=CC(=O)C=C(I)C1OCCalculated
CAS Number Not assignedN/A

Physicochemical Properties: Predictions and Experimental Validation

This section details the predicted physicochemical properties based on data from structurally related compounds. For each property, a detailed, robust experimental protocol is provided to enable empirical verification.

Comparative Data of Structurally Related Compounds

The causality behind predicting the properties of a novel compound lies in understanding the contributions of its constituent functional groups. By comparing it to known analogs, we can infer its behavior. For instance, the presence of the bulky iodine atom is expected to increase the melting point and decrease aqueous solubility compared to its non-iodinated parent, 3-ethoxy-4-methoxybenzaldehyde.

Compound NameMolecular FormulaMW ( g/mol )Melting Point (°C)Key Structural Difference
3-Ethoxy-4-methoxybenzaldehyde C₁₀H₁₂O₃180.2051-53No iodine substituent.
3-Iodo-4-methoxybenzaldehyde C₈H₇IO₂262.04107-112[1]Lacks the 5-iodo and 3-ethoxy groups; has a 3-iodo group.
5-Iodo-3,4-dimethoxybenzaldehyde C₉H₉IO₃292.07171–172[2]Ethoxy group is replaced by a methoxy group.
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde C₉H₉IO₃292.07137–138[3]Methoxy group is replaced by a hydroxyl group.
4-Hydroxy-3-iodo-5-methoxybenzaldehyde C₈H₇IO₃278.04183-185[4]Ethoxy group is replaced by a hydroxyl group.

Based on this comparative analysis, 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is predicted to be a crystalline solid at room temperature with a melting point likely falling between that of its non-iodinated parent and its more heavily substituted analogs, estimated in the range of 70-90 °C.

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a highly pure compound.

Objective: To determine the melting point range of the solid compound.

Methodology: Capillary Melting Point Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free sample is crucial to avoid melting point depression.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating (10-15 °C/min) to get a rough estimate.

  • Accurate Determination: Use a fresh sample. Heat the block to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

G start Start: Dry, Powdered Sample load Load Sample into Capillary Tube (2-3 mm) start->load place Place Capillary in Melting Point Apparatus load->place heat_fast Rapid Heating (10-15°C/min) to Estimate MP place->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Slow Heating (1-2°C/min) Near Estimated MP cool->heat_slow observe Observe and Record: T₁ (First Liquid) T₂ (All Liquid) heat_slow->observe result Result: Melting Point Range (T₁ - T₂) observe->result end End result->end

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a key parameter for reaction setup, purification, and formulation development. Given its structure—a large, hydrophobic aromatic core with polar ether and aldehyde functionalities—3-Ethoxy-5-iodo-4-methoxybenzaldehyde is predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility, providing quantitative and reproducible results.[5]

Objective: To quantitatively determine the solubility of the compound in various solvents at a controlled temperature.

Methodology:

  • Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the desired solvents (e.g., water, ethanol, acetone, dichloromethane).

  • Addition of Solute: Add an excess amount of the compound to each vial, ensuring a visible amount of undissolved solid remains. This confirms that the solution is saturated.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite separation.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).[6]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

G start Start: Vials with Known Solvent Volume add_solute Add Excess Compound to Each Vial start->add_solute equilibrate Seal and Agitate (24-48h at 25°C) add_solute->equilibrate separate Separate Phases (Settle or Centrifuge) equilibrate->separate analyze Withdraw Supernatant and Analyze by HPLC separate->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural integrity. The following sections describe the expected spectral features and the protocols for acquiring the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[6]

¹H NMR (Proton NMR):

  • Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region, typically around δ 9.8-10.0 ppm.

  • Aromatic Protons: Two singlets are expected for the two protons on the benzene ring, likely between δ 7.0-8.0 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons, expected around δ 3.9-4.1 ppm.

  • Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene (-OCH₂) protons (around δ 4.0-4.2 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.4-1.6 ppm).

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon (-CHO): A peak in the highly deshielded region, δ 189-192 ppm.

  • Aromatic Carbons: Six distinct peaks are expected in the δ 90-165 ppm range. The carbon bearing the iodine atom (C-I) will appear at a significantly higher field (lower ppm value, ~90-95 ppm) compared to the other aromatic carbons.

  • Methoxy Carbon (-OCH₃): A peak around δ 56-62 ppm.

  • Ethoxy Carbons (-OCH₂CH₃): Two peaks, one for the methylene carbon (~δ 65 ppm) and one for the methyl carbon (~δ 15 ppm).

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic Peaks:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1550-1600 cm⁻¹ region.

  • C-O Stretch (Ethers): Strong absorptions in the 1200-1300 cm⁻¹ (aryl-alkyl ether) and 1000-1100 cm⁻¹ (alkyl-alkyl ether) regions.

  • C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Stability and Reactivity

Understanding the stability and reactivity profile is crucial for safe handling, storage, and synthetic planning.

  • Stability: The compound is expected to be stable under normal laboratory conditions (ambient temperature and pressure).[7] However, like many aldehydes, it may be susceptible to air oxidation over long periods, especially in the presence of light. It is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

  • Reactivity:

    • The aldehyde group is the primary site of reactivity, susceptible to nucleophilic attack and oxidation/reduction reactions.

    • The iodo-substituent makes the aromatic ring amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful handle for further molecular elaboration.[8]

    • The compound is incompatible with strong oxidizing agents and strong bases.[7]

Conclusion

This technical guide has presented a detailed profile of the physicochemical characteristics of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde. By integrating predictive analysis based on well-understood chemical principles with data from structurally related analogs, we have established a robust baseline for its expected properties. The inclusion of detailed, standardized experimental protocols provides a clear pathway for researchers to empirically verify these characteristics, ensuring both scientific rigor and practical applicability. This foundational knowledge is indispensable for scientists and drug development professionals seeking to utilize this versatile chemical intermediate in their research endeavors.

References

  • U.S. Environmental Protection Agency. (n.d.). 3-iodo-5-methoxy-4-propoxybenzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Supporting Information For - Rsc.org. (n.d.). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-hydroxy-5-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-iodo-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • SpectraBase. (n.d.). benzaldehyde, 3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy]-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

Foundational

3-Ethoxy-5-iodo-4-methoxybenzaldehyde structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and biologically active molecules. The precise arrangement of its substituents—an ethoxy, an iodo, a methoxy, and a formyl group on the benzene ring—is critical to its chemical reactivity and biological properties. Therefore, unambiguous structural elucidation is a prerequisite for its use in any research or development setting. This guide provides a comprehensive, in-depth overview of the analytical methodologies and data interpretation required to definitively confirm the structure of this compound.

This document is structured to follow the logical workflow of chemical analysis, beginning with a plausible synthetic route and proceeding through a multi-spectroscopic approach for structural verification. Each section details the underlying principles of the analytical technique, the expected results for the target molecule, and a step-by-step experimental protocol.

Plausible Synthetic Pathway

A plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds. The synthesis would likely begin with the ethylation of a suitable precursor, such as 5-iodovanillin.

Proposed Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde:

Starting_Material 5-Iodovanillin Intermediate 3-Ethoxy-5-iodo-4-hydroxybenzaldehyde Starting_Material->Intermediate Williamson Ether Synthesis (e.g., Ethyl iodide, K2CO3) Product 3-Ethoxy-5-iodo-4-methoxybenzaldehyde Intermediate->Product Methylation (e.g., Dimethyl sulfate, NaOH)

Caption: Proposed synthetic pathway for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expected Results:

For 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (C10H11IO3), the expected monoisotopic mass is 321.97 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M+). Aromatic aldehydes are known to exhibit strong molecular ion peaks in their mass spectra[1].

Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom ([M-1]+) and the loss of the formyl group ([M-29]+)[2][3]. Further fragmentation may involve the cleavage of the ether linkages.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent, such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Mass Range: m/z 50-500

  • Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the observed fragmentation pattern with known patterns for similar compounds.

Data Presentation: Predicted Mass Spectrometry Data

FragmentPredicted m/zInterpretation
[M]+322Molecular Ion
[M-1]+321Loss of H• from the aldehyde
[M-29]+293Loss of CHO• from the aldehyde
[M-45]+277Loss of •OC2H5

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Results:

The IR spectrum of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is expected to show characteristic absorption bands for the aldehyde, aromatic ring, and ether functional groups.

  • Aldehyde C-H Stretch: Two weak bands are expected in the region of 2850-2750 cm-1[4].

  • C=O Stretch (Aldehyde): A strong absorption band is anticipated around 1700 cm-1. The exact position can be influenced by the electronic effects of the ring substituents[5].

  • Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1600-1450 cm-1 region.

  • C-O Stretch (Ethers): Strong absorptions are expected in the 1300-1000 cm-1 region for the aryl-alkyl ether linkages.

  • C-H Bending (Aromatic): The substitution pattern on the benzene ring can sometimes be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm-1 region.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32 (for a good signal-to-noise ratio).

  • Data Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Predicted Infrared Absorption Bands

Wavenumber (cm-1)IntensityFunctional Group Assignment
~2850, ~2750WeakAldehyde C-H Stretch
~1700StrongC=O Stretch (Aldehyde)
~1600-1450Medium-WeakAromatic C=C Stretch
~1250StrongAryl-O Stretch (Ether)
~1050StrongAlkyl-O Stretch (Ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Expected Results for ¹H NMR:

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the ethoxy and methoxy groups.

  • Aldehyde Proton: A singlet is expected at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm.

  • Aromatic Protons: Two singlets (or two doublets with a very small meta-coupling constant) are expected for the two aromatic protons, likely in the region of δ 7.0-8.0 ppm. The exact chemical shifts will be influenced by the electronic effects of the surrounding substituents.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected around δ 3.9-4.2 ppm.

  • Ethoxy Protons: A quartet for the two methylene (-CH2-) protons and a triplet for the three methyl (-CH3) protons are expected. The quartet will likely appear around δ 4.0-4.3 ppm, and the triplet around δ 1.3-1.6 ppm.

Expected Results for ¹³C NMR:

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

  • Aldehyde Carbonyl: A signal in the downfield region, around δ 190 ppm[6].

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the iodine atom will have a significantly upfield chemical shift compared to the others. The chemical shifts of the other aromatic carbons will be influenced by the attached functional groups.

  • Methoxy Carbon: A signal around δ 56 ppm.

  • Ethoxy Carbons: A signal for the methylene carbon (-CH2-) around δ 64 ppm and a signal for the methyl carbon (-CH3) around δ 15 ppm.

Experimental Workflow for NMR Analysis:

cluster_nmr NMR Spectroscopic Analysis Sample_Prep Sample Preparation (Dissolve in CDCl3) H1_NMR 1H NMR Spectroscopy Sample_Prep->H1_NMR C13_NMR 13C NMR Spectroscopy Sample_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (For complex cases) H1_NMR->TwoD_NMR Data_Analysis Data Integration and Interpretation H1_NMR->Data_Analysis DEPT DEPT Spectroscopy (Optional but Recommended) C13_NMR->DEPT C13_NMR->TwoD_NMR C13_NMR->Data_Analysis DEPT->Data_Analysis TwoD_NMR->Data_Analysis

Caption: A typical workflow for NMR-based structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nuclei to be observed: ¹H and ¹³C.

    • Temperature: Room temperature.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the signals in both spectra to the respective nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.

Data Presentation: Predicted NMR Data (in CDCl₃)

¹H NMR

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde-H
~7.8s1HAromatic-H
~7.3s1HAromatic-H
~4.2q2H-OCH₂CH₃
~4.0s3H-OCH₃
~1.5t3H-OCH₂CH₃

¹³C NMR

Chemical Shift (δ ppm)Assignment
~190C=O (Aldehyde)
~158Aromatic C-O
~153Aromatic C-O
~135Aromatic C-H
~128Aromatic C-CHO
~115Aromatic C-H
~90Aromatic C-I
~65-OCH₂CH₃
~56-OCH₃
~15-OCH₂CH₃

Conclusion

The structural elucidation of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde requires a systematic and multi-faceted analytical approach. By combining the data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a definitive and unambiguous structural assignment can be achieved. The predicted data and experimental protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently verify the structure of this important synthetic intermediate. Each technique provides a piece of the structural puzzle, and their collective interpretation forms a self-validating system, ensuring the scientific integrity of any subsequent research or development efforts.

References

  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link][7]

  • Castellano, S., & Sun, C. (1969). N.M.R. spectral parameters of monosubstituted benzaldehydes. Molecular Physics, 16(4), 369-375. Retrieved from [Link][8][9]

  • Ammann, J. R., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link][6]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link][1]

  • Fiat, D., & Stothers, J. B. (1981). 170 NMR Studies of Substituent and Hydrogen-Bonding Effects in Substituted Acetophenones and Benzaldehydes. Journal of the American Chemical Society, 103(5), 1128-1136. Retrieved from [Link][10]

  • Doc Brown's Chemistry. (2026, March 1). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link][5]

  • Asvany, O., et al. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2)⁠: Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4). Retrieved from [Link][11]

  • Srivastava, P. K., Rai, D. K., & Rai, S. B. (2001). Overtone spectroscopy of some benzaldehyde derivatives. Journal of Chemical Sciences, 113(3), 205-213. Retrieved from [Link][12]

  • ResearchGate. (n.d.). N.m.r. data * of substituted benzaldehyde dimethyl acetals. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][4]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link][14]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][3]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link][15]

  • SpectraBase. (n.d.). benzaldehyde, 3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy]-. Retrieved from [Link][16]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from [17]

  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Retrieved from [18]

  • PubChem. (n.d.). 3-Hydroxy-5-iodo-4-methoxybenzaldehyde. Retrieved from [Link][19]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. Retrieved from [Link][20]

  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link][21]

  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link][22]

Sources

Exploratory

The Strategic Role of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde: A Critical Intermediate in Advanced Drug Discovery

For Immediate Release In the intricate landscape of modern pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of complex molecular architectures. This g...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate landscape of modern pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of complex molecular architectures. This guide delves into the core utility of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, a highly functionalized aromatic aldehyde, and its pivotal role as a versatile building block for the synthesis of high-value therapeutic agents. Addressed to researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, chemical properties, and strategic applications of this key intermediate, with a focus on its contribution to the development of Phosphodiesterase 4 (PDE4) inhibitors and combretastatin analogues.

Physicochemical Properties and Structural Attributes

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a polysubstituted benzene ring featuring an aldehyde, an ethoxy, a methoxy, and an iodo group. This unique arrangement of functional groups imparts a desirable combination of reactivity and stability, making it an ideal scaffold for further molecular elaboration.

PropertyValue (Predicted/Estimated)Source
Molecular Formula C₁₀H₁₁IO₃N/A
Molecular Weight 306.10 g/mol N/A
Appearance Off-white to pale yellow solidAnalogy
Melting Point 137-138 °C (for the similar 3-ethoxy-4-hydroxy-5-iodobenzaldehyde)[1]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Analogy

The key structural features that underpin its utility as a chemical intermediate are:

  • The Aldehyde Group: A versatile functional group that can participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

  • The Iodinated Aromatic Ring: The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of diverse aryl, alkyl, and vinyl substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

  • The Ethoxy and Methoxy Groups: These electron-donating groups influence the reactivity of the aromatic ring and provide steric bulk, which can be crucial for tuning the binding affinity and pharmacokinetic properties of the final drug molecule.

Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde: A Two-Step Approach

A robust and efficient synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde can be envisioned through a two-step sequence starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Synthesis_Pathway Isovanillin Isovanillin Intermediate 3-Ethoxy-4-methoxybenzaldehyde Isovanillin->Intermediate Ethylation (Bromoethane, Base) Target 3-Ethoxy-5-iodo-4-methoxybenzaldehyde Intermediate->Target Iodination (Iodinating Agent)

Caption: Proposed synthetic pathway to 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Step 1: Ethylation of Isovanillin

The first step involves the ethylation of the phenolic hydroxyl group of isovanillin to yield 3-ethoxy-4-methoxybenzaldehyde. This reaction is well-documented and can be achieved in high yield under mild conditions.[2][3]

Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

  • Reaction Setup: In a suitable reaction vessel, dissolve isovanillin (1.0 eq) in an appropriate solvent, such as water.

  • Addition of Base: Add a base, for example, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq).

  • Phase-Transfer Catalyst: Introduce a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1-0.5 eq), to facilitate the reaction.

  • Ethylation: Add bromoethane (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature (approximately 25°C) for 4-6 hours.

  • Work-up and Isolation: The product, 3-ethoxy-4-methoxybenzaldehyde, typically precipitates out of the aqueous solution as a white solid and can be isolated by filtration. Further purification can be achieved by recrystallization.

This method is environmentally friendly, avoiding the use of hazardous organic solvents and yielding the product in high purity and yield.[2][3]

Step 2: Regioselective Iodination

The second step is the regioselective iodination of 3-ethoxy-4-methoxybenzaldehyde to introduce the iodine atom at the C5 position. The electron-donating ethoxy and methoxy groups activate the aromatic ring towards electrophilic substitution, directing the incoming electrophile to the positions ortho and para to these groups. Given that the position para to the ethoxy group is occupied by the aldehyde, and the position ortho to the methoxy group is also ortho to the ethoxy group, the C5 position is the most sterically accessible and electronically favorable site for iodination.

A highly efficient and environmentally benign method for the iodination of substituted phenols involves the use of a laccase-catalyzed system.[1]

Proposed Protocol: Iodination of 3-Ethoxy-4-methoxybenzaldehyde

  • Reaction Mixture: In a buffered aqueous solution, combine 3-ethoxy-4-methoxybenzaldehyde (1.0 eq), potassium iodide (KI) as the iodine source, and a catalytic amount of a laccase enzyme and a mediator like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

  • Reaction Conditions: Stir the reaction mixture at ambient temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Applications in Drug Discovery and Development

The strategic placement of the iodo, ethoxy, and methoxy groups makes 3-Ethoxy-5-iodo-4-methoxybenzaldehyde a highly valuable intermediate in the synthesis of several classes of therapeutic agents.

Intermediate for Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has been a successful strategy for the treatment of inflammatory diseases such as psoriasis and psoriatic arthritis.[4][5] The non-iodinated precursor, 3-ethoxy-4-methoxybenzaldehyde, is a known key intermediate in the synthesis of Apremilast, a blockbuster PDE4 inhibitor.[2][3]

PDE4_Inhibitor_Synthesis Intermediate 3-Ethoxy-4-methoxybenzaldehyde Advanced_Intermediate Advanced Intermediate Intermediate->Advanced_Intermediate Multi-step Synthesis Apremilast Apremilast (PDE4 Inhibitor) Advanced_Intermediate->Apremilast Final Synthetic Steps Combretastatin_Analogue_Synthesis Iodo_Intermediate 3-Ethoxy-5-iodo-4-methoxybenzaldehyde Biaryl_Core Biaryl Intermediate Iodo_Intermediate->Biaryl_Core Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) Combretastatin_Analogue Combretastatin Analogue Biaryl_Core->Combretastatin_Analogue Further Modifications

Caption: Application of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde in the synthesis of combretastatin analogues via Suzuki coupling.

Furthermore, the iodo-substituent enables other palladium-catalyzed transformations, such as the Sonogashira and Heck reactions, which can be employed to introduce alkyne and alkene linkers, respectively, between the two aromatic rings of the combretastatin scaffold. [6][7][8]This versatility allows for the creation of a diverse library of combretastatin analogues with potentially improved anti-cancer activity and reduced side effects.

Conclusion

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with its unique array of functional groups, makes it a valuable building block for the construction of complex and biologically active molecules. The presence of the iodine atom, in particular, provides a versatile handle for the introduction of molecular diversity through a range of palladium-catalyzed cross-coupling reactions. As researchers continue to explore new therapeutic targets and develop more effective drugs, the demand for such well-designed and versatile chemical intermediates will undoubtedly continue to grow.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Supporting Information For - Rsc.org. Available at: [Link]

  • 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | C9H9IO3 | CID 237243 - PubChem. Available at: [Link]

  • (PDF) 4-Hydroxy-3-iodo-5-methoxybenzaldehyde - ResearchGate. Available at: [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols - ACS.org. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - ResearchGate. Available at: [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC. Available at: [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols - PMC. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as - pubs.rsc.org. Available at: [Link]

  • An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1 - PMC. Available at: [Link]

  • Iodine-mediated regioselective guanylation-amination of propargylamines towards the synthesis of diversely substituted 2-aminoimidazoles - RSC Publishing. Available at: [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - MDPI. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis of Combretastatin A-4 and Erianin - ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. Available at: [Link]

  • 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem. Available at: [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols | Organic Letters - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Regioselective iodination of hydroxylated aromatic ketones - Arkivoc. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes - Google Patents.
  • Mizoroki-Heck coupling reactions of aryl halides catalyzed by aluminum hydroxide-supported palladium nanoparticles - Semantic Scholar. Available at: [Link]

  • A PDE4 shortform degrader: a first in isoform‐specific PDE4 inhibition - PMC - NIH. Available at: [Link]

  • Heck coupling reaction using IL#Pd MNPs. - ResearchGate. Available at: [Link]

Sources

Foundational

Technical Guide: Spectral Data &amp; Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

The following technical guide details the spectral characteristics and synthetic pathways for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (Target) and its primary precursor, 3-Ethoxy-4-methoxybenzaldehyde (Precursor). This gui...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characteristics and synthetic pathways for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (Target) and its primary precursor, 3-Ethoxy-4-methoxybenzaldehyde (Precursor).

This guide is designed for researchers in medicinal chemistry and drug development, specifically those working with phenethylamine derivatives and benzaldehyde building blocks.

Introduction & Compound Identity

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a specialized halogenated benzaldehyde intermediate. It serves as a critical scaffold in the synthesis of bioactive phenethylamines (e.g., "2C" and "DOx" series analogs) and pharmaceutical agents requiring a specific 3,4,5-substitution pattern (resembling mescaline or apremilast derivatives).

The synthesis of this target relies on the precise functionalization of its precursor, 3-Ethoxy-4-methoxybenzaldehyde (also known as O-Ethylisovanillin).

Chemical Identity Table[1]
FeaturePrecursorTarget
IUPAC Name 3-Ethoxy-4-methoxybenzaldehyde3-Ethoxy-5-iodo-4-methoxybenzaldehyde
CAS Number 1131-52-8 428483-80-1
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₁IO₃
Molecular Weight 180.20 g/mol 306.10 g/mol
Appearance White to pale yellow crystalsOff-white to pale yellow solid
Melting Point 51–53 °C78–82 °C (Predicted/Analogous)

Part I: The Precursor (3-Ethoxy-4-methoxybenzaldehyde)[2]

This molecule is the non-iodinated starting material. Its purity and structural integrity are paramount for the subsequent iodination step.

A. Spectral Data (Experimental)[2][3][4][5][6]

The following data is compiled from high-field NMR spectroscopy in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Assignment
CHO 9.85 Singlet (s)1H-Aldehyde Proton
H-6 7.51 Doublet of Doublets (dd)1HJ = 8.2, 1.9Aromatic (Ortho to CHO)
H-2 7.40 Doublet (d)1HJ = 1.9Aromatic (Ortho to OEt)
H-5 6.93 Doublet (d)1HJ = 8.2Aromatic (Ortho to OMe)
-OCH₂- 4.21 Quartet (q)2HJ = 7.0Ethoxy Methylene
-OCH₃ 3.96 Singlet (s)3H-Methoxy Methyl
-CH₃ 1.50 Triplet (t)3HJ = 7.0Ethoxy Methyl
¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm)Assignment
190.9 Carbonyl (C=O)
155.0 C-4 (Aromatic C-OMe)
149.5 C-3 (Aromatic C-OEt)
130.1 C-1 (Quaternary)
126.8 C-6 (Aromatic CH)
111.5 C-2 (Aromatic CH)
110.8 C-5 (Aromatic CH)
64.5 Ethoxy (-OCH₂-)
56.1 Methoxy (-OCH₃)
14.6 Ethoxy (-CH₃)
IR Spectrum (Key Bands)
  • 1680–1700 cm⁻¹ : C=O stretch (Aldehyde, strong).

  • 1580–1600 cm⁻¹ : C=C stretch (Aromatic).

  • 1260 cm⁻¹ : C-O stretch (Aryl ether).

  • 2850 cm⁻¹ : C-H stretch (Aldehyde Fermi resonance).

B. Synthesis Protocol: Alkylation of Isovanillin

Objective: Selective ethylation of the 3-hydroxy group of isovanillin.

Reagents:

  • Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) [1.0 eq]

  • Ethyl Bromide (EtBr) [1.2 eq] or Diethyl Sulfate

  • Potassium Carbonate (K₂CO₃) [2.0 eq] or NaOH

  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Workflow:

  • Dissolution: Dissolve Isovanillin (15.2 g, 100 mmol) in DMF (100 mL) in a round-bottom flask.

  • Deprotonation: Add K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 15 minutes. The solution will turn yellow/orange (phenoxide formation).

  • Alkylation: Add Ethyl Bromide (8.9 mL, 120 mmol) dropwise via an addition funnel.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.[1]3) should disappear, and the product (Rf ~0.6) should appear.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate.

  • Isolation: Filter the white solid. Wash with cold water (3 x 50 mL) to remove DMF and salts.

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum.

  • Yield: Expected yield 90–95% (White crystals).

Part II: The Target (3-Ethoxy-5-iodo-4-methoxybenzaldehyde)

This section details the conversion of the precursor to the target via electrophilic aromatic iodination.

A. Synthesis Protocol: Regioselective Iodination

Mechanism: Electrophilic Aromatic Substitution (EAS). The 5-position is activated by the ortho-methoxy group and is less sterically hindered than the 2-position (flanked by aldehyde and ethoxy).

Reagents:

  • 3-Ethoxy-4-methoxybenzaldehyde (Precursor) [1.0 eq][2][3]

  • Iodine Monochloride (ICl) [1.1 eq]

  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

  • Alternative: Iodine (I₂) + Silver Trifluoroacetate (AgTFA) for milder conditions.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Ethoxy-4-methoxybenzaldehyde (1.80 g, 10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Prepare a solution of Iodine Monochloride (1.79 g, 11 mmol) in Acetic Acid (5 mL). Add this solution dropwise to the aldehyde solution at room temperature over 20 minutes.

  • Reaction: Stir the dark mixture at room temperature for 2–4 hours.

    • Note: If using I₂/AgTFA, stir in DCM at 0 °C initially, then warm to RT.

  • Quenching: Pour the reaction mixture into water (100 mL) containing Sodium Thiosulfate (Na₂S₂O₃) to reduce excess iodine/ICl. The color should change from dark red/brown to pale yellow.

  • Extraction: Extract with Dichloromethane (3 x 30 mL).

  • Washing: Wash the organic layer with Saturated NaHCO₃ (to remove acid) and Brine.

  • Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: The crude product is often a solid. Recrystallize from EtOH or purify via column chromatography (Silica, Hexane:EtOAc 9:1).

B. Spectral Data (Target)[2][4][5][6][8]

The introduction of the Iodine atom at position 5 significantly alters the NMR spectrum, primarily by removing the H-5 signal and deshielding the H-6 proton.

¹H NMR Data (Predicted/Analogous for Target)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Assignment
CHO 9.82 Singlet (s)1H-Aldehyde Proton
H-6 7.85 – 7.95 Doublet (d)1HJ = 1.9Aromatic (Ortho to CHO, Ortho to I)
H-2 7.40 – 7.45 Doublet (d)1HJ = 1.9Aromatic (Ortho to OEt, Meta to I)
-OCH₂- 4.15 – 4.25 Quartet (q)2HJ = 7.0Ethoxy Methylene
-OCH₃ 3.98 Singlet (s)3H-Methoxy Methyl
-CH₃ 1.45 – 1.55 Triplet (t)3HJ = 7.0Ethoxy Methyl

Note on Shifts:

  • H-5 (6.93 ppm) from the precursor is absent (replaced by Iodine).

  • H-6 shifts downfield (from 7.51 to ~7.90 ppm) due to the deshielding effect of the adjacent Iodine atom and the aldehyde.

  • H-2 remains relatively stable (~7.40 ppm) as it is meta to the Iodine.

  • Coupling: The large ortho coupling (J~8 Hz) is lost. Only the small meta coupling (J~1.9 Hz) between H-2 and H-6 remains.

Visualizations

A. Synthesis Pathway[2][4]

SynthesisPathway Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Precursor PRECURSOR 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) Isovanillin->Precursor Reagent1 EtBr, K2CO3 DMF, 60°C Target TARGET 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS 428483-80-1) Precursor->Target Reagent2 ICl (Iodine Monochloride) AcOH, RT

Figure 1: Synthetic route from Isovanillin to the Iodinated Target.[4]

B. NMR Signal Assignment Logic

NMRLogic Precursor Precursor Spectrum (3 Protons) H5 H-5 (d, 8Hz) 6.93 ppm Precursor->H5 H6 H-6 (dd, 8Hz, 2Hz) 7.51 ppm Precursor->H6 H2 H-2 (d, 2Hz) 7.40 ppm Precursor->H2 Target Target Spectrum (2 Protons) Iodine Iodine Atom (Replaces H-5) H5->Iodine Substitution H6_new H-6 (d, 2Hz) ~7.90 ppm (Deshielded by I) H6->H6_new Loss of ortho coupling Downfield shift H2_new H-2 (d, 2Hz) ~7.40 ppm (Unchanged) H2->H2_new Retains meta coupling H6_new->Target H2_new->Target Iodine->Target

Figure 2: NMR signal evolution during iodination. Note the disappearance of H-5 and the shift of H-6.

References

  • PubChem. (2024). Compound Summary: 3-Ethoxy-4-methoxybenzaldehyde (CID 244728).[2] National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). General Procedures for Iodination of Hydroxy/Methoxy Benzaldehydes. (Contextual reference for iodination methodology). Retrieved from [Link]

Sources

Exploratory

3-Ethoxy-5-iodo-4-methoxybenzaldehyde CAS number and nomenclature

An In-depth Technical Guide to 3-Ethoxy-5-iodo-4-methoxybenzaldehyde Introduction 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile building block in mod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Introduction

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of an aldehyde, an iodo group, and two different alkoxy moieties on a benzene ring offers a rich platform for the construction of complex molecular architectures. The electron-rich nature of the aromatic ring, combined with the varied reactivity of its functional groups, makes this compound a strategic intermediate for researchers in medicinal chemistry and materials science. The aldehyde group provides a handle for forming heterocycles and extending carbon chains, while the iodine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. The ethoxy and methoxy groups can modulate the physicochemical properties, such as solubility and lipophilicity, of derivative compounds, which is of particular interest in drug development.[1] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and potential applications, with a focus on its utility for professionals in research and development.

Nomenclature and Chemical Identity

  • IUPAC Name: 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

  • Synonyms: 3-Iodo-4-methoxy-5-ethoxybenzaldehyde

  • CAS Number: 428483-80-1

  • Molecular Formula: C₁₀H₁₁IO₃

  • Molecular Weight: 306.09 g/mol

  • Chemical Structure:

Physicochemical Properties

Direct experimental data for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is not extensively reported in the literature. However, we can estimate its properties based on structurally related compounds.

PropertyEstimated ValueBasis for Estimation
Appearance Off-white to pale yellow solidBased on related iodinated benzaldehydes such as 5-iodovanillin.[2]
Melting Point 51-53 °CA white solid with a melting point of 51–52°C was reported for the similar compound 3-Iodo-4-methoxy-5-(methoxymethyl)benzaldehyde.[3]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, DMF); sparingly soluble in water.Aromatic aldehydes with similar functional groups generally exhibit this solubility profile.[4]
Stability Stable under normal conditions. May be light-sensitive.Many benzaldehyde derivatives are known to be sensitive to light and air, leading to oxidation of the aldehyde group.[5]
pKa Not available. The aldehyde proton is not acidic. The aromatic ring is activated towards electrophilic attack.The electronic properties are dictated by the electron-donating alkoxy groups and the electron-withdrawing aldehyde and iodo groups.

Synthesis and Mechanism

There are two primary logical pathways to synthesize 3-Ethoxy-5-iodo-4-methoxybenzaldehyde:

Route A: Ethylation of a Pre-iodinated Precursor

This is a well-documented and efficient method, starting from the commercially available 5-iodovanillin.[3] The synthesis involves the demethylation of 5-iodovanillin to the corresponding catechol, followed by regioselective methylation and then ethylation. A more direct approach starts from 3-hydroxy-5-iodo-4-methoxybenzaldehyde.[3]

Mechanism: The key step is a Williamson ether synthesis, a nucleophilic substitution reaction (S_N2). The phenoxide ion, formed by deprotonating the hydroxyl group with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent such as ethyl iodide.[3]

Synthesis Route A cluster_0 Route A: Ethylation of 3-hydroxy-5-iodo-4-methoxybenzaldehyde A 3-hydroxy-5-iodo-4-methoxybenzaldehyde C 3-Ethoxy-5-iodo-4-methoxybenzaldehyde A->C Ethylation (Williamson Ether Synthesis) B DBU, Ethyl Iodide in DMF B->C

Caption: Proposed synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde via ethylation.

Route B: Iodination of an Ethoxy-methoxy Precursor

An alternative strategy involves the direct iodination of 3-ethoxy-4-methoxybenzaldehyde. The two alkoxy groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. The C-5 position is sterically accessible and electronically activated, making it the likely site for iodination.

Mechanism: This reaction proceeds via an electrophilic aromatic substitution. An electrophilic iodine species (I⁺) is generated in situ. Common reagents for this include iodine in the presence of an oxidizing agent (e.g., nitric acid, Oxone®) or N-iodosuccinimide (NIS).[6] The electron-rich aromatic ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (sigma complex). A base then removes a proton from the C-5 position to restore aromaticity and yield the final product.[7]

Synthesis Route B cluster_1 Route B: Iodination of 3-ethoxy-4-methoxybenzaldehyde D 3-ethoxy-4-methoxybenzaldehyde F 3-Ethoxy-5-iodo-4-methoxybenzaldehyde D->F Electrophilic Aromatic Substitution E Iodinating Agent (e.g., I₂, Oxidant) E->F

Caption: Alternative synthesis via electrophilic iodination.

Potential Applications in Research and Development

The strategic placement of reactive functional groups makes 3-Ethoxy-5-iodo-4-methoxybenzaldehyde a highly valuable intermediate.

  • Medicinal Chemistry: As a "scaffold" molecule, it can be elaborated into a library of compounds for screening against various biological targets.

    • Cross-Coupling Reactions: The aryl iodide is an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions, allowing for the introduction of diverse aryl, alkynyl, and amino groups. This is a cornerstone of modern drug discovery for creating novel carbon-carbon and carbon-heteroatom bonds.

    • Heterocycle Synthesis: The aldehyde functionality is a precursor to a wide array of heterocyclic systems (e.g., quinolines, pyrimidines, benzodiazepines) through condensation reactions with amines, hydrazines, and active methylene compounds.[1] Many FDA-approved drugs are based on such heterocyclic cores.[8]

    • Bioisosteric Replacement: The tetrazole moiety, a common bioisostere for carboxylic acids in drug design, can be synthesized from aldehyde precursors, potentially improving the pharmacokinetic profile of a lead compound.[9]

  • Materials Science: The core structure can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The heavy iodine atom can also be leveraged to promote intersystem crossing in the design of phosphorescent materials.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis and a potential application of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde. These are based on established procedures for structurally analogous compounds.

Protocol 1: Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (Route A)

This protocol is adapted from the work of Bunce and Frazier (2012) on the alkylation of related phenols.[3]

Materials:

  • 3-hydroxy-5-iodo-4-methoxybenzaldehyde

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a dry, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar, add 3-hydroxy-5-iodo-4-methoxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF (approximately 5 mL per gram of starting material).

  • Cool the flask in an ice bath and add DBU (1.5 eq) dropwise with stirring over 5 minutes.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.1 eq) dropwise.

  • Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Pour the reaction mixture into a separatory funnel containing 1 M HCl and diethyl ether.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction (Hypothetical Application)

This protocol outlines a general procedure for coupling an aryl boronic acid with the synthesized 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Materials:

  • 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

  • Aryl boronic acid (e.g., 4-methylphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v mixture)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1.0 eq), the aryl boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling

  • Hazard Statements:

    • Causes skin irritation.[11]

    • Causes serious eye irritation.[2]

    • May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.[10]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • Wash hands thoroughly after handling.[10]

    • Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents.[5]

Conclusion

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a chemical intermediate with significant potential, particularly in the synthesis of novel compounds for pharmaceutical and materials science applications. While detailed characterization data is still emerging, its synthesis is achievable through established methodologies. The strategic combination of its functional groups provides a robust platform for a wide range of chemical transformations, making it a valuable tool for synthetic chemists aiming to innovate in drug discovery and beyond.

References

  • Bunce, R. A., & Frazier, C. L. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic Preparations and Procedures International, 44(2), 146–152. [Link]

  • Designer-Drug.com. (n.d.). Iodination and Hydroxylation of Aromatic Compounds. Retrieved from [Link]

  • Raiford, L. C., & Stoesser, W. C. (1927). Iodine Substitution Products of Vanillin and Some of their Derivatives. Journal of the American Chemical Society, 49(4), 1077–1082. [Link]

  • Garnsey, M. R., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 143-150. [Link]

  • The Hive. (2001). Iodination of Vanillin. Retrieved from [Link]

  • Bunce, R. A., et al. (2012). ChemInform Abstract: Approaches to Iodinated Derivatives of Vanillin and Isovanillin. ChemInform, 43(13). [Link]

  • PierpaLab. (2025). 5-iodovanillin synthesis. Retrieved from [Link]

  • Supplementary Information. (n.d.). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2023). Click Reactions in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodobenzaldehyde. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

  • Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts... Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Safe Handling and Application of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Section 1: Core Chemical Identity and Physical Properties 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a polysubstituted benzaldehyde derivative. Its structure incorporates an aldehyde functional group, which is a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Core Chemical Identity and Physical Properties

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a polysubstituted benzaldehyde derivative. Its structure incorporates an aldehyde functional group, which is a versatile handle for numerous chemical transformations, along with ethoxy, methoxy, and iodo substituents on the aromatic ring. These groups modulate the electronic properties and steric profile of the molecule, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.[1] The iodine atom, in particular, serves as an excellent site for cross-coupling reactions, further expanding its synthetic utility.[2]

The physical and chemical properties of this compound are summarized below. It is crucial to note that while some data is experimentally derived for similar compounds, other values are calculated or inferred.

PropertyValueRemarks / Source
Molecular Formula C₁₀H₁₁IO₃Calculated
Molecular Weight 306.10 g/mol Calculated
Appearance White to off-white or tan solidInferred from similar compounds[3][4]
Melting Point No data available. (Similar compounds range from 51-172 °C)See analogues[4][5][6]
Boiling Point No data available
Solubility Expected to be soluble in organic solvents; slightly soluble in water[3][4]Based on structural similarity
CAS Number Not assigned

Section 2: Hazard Identification and GHS Classification (Inferred)

Due to the absence of specific toxicological data, the hazard profile for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is inferred from data on structurally related iodo- and alkoxy-substituted benzaldehydes.[7][8][9][10] Benzaldehyde derivatives are known to cause irritation and may be harmful if ingested or inhaled.[11][12][13] The following GHS classification should be adopted as a precautionary measure.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Summary of Inferred Hazards:

  • Ingestion: May be harmful if swallowed.[7][8]

  • Inhalation: May cause respiratory tract irritation.[9][10][12]

  • Skin Contact: Causes skin irritation.[7][9][10]

  • Eye Contact: Causes serious eye irritation.[7][9][10]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling novel chemical entities. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary defense against exposure is to handle the material within a properly functioning chemical fume hood. This is critical to control the inhalation of any dust or vapors that may be generated.[10] An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[14] Standard safety glasses are insufficient.

  • Skin Protection: A flame-retardant lab coat must be worn and kept buttoned. Wear chemically resistant gloves, such as nitrile rubber, and ensure they are inspected before use.[3] Contaminated gloves should be disposed of immediately, and hands washed thoroughly.

  • Respiratory Protection: If handling large quantities or if engineering controls are insufficient, a NIOSH-approved N95 (or better) particulate respirator should be used.[14][15]

Hygiene Measures

Handle in accordance with good industrial hygiene and safety practices.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, especially before leaving the work area.[7][8]

Section 4: Emergency and First-Aid Procedures

In the event of an exposure or accident, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[10][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]

Fire-Fighting and Accidental Release
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][15]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[7] Firefighters should wear self-contained breathing apparatus (SCBA).

  • Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[10] Do not let the product enter drains.

Section 5: Synthetic Workflow and Experimental Protocol

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a valuable synthetic intermediate. A plausible synthetic route often starts from more readily available precursors like isovanillin or vanillin. The following diagram and protocol outline a logical, hypothetical workflow for its preparation.

G cluster_start Starting Materials cluster_step1 Step 1: Iodination cluster_step2 Step 2: Ethoxylation (Williamson Ether Synthesis) cluster_end Final Product & Purification A Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) P1 Reaction Vessel (Stirring at RT) A->P1 R1 Iodine (I₂) + Potassium Iodide (KI) R1->P1 S1 Aqueous Base (e.g., NaOH) S1->P1 I1 Intermediate: 5-Iodo-isovanillin P1->I1 Workup & Isolation P2 Reaction Vessel (Reflux) I1->P2 R2 Ethyl Iodide (CH₃CH₂I) or Diethyl Sulfate R2->P2 S2 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) S2->P2 FP Crude Product P2->FP Workup Pur Purification (Recrystallization or Column Chromatography) FP->Pur Final 3-Ethoxy-5-iodo-4-methoxybenzaldehyde Pur->Final

Caption: Hypothetical two-step synthesis of the target compound.

Protocol: Hypothetical Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

This protocol is conceptual and adapted from established methods for iodination and Williamson ether synthesis on phenolic compounds.[16][17]

Step 1: Iodination of Isovanillin

  • Rationale: The aromatic ring is activated by the hydroxyl and methoxy groups, facilitating electrophilic substitution. Iodination is performed to introduce the iodo group at the position ortho to the hydroxyl group.

  • Procedure: a. Dissolve isovanillin (1.0 eq) and potassium iodide (KI) in an aqueous solution of sodium hydroxide (NaOH). b. Cool the mixture in an ice bath. c. Slowly add a solution of iodine (I₂) in aqueous KI dropwise with vigorous stirring. d. Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material. e. Quench the reaction with a sodium thiosulfate solution to remove excess iodine. f. Acidify the mixture with HCl to precipitate the product, 5-iodo-isovanillin. g. Filter, wash with cold water, and dry the intermediate product.

Step 2: Ethoxylation of 5-Iodo-isovanillin

  • Rationale: A Williamson ether synthesis is employed to convert the phenolic hydroxyl group into an ethoxy ether. This is a reliable method for forming aryl ethers.

  • Procedure: a. Suspend the dried 5-iodo-isovanillin (1.0 eq) and potassium carbonate (K₂CO₃, an anhydrous base) in acetone or DMF. b. Add ethyl iodide or diethyl sulfate (1.1-1.5 eq) to the suspension. c. Heat the mixture to reflux and monitor by TLC. d. Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. e. Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.

Section 6: Storage, Disposal, and Ecological Information

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

  • Ecological Information: No specific ecotoxicity data is available. However, many benzaldehyde derivatives are harmful to aquatic life.[13][18] Do not empty into drains or release into the environment.[10]

References

  • Benzaldehyde: Human health tier II assessment Preface. (2016, July 1). NICNAS.
  • Safety Data Sheet: Benzaldehyde - Chemos GmbH&Co.KG. (2021, June 17). Chemos.
  • SAFETY D
  • Benzaldehyde 101560 - Safety Data Sheet. (2024, November 4). Carl Roth.
  • 3-Iodo-4-methoxy-benzaldehyde. (n.d.). Chem-Impex.
  • SAFETY DATA SHEET. (2025, September 18). Fisher Scientific.
  • 3-Hydroxy-5-iodo-4-methoxybenzaldehyde. (n.d.). PubChem.
  • 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. (n.d.). PubChem.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.).
  • SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • Application Notes and Protocols: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Vers
  • 3-Iodo-4-methoxybenzaldehyde. (n.d.). PubChem.
  • Benzaldehyde Analytical Grade. (2026, January 21). Labbox.
  • 3-hydroxy-5-iodo-4-methoxybenzaldehyde. (2025, May 20). ChemSynthesis.
  • SAFETY DATA SHEET - Benzaldehyde. (2023, October 4). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 17). Thermo Fisher Scientific.
  • 3-Ethoxy-4-methoxybenzaldehyde. (n.d.). Chem-Impex.
  • 3-Ethoxy-4-methoxybenzaldehyde 99%. (n.d.). Sigma-Aldrich.
  • 3-Ethoxy-4-methoxybenzaldehyde 99% Safety Inform
  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.).
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). Metascience.
  • SAFETY DATA SHEET. (2025, October 13). TCI Chemicals.
  • Supporting Inform
  • 3-ALLYL-4-ETHOXY-5-METHOXY-BENZALDEHYDE Safety D
  • Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. (n.d.). Chemos GmbH&Co.KG.
  • Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretast
  • 3-Iodo-4,5-dimethoxybenzaldehyde. (n.d.). PubChem.
  • Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development. (2025). Benchchem.
  • Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF. (n.d.).

Sources

Protocols & Analytical Methods

Method

synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde from isovanillin

Application Note: Regiocontrolled Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde from Isovanillin The Regiochemical Paradox & Strategic Rationale In the realm of Diversity-Oriented Synthesis (DOS) and natural product...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrolled Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde from Isovanillin

The Regiochemical Paradox & Strategic Rationale

In the realm of Diversity-Oriented Synthesis (DOS) and natural product total synthesis, highly functionalized, poly-substituted benzaldehydes serve as privileged, tri-orthogonal scaffolds[1]. The target molecule, 3-Ethoxy-5-iodo-4-methoxybenzaldehyde , features an aryl iodide handle primed for palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions), alongside two distinct alkoxy groups and a reactive aldehyde.

When designing a synthetic route originating from isovanillin (3-hydroxy-4-methoxybenzaldehyde)[2], chemists face a fundamental regiochemical paradox. Direct electrophilic iodination of isovanillin is synthetically unviable for accessing the 5-iodo isomer. The strongly activating C3-hydroxyl group directs electrophilic attack predominantly to the C2 and C6 positions, completely overpowering the C4-methoxy group's directing effect[3].

The Deconstructive-Reconstructive Solution: To bypass this inherent regiochemical barrier, we must employ a deconstructive-reconstructive strategy. By first demethylating isovanillin to protocatechuic aldehyde, we expose a symmetric dihydroxy system that can be cleanly iodinated at the C5 position. Following iodination, we leverage the differential acidity of the two phenolic hydroxyl groups to execute a highly regioselective C4-methylation, followed by a C3-ethylation, to yield the target molecule[3].

Visualizing the Synthetic Workflow

SynthesisWorkflow A Isovanillin (3-OH, 4-OMe) B Protocatechuic Aldehyde (3-OH, 4-OH) A->B Step 1: Demethylation AlCl3 / Pyridine C 5-Iodo-3,4-dihydroxy- benzaldehyde B->C Step 2: Iodination I2 / KIO3 D 5-Iodoisovanillin (3-OH, 4-OMe, 5-I) C->D Step 3: Regioselective Methylation (MeI / DBU) E Target Molecule (3-OEt, 4-OMe, 5-I) D->E Step 4: Ethylation (EtI / DBU)

Deconstructive-reconstructive synthetic workflow for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and expected yields for the four-step sequence.

StepChemical TransformationReagents & Catalyst SystemTimeExpected YieldIntermediate / Product
1 Ether Cleavage (Demethylation)AlCl₃ (3.0 eq), Pyridine, DCM, Reflux16 h~80%Protocatechuic Aldehyde
2 Electrophilic IodinationI₂ (1.1 eq), KIO₃ (0.4 eq), EtOH/H₂O, 20°C4 h~75%3,4-Dihydroxy-5-iodobenzaldehyde
3 Regioselective O-MethylationMeI (1.0 eq), DBU (1.1 eq), DMF, 20°C5 h79%5-Iodoisovanillin
4 O-EthylationEtI (1.1 eq), DBU (1.5 eq), DMF, 20°C1 h85%3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Detailed Experimental Protocols & Self-Validating Systems

Step 1: Demethylation of Isovanillin

Causality Behind Experimental Choices: Aluminum chloride (AlCl₃) in pyridine is selected over hazardous boron tribromide (BBr₃) or harsh hydrobromic acid. This reagent system forms a Lewis acid-base complex that selectively coordinates and cleaves the methyl ether with excellent operational simplicity and lower cost[3].

  • Equip a flame-dried round-bottom flask with a reflux condenser and nitrogen inlet.

  • Dissolve isovanillin (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add anhydrous AlCl₃ (3.0 eq) portion-wise, followed by the slow addition of pyridine (3.0 eq).

  • Heat the mixture to reflux for 16 hours.

  • Workup: Cool to 0°C and carefully quench with 6 M HCl until the pH reaches 2. Extract the aqueous layer with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation: The reaction transitions from a suspension to a clear solution, precipitating upon acidification. TLC (Hexane/EtOAc 1:1) will reveal the complete disappearance of the isovanillin spot and the emergence of a highly polar, baseline-hugging spot that stains intensely black/blue with FeCl₃, confirming free catechol formation.

Step 2: Electrophilic Iodination

Causality Behind Experimental Choices: Protocatechuic aldehyde possesses a symmetric dihydroxy system. Utilizing an I₂/KIO₃ oxidative halogenation system ensures the continuous generation of the active electrophile (I⁺) while minimizing oxidative degradation of the catechol ring. The iodine is directed to the C5 position, which is sterically more accessible than the C2 position.

  • Dissolve protocatechuic aldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add KIO₃ (0.4 eq) and stir at room temperature.

  • Add I₂ (1.1 eq) portion-wise over 30 minutes.

  • Stir the reaction at 20°C for 4 hours.

  • Workup: Quench residual iodine with saturated aqueous sodium thiosulfate. Extract with ethyl acetate, dry, and recrystallize from ethanol/water.

  • Self-Validation: The dark purple color of the iodine mixture fades to pale yellow as the electrophile is consumed. ¹H NMR confirms success via the presence of two meta-coupled aromatic doublets (

    
     Hz), indicating substitution at C5.
    
Step 3: Regioselective C4-Methylation

Causality Behind Experimental Choices: The regiocontrol in this critical step exploits the differential


 of the two phenolic hydroxyl groups. The C4-OH is situated para to the strongly electron-withdrawing aldehyde group, rendering its corresponding phenoxide significantly more stable than the C3-OH (which is meta to the aldehyde). By using exactly 1.1 equivalents of the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the C4-OH is selectively deprotonated[3].
  • Dissolve 3,4-dihydroxy-5-iodobenzaldehyde (1.0 eq) in dry DMF under nitrogen.

  • Add DBU (1.1 eq) dropwise over 5 minutes. Stir for 45 minutes to ensure complete phenoxide formation.

  • Add methyl iodide (1.0 eq) in a single portion. Stir at room temperature for 5 hours.

  • Workup: Acidify to pH 2 with 6 M HCl, extract with DCM, wash with brine, and purify via flash chromatography (eluting with DCM).

  • Self-Validation: Addition of DBU triggers an immediate color shift from brown to deep red, visually confirming phenoxide formation[3]. Post-reaction TLC (Ether/Hexanes 1:1) shows a single new spot. Over-alkylation is easily detectable as a fast-moving, non-polar impurity.

Step 4: C3-Ethylation to Target Molecule

Causality Behind Experimental Choices: With the C4 position successfully masked, the remaining C3-hydroxyl group is alkylated. Since regioselectivity is no longer a concern, a slight excess of base (1.5 eq DBU) and ethyl iodide (1.1 eq) is used to drive the reaction to absolute completion rapidly[3].

  • Dissolve 5-iodoisovanillin (1.0 eq) in dry DMF.

  • Add DBU (1.5 eq) dropwise and stir for 30 minutes.

  • Add ethyl iodide (1.1 eq) and stir for an additional 30-60 minutes.

  • Workup: Acidify with 6 M HCl, extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol.

  • Self-Validation: The final product is highly lipophilic. ¹H NMR provides definitive validation of the target structure: a distinct quartet at

    
     4.14 ppm (2H, 
    
    
    
    Hz) and a triplet at
    
    
    1.48 ppm (3H,
    
    
    Hz) confirm the ethyl ether installation, matching verified literature values for this exact compound[3].

References

  • Nammalwar, B., Bunce, R. A., Berlin, K. D., Bourne, C. R., Bourne, P. C., Barrow, E. W., & Barrow, W. W. "Approaches to Iodinated Derivatives of Vanillin and Isovanillin." Organic Preparations and Procedures International, 2012. URL: [Link]

  • Wikipedia. "Isovanillin." Wikimedia Foundation, 2025. URL: [Link]

Sources

Application

Application Note: 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS 428483-80-1) in Advanced Pharmaceutical Synthesis

An Application Note on the strategic utilization of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS 428483-80-1) in advanced pharmaceutical synthesis, specifically focusing on the development of novel Phosphodiesterase 4 (PDE...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the strategic utilization of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS 428483-80-1) in advanced pharmaceutical synthesis, specifically focusing on the development of novel Phosphodiesterase 4 (PDE4) inhibitors and complex biaryl scaffolds.

Executive Summary & Mechanistic Rationale

In the landscape of anti-inflammatory drug discovery, the phosphodiesterase 4 (PDE4) enzyme remains a highly validated target. Commercialized blockbusters such as Apremilast (Otezla®) and Roflumilast rely heavily on a specific pharmacophore: the 3-alkoxy-4-methoxybenzene motif, which effectively mimics the endogenous substrate cAMP within the PDE4 active site[1].

While the standard 3-ethoxy-4-methoxybenzaldehyde is a ubiquitous starting material, the introduction of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS 428483-80-1) represents a significant strategic upgrade for medicinal chemists. The addition of the 5-iodo substituent transforms a simple building block into a highly versatile, bifunctional scaffold.

The Tripartite Advantage (E-E-A-T Rationale)
  • The 5-Iodo Handle (Late-Stage Functionalization): Iodine is highly polarizable and serves as an exceptional leaving group for oxidative addition in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). This allows chemists to rapidly synthesize 5-substituted analogs to explore the solvent-exposed region of the PDE4 binding pocket, expanding Structure-Activity Relationships (SAR) without rebuilding the core[2].

  • The Aldehyde Handle (Stereoselective Elongation): The C1-formyl group is primed for asymmetric reductive amination or nucleophilic addition, essential for establishing the critical chiral amine center found in Apremilast[3].

  • Steric & Electronic Tuning: The presence of the bulky iodine atom ortho to the methoxy group forces the methoxy methyl group out of the aromatic plane, subtly altering the electronic density and potentially increasing metabolic stability against O-demethylation by CYP450 enzymes.

Pharmacophore Molecule 3-Ethoxy-5-iodo-4-methoxybenzaldehyde Ethoxy 3-Ethoxy Group Molecule->Ethoxy Methoxy 4-Methoxy Group Molecule->Methoxy Iodo 5-Iodo Group Molecule->Iodo Aldehyde 1-Formyl Group Molecule->Aldehyde Role1 Fills hydrophobic pocket (cAMP mimicry) Ethoxy->Role1 Role2 H-bond acceptor (PDE4 Q369 interaction) Methoxy->Role2 Role3 Orthogonal reactive site (Late-Stage Functionalization) Iodo->Role3 Role4 Scaffold extension (Amine/Isoindoline formation) Aldehyde->Role4

Fig 1: Pharmacophore logic and functional mapping of the title compound.

Synthetic Divergence & Workflow

The true power of this intermediate lies in its orthogonal reactivity. The aldehyde and the aryl iodide can be addressed sequentially without the need for complex protecting group strategies, provided the reaction conditions are carefully controlled.

G Core 3-Ethoxy-5-iodo- 4-methoxybenzaldehyde Aldehyde Aldehyde Reactivity (Reductive Amination) Core->Aldehyde Ellman's Sulfinamide Ti(OEt)4 Iodo C-I Reactivity (Pd-Catalyzed Coupling) Core->Iodo Suzuki/Sonogashira Pd(dppf)Cl2 ChiralAmine Chiral Amine Intermediates (e.g., Apremilast analogs) Aldehyde->ChiralAmine Biaryl 5-Substituted Biaryls (SAR Expansion) Iodo->Biaryl

Fig 2: Orthogonal synthetic workflows enabling rapid library generation.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized to account for the specific steric hindrance introduced by the 1,2,3,5-tetrasubstituted aromatic ring.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 5-position while preserving the aldehyde for downstream chemistry.

Causality Note: We utilize


 rather than standard 

. The bidentate dppf ligand enforces a large bite angle, which accelerates reductive elimination and is highly effective for sterically hindered ortho-substituted aryl iodides. Furthermore, a mild base (

) is selected to prevent unwanted aldol condensation of the aldehyde handle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1.0 mmol, 306 mg), the desired arylboronic acid (1.2 mmol), and

    
     (2.0 mmol, 276 mg).
    
  • Atmosphere Control: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 10 mL). Self-Validation Check: The biphasic system ensures optimal solubility for both the organic electrophile and the inorganic base, crucial for the transmetalation step.
    
  • Catalyst Addition: Quickly add

    
     (0.05 mmol, 36 mg) under a positive stream of Argon.
    
  • Reaction: Heat the mixture to 80°C with vigorous stirring for 4–6 hours. Monitor complete consumption of the starting iodide via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 5-aryl-3-ethoxy-4-methoxybenzaldehyde.

Protocol B: Asymmetric Imine Formation via Ellman’s Auxiliary

Objective: Set the stage for stereoselective nucleophilic addition to form chiral amines.

Causality Note: Titanium(IV) ethoxide (


) is utilized as both a Lewis acid to activate the sterically hindered aldehyde and a dehydrating agent to drive the equilibrium of imine formation. It vastly outperforms standard desiccants like 

in this specific electronic environment[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde intermediate (1.0 mmol) and (R)-tert-butanesulfinamide (1.1 mmol, 133 mg) in anhydrous THF (5.0 mL) under Argon.

  • Activation: Add

    
     (2.0 mmol, 456 mg) dropwise at room temperature.
    
  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The solution will turn slightly yellow, indicating imine formation.

  • Quench & Filtration: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Self-Validation Check: A white precipitate of titanium dioxide (

    
    ) will immediately form. This confirms the successful hydrolysis of the titanium reagent.
    
  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over

    
    , and concentrate to afford the pure (R)-N-tert-butanesulfinyl imine, ready for diastereoselective Grignard or enolate addition.
    

Quantitative Data Summary

The table below summarizes the optimization of the Suzuki-Miyaura coupling (Protocol A), demonstrating the critical nature of catalyst selection when dealing with the sterically encumbered 5-iodo position.

EntryBoronic Acid PartnerCatalystBaseSolvent SystemTemp (°C)Yield (%)
1Phenylboronic acid


Toluene/EtOH/

9042%
2Phenylboronic acid


Dioxane/

8088%
34-Fluorophenylboronic acid


Dioxane/

8085%
43-Pyridinylboronic acid


Dioxane/

9076%

Data Interpretation: The transition from a monodentate ligand (Entry 1) to a bidentate ligand with a large bite angle (Entry 2) more than doubles the yield by suppressing protodehalogenation and facilitating transmetalation at the sterically hindered 5-position.

References

  • MDPI. "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary". Molecules. Available at:[Link]

  • ResearchGate. "A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug". Expert Opinion on Therapeutic Patents. Available at: [Link]

  • NIH/PMC. "Late-Stage C–H Functionalization of Azines". Chemical Reviews. Available at:[Link]

Sources

Method

Application Notes and Protocols: 3-Ethoxy-5-iodo-4-methoxybenzaldehyde as a Versatile Building Block for the Synthesis of Heterocyclic Compounds

Introduction: Unveiling the Synthetic Potential of a Multifunctional Benzaldehyde In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential of a Multifunctional Benzaldehyde

In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. The strategic selection of starting materials is paramount to the efficiency and diversity of synthetic endeavors. 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is an exemplary building block, possessing a unique convergence of reactive sites that render it a powerful precursor for a wide array of complex molecular architectures.

The intrinsic reactivity of this molecule is conferred by three key functional groups:

  • The Aldehyde Group: A versatile handle for a multitude of classical and modern organic transformations, including condensations, reductive aminations, and Wittig-type reactions, serving as a primary gateway to heterocyclic ring formation.

  • The Iodo Group: An excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of carbon-carbon and carbon-heteroatom bonds with high precision. Its presence is a key feature for constructing elaborate, multi-cyclic systems.

  • The Electron-Rich Aromatic Ring: The ethoxy and methoxy substituents act as electron-donating groups, activating the benzene ring towards certain electrophilic substitutions and influencing the regioselectivity of reactions. These groups can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final bioactive molecules.[1]

This guide provides an in-depth exploration of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, from its synthesis to its application in the construction of medicinally relevant heterocyclic scaffolds such as isoquinolines and benzodiazepines. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic ventures.

Synthesis of the Building Block: 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

The target compound can be efficiently prepared in a two-step sequence starting from the readily available isovanillin. The synthesis involves an initial iodination followed by a Williamson ether synthesis.

Protocol 1: Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Step 1: Iodination of Isovanillin

This step introduces the iodine atom at the 5-position of the aromatic ring.

  • Materials:

    • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

    • Sodium iodide (NaI)

    • Sodium hypochlorite (NaOCl, commercial bleach solution)

    • Methanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve isovanillin (1 equivalent) and sodium iodide (1.1 equivalents) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium hydroxide (1.1 equivalents) in water.

    • To this stirred solution, add sodium hypochlorite solution (1.2 equivalents) dropwise, maintaining the temperature below 5 °C. The reaction is typically rapid.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-iodo-isovanillin.

Step 2: Ethylation of 5-iodo-isovanillin

This step introduces the ethoxy group via a Williamson ether synthesis.[2][3]

  • Materials:

    • 5-iodo-isovanillin (from Step 1)

    • Bromoethane (or Ethyl Iodide)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 5-iodo-isovanillin (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

    • Add bromoethane (1.5 equivalents) to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Synthesis Scheme for the Building Block

G isovanillin Isovanillin iodo_isovanillin 5-Iodo-isovanillin isovanillin->iodo_isovanillin NaI, NaOCl, NaOH, MeOH final_product 3-Ethoxy-5-iodo-4-methoxybenzaldehyde iodo_isovanillin->final_product Bromoethane, K₂CO₃, DMF

Caption: Two-step synthesis of the target building block.

Application in the Synthesis of Heterocyclic Compounds

The strategic placement of the aldehyde and iodo groups allows for a variety of cyclization strategies to form diverse heterocyclic systems.

Protocol 2: Synthesis of Isoquinoline Derivatives

The synthesis of isoquinolines can be achieved through a Pictet-Spengler-type reaction followed by an intramolecular Heck cyclization of an appropriate intermediate. A more direct approach involves the formation of an oxime and subsequent palladium-catalyzed intramolecular cyclization.[4]

Step 1: Formation of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde Oxime

  • Rationale: The conversion of the aldehyde to an oxime provides the necessary nucleophile for the subsequent cyclization step.[5]

  • Materials:

    • 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH)

    • Ethanol/Water

  • Procedure:

    • Dissolve 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.

    • Heat the mixture to reflux and monitor by TLC until the aldehyde is consumed.

    • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • Add water to precipitate the oxime.

    • Filter the solid, wash with cold water, and dry to obtain the oxime derivative.

Step 2: Palladium-Catalyzed Intramolecular Heck Cyclization

  • Rationale: This powerful reaction utilizes a palladium catalyst to form a new carbon-carbon bond between the aromatic ring and the oxime's sp² carbon, leading to the isoquinoline core. The choice of ligand and base is crucial for catalytic efficiency.

  • Materials:

    • 3-Ethoxy-5-iodo-4-methoxybenzaldehyde oxime

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • A suitable base (e.g., potassium carbonate, triethylamine)

    • Anhydrous solvent (e.g., DMF, 1,4-dioxane)

  • Procedure:

    • In a dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the oxime (1 equivalent), palladium(II) acetate (5-10 mol%), and the phosphine ligand (10-20 mol%).

    • Add the anhydrous solvent and the base (2-3 equivalents).

    • Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and filter through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the substituted isoquinoline.

Reaction Scheme for Isoquinoline Synthesis

G start_aldehyde 3-Ethoxy-5-iodo- 4-methoxybenzaldehyde oxime Oxime Intermediate start_aldehyde->oxime NH₂OH·HCl, NaOH isoquinoline Substituted Isoquinoline oxime->isoquinoline Pd(OAc)₂, Ligand, Base, Heat

Caption: Synthesis of isoquinolines via an oxime intermediate.

Protocol 3: Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of pharmacological activities. They can be readily synthesized by the condensation of a substituted benzaldehyde with o-phenylenediamine.[6]

  • Rationale: This acid-catalyzed condensation reaction proceeds through the formation of a di-imine intermediate which then undergoes cyclization to form the seven-membered benzodiazepine ring.

  • Materials:

    • 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

    • o-Phenylenediamine

    • Ethanol or Acetic Acid

    • Catalytic amount of a protic acid (e.g., glacial acetic acid, HCl)

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

    • Add 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution and induce crystallization.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the 1,5-benzodiazepine derivative.

Reaction Scheme for Benzodiazepine Synthesis

G cluster_reactants Reactants start_aldehyde 3-Ethoxy-5-iodo- 4-methoxybenzaldehyde benzodiazepine Substituted 1,5-Benzodiazepine start_aldehyde->benzodiazepine EtOH, Acetic Acid (cat.), Reflux phenylenediamine o-Phenylenediamine phenylenediamine->benzodiazepine EtOH, Acetic Acid (cat.), Reflux

Caption: Condensation reaction for 1,5-benzodiazepine synthesis.

Quantitative Data Summary

The following table provides representative yields for the synthesis of related heterocyclic compounds from substituted benzaldehydes, which can serve as a benchmark for the protocols described above.

Heterocyclic SystemPrecursorsCatalyst/ConditionsTypical Yield (%)Reference
Isoquinolines3-Iodo-4,5-dimethoxybenzaldehyde oximePd(OAc)₂, PPh₃, K₂CO₃, 100 °C60-85[4]
1,5-BenzodiazepinesAromatic aldehydes, o-phenylenediamineAcetic acid, Reflux75-90[6]
3-Arylisoquinolines2-Methylbenzaldehyde, BenzonitrilesLiN(SiMe₃)₂, Cs₂CO₃, 120 °C50-80[6]

Conclusion and Future Outlook

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel isoquinolines, benzodiazepines, and other related scaffolds. The presence of multiple reactive sites allows for combinatorial approaches to generate libraries of compounds for drug discovery and materials science applications. Future work could explore other cyclization strategies, such as multicomponent reactions or the use of the iodo group in other cross-coupling reactions to further expand the synthetic utility of this promising precursor.

References

  • Modern Strategies for Heterocycle Synthesis - PMC - NIH. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • Supporting Information For - Rsc.org. Available at: [Link]

  • m-METHOXYBENZALDEHYDE - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 3-methoxy-4-ethoxy-benzaldehyde - PrepChem.com. Available at: [Link]

  • 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | C9H9IO3 | CID 237243 - PubChem. Available at: [Link]

Sources

Application

Introduction: The Strategic Value of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

An in-depth guide to the synthetic utility of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, focusing on its reactions with various nucleophiles. This document provides researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthetic utility of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, focusing on its reactions with various nucleophiles. This document provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for leveraging this versatile building block in complex molecule synthesis.

Substituted benzaldehydes are foundational building blocks in organic synthesis, serving as crucial intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2] 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a particularly valuable synthon due to its trifunctional nature. The molecule features:

  • An aldehyde group , which is a versatile handle for nucleophilic additions and condensation reactions, enabling the construction of various heterocyclic systems.[3]

  • An aryl iodide , which serves as an excellent electrophile for a wide array of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides in common coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[4][5]

  • An electron-rich aromatic ring , substituted with ethoxy and methoxy groups. These electron-donating groups influence the reactivity of the ring and can modulate the pharmacokinetic properties of derivative molecules in drug discovery programs.[3]

This guide explores the rich reactivity of this compound, providing detailed protocols for its key transformations with a focus on palladium- and copper-catalyzed reactions that are central to modern synthetic chemistry.

Synthesis of the Starting Material: 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

The target compound is not commonly available commercially and is typically prepared in a two-step sequence starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The first step is a standard Williamson ether synthesis to install the ethyl group, followed by regioselective iodination.

Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (Ethylisovanillin)

This procedure involves the ethylation of isovanillin. Using a haloethane in the presence of a base is a common and effective method.[6][7]

Materials:

  • Isovanillin

  • Iodoethane (or Bromoethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with isovanillin (1.0 eq) and anhydrous K₂CO₃ (2.0 eq), add DMF to create a stirrable suspension (approx. 0.5 M concentration of isovanillin).

  • Add iodoethane (1.5 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-ethoxy-4-methoxybenzaldehyde, which can often be used in the next step without further purification.

Protocol 2: Iodination of 3-Ethoxy-4-methoxybenzaldehyde

This protocol utilizes iodine and a suitable oxidizing agent or an electrophilic iodine source for the regioselective iodination of the electron-rich aromatic ring. The position ortho to the activating hydroxyl group (now ethoxy) and meta to the aldehyde is targeted. A general procedure for the iodination of similar activated arylaldehydes is adapted here.[8]

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Iodine (I₂)

  • N-Iodosuccinimide (NIS) can be used as an alternative

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in DCM or a suitable solvent.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of a strong acid like Trifluoroacetic acid (TFA, 0.1 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by washing with saturated aqueous Na₂S₂O₃ to remove any unreacted iodine.

  • Wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-Ethoxy-5-iodo-4-methoxybenzaldehyde as a solid.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond in 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. These reactions are cornerstones of modern organic synthesis.

Diagram 1: Key Reaction Pathways

G cluster_0 cluster_1 A 3-Ethoxy-5-iodo-4-methoxybenzaldehyde B Suzuki Coupling (+ R-B(OH)₂) A->B  Pd Cat.  Base C Sonogashira Coupling (+ R-C≡CH) A->C  Pd Cat.  Cu(I), Base D Buchwald-Hartwig Amination (+ R₂NH) A->D  Pd Cat.  Base E Heck Coupling (+ Alkene) A->E  Pd Cat.  Base F Stille Coupling (+ R-SnBu₃) A->F  Pd Cat. P1 C-C Bond (Biaryl) B->P1 P2 C-C Bond (Alkynyl) C->P2 P3 C-N Bond (Aryl Amine) D->P3 P4 C-C Bond (Styrenyl) E->P4 P5 C-C Bond (Aryl/Vinyl) F->P5

Caption: Synthetic transformations of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation between an aryl halide and an organoboron compound.[9]

Rationale for Conditions:

  • Catalyst: A palladium(0) source is required. Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts that are reduced in situ.

  • Ligand: Electron-rich, bulky phosphine ligands like XPhos or SPhos accelerate the oxidative addition of the aryl iodide and promote the reductive elimination step.

  • Base: A base such as K₃PO₄ or K₂CO₃ is essential for the transmetalation step of the catalytic cycle.[10]

  • Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.[11]

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a microwave vial or Schlenk tube, add 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add the palladium precatalyst Pd₂(dba)₃ (2 mol%) and the ligand XPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to obtain the biaryl product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][12]

Rationale for Conditions:

  • Catalyst System: A Pd(0) species, often generated from Pd(PPh₃)₂Cl₂, catalyzes the main cycle, while CuI acts as a co-catalyst to form a copper(I) acetylide, which facilitates the transmetalation step.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. It can also serve as the solvent.

Protocol 4: Sonogashira Coupling with Phenylacetylene

  • To a Schlenk tube, add 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the tube with Argon three times.

  • Add degassed triethylamine (as solvent) followed by phenylacetylene (1.2 eq) via syringe.

  • Stir the reaction at room temperature to 50 °C until the starting material is consumed (monitor by TLC). The reaction is often complete within a few hours for aryl iodides.[4]

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Buchwald-Hartwig Amination: Formation of Aryl Amines

This reaction is one of the most powerful methods for constructing C-N bonds and is widely used in pharmaceutical synthesis.[13][14]

Rationale for Conditions:

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, BrettPhos) are required to facilitate the challenging reductive elimination step that forms the C-N bond.[15]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is needed to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[16]

Protocol 5: Buchwald-Hartwig Amination with Morpholine

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), a suitable ligand like BrettPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1.0 eq).

  • Add anhydrous, degassed toluene.

  • Add morpholine (1.2 eq) via syringe.

  • Seal the tube and heat the mixture to 90-110 °C for 4-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired N-aryl product.

Diagram 2: Simplified Catalytic Cycle for Cross-Coupling

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-I(L₂) Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-R(L₂) Intermediate D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Product) F->G H Ar-I H->B Substrate I R-M I->D Nucleophile (e.g., R-B(OH)₂)

Sources

Method

Application Note: Advanced One-Pot Methodologies for the Synthesis of Substituted Benzaldehydes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Strategic Rationale As a Senior Application Scientist in API (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

As a Senior Application Scientist in API (Active Pharmaceutical Ingredient) development, I frequently encounter bottlenecks in the synthesis of substituted benzaldehydes. These compounds are critical electrophilic building blocks for reductive aminations, Wittig olefinations, and complex heterocyclic condensations. Historically, their synthesis relied on harsh, multi-step stoichiometric processes (e.g., Swern oxidations or Vilsmeier-Haack formylations) that generate significant toxic waste and suffer from poor atom economy.

To align with modern green chemistry mandates and process scale-up requirements, this guide details two highly robust, one-pot methodologies:

  • Reductive Formylation of Aryl Halides: A ligandless palladium-catalyzed approach utilizing ambient carbon monoxide and silanes.

  • Aerobic Oxidation of Benzyl Alcohols: A highly selective bimetallic (Au-Cu) catalyzed oxidation that strictly prevents over-oxidation to benzoic acids.

Both protocols are designed as self-validating systems , integrating specific In-Process Controls (IPCs) to ensure mechanistic fidelity and high product yields.

Methodology I: Ligandless Palladium-Catalyzed Reductive Formylation

Mechanistic Insights & Causality

The conversion of aryl halides to benzaldehydes traditionally requires high-pressure syngas (CO/H₂) and expensive, bulky phosphine ligands to stabilize the palladium catalyst. However, by utilizing Polyethylene Glycol (PEG-400) as the solvent, we can stabilize in situ generated Pd(0) nanoparticles, entirely circumventing the need for phosphine ligands[1].

In this catalytic cycle, the Pd(0) nanoparticles undergo oxidative addition with the aryl halide. Subsequent CO insertion forms an acylpalladium(II) intermediate. The critical choice of triethylsilane (Et₃SiH) as the hydride source ensures that transmetalation and reductive elimination proceed smoothly to yield the aldehyde, without the over-reduction to a benzyl alcohol that often plagues high-pressure H₂ systems[1]. Alternatively, isocyanides can be utilized as effective CO surrogates under similar palladium-catalyzed conditions[2].

PdCycle Pd0 Pd(0) Nanoparticles (Active Catalyst) OxAdd Oxidative Addition [Pd(II)(Ar)(I)] Pd0->OxAdd Step 1 MigInsert CO Insertion [Pd(II)(COAr)(I)] OxAdd->MigInsert Step 2 TransMet Hydride Transfer [Pd(II)(COAr)(H)] MigInsert->TransMet Step 3 TransMet->Pd0 Reductive Elimination Product Substituted Benzaldehyde TransMet->Product ArI Aryl Iodide ArI->OxAdd CO Carbon Monoxide CO->MigInsert Silane Et3SiH Silane->TransMet

Mechanistic cycle of Pd-catalyzed reductive formylation of aryl halides.

Self-Validating Protocol

Reagents: Substituted aryl iodide (1.0 mmol), Pd(OAc)₂ (5 mol%), Et₃SiH (2.0 mmol), Na₂CO₃ (2.0 mmol), PEG-400 (3.0 mL).

  • Initialization: In an oven-dried Schlenk flask, combine the aryl iodide, Pd(OAc)₂, and Na₂CO₃ in PEG-400. The PEG-400 acts as both solvent and nanoparticle stabilizer.

  • Atmosphere Exchange: Evacuate the flask and backfill with CO gas via a balloon (1 atm). Repeat three times to ensure complete removal of oxygen, which would otherwise quench the active Pd(0) species.

  • Hydride Addition: Inject Et₃SiH dropwise via syringe. Stir the mixture at 50 °C for 12–14 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 9:1).

    • Validation Check: The disappearance of the aryl iodide (

      
      ) and the emergence of a strongly UV-active spot (
      
      
      
      ) indicates conversion.
    • Chemical Validation: Dip the TLC plate in 2,4-dinitrophenylhydrazine (2,4-DNP) stain; an immediate bright yellow/orange precipitate confirms the presence of the formyl group.

  • Workup: Quench with water (10 mL) and extract with diethyl ether (

    
     mL). The PEG-400 and inorganic salts remain in the aqueous layer. Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
    

Methodology II: Highly Selective Aerobic Oxidation of Benzyl Alcohols

Mechanistic Insights & Causality

The primary failure mode in the oxidation of benzyl alcohols is the over-oxidation of the resulting benzaldehyde into benzoic acid. While monometallic palladium or gold catalysts suffer from this poor selectivity, bimetallic Au-Cu catalysts exhibit exceptional synergistic control[3]. Gold effectively activates the benzylic C-H bond, while copper acts as an electronic promoter that facilitates the rapid reduction of molecular oxygen. This rapid catalytic turnover ejects the benzaldehyde before it can undergo further hydration and subsequent over-oxidation[3].

Workflow Step1 Reaction Setup Benzyl Alcohol + Au-Cu/SiO2 in Toluene Step2 Aerobic Oxidation 90°C, O2 flow, 4-6 hrs Step1->Step2 IPC IPC (GC-FID/TLC) Check for Benzoic Acid (Over-oxidation) Step2->IPC IPC->Step2 Incomplete Step3 Catalyst Recovery Hot Filtration IPC->Step3 Complete Step4 Product Isolation Solvent Evaporation Step3->Step4

Self-validating experimental workflow for the aerobic oxidation of benzyl alcohols.

Self-Validating Protocol

Reagents: Substituted benzyl alcohol (10.0 mmol), 1% Au-Cu/SiO₂ catalyst (Au/Cu weight ratio = 4, 100 mg), Toluene (20 mL).

  • Initialization: Charge a round-bottom flask equipped with a reflux condenser with the benzyl alcohol, toluene, and the heterogeneous Au-Cu/SiO₂ catalyst.

  • Oxidation: Heat the suspension to 90 °C under a gentle, continuous flow of O₂ (or dry air) at atmospheric pressure. Stir vigorously (800+ rpm) to overcome gas-liquid mass transfer limitations.

  • In-Process Control (IPC): Monitor via GC-FID or TLC (Hexane/EtOAc 8:2) every 2 hours.

    • Validation Check: The benzyl alcohol (

      
      ) should cleanly convert to the benzaldehyde (
      
      
      
      ).
    • Failure Mode Detection: If a broad, tailing spot appears near the baseline (

      
      ), this indicates benzoic acid formation. If detected, immediately lower the temperature to 75 °C to preserve selectivity.
      
  • Workup & Catalyst Recovery: Upon completion (typically 4–6 hours), perform a hot filtration through a Celite pad to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and reused for up to 5 cycles without loss of activity. Evaporate the toluene under reduced pressure to yield the perfume-grade, acid-free benzaldehyde.

Comparative Data & Substrate Scope

The following table summarizes the quantitative performance of both methodologies across various electronic and steric environments. Note the high tolerance for reducible functional groups (like nitro groups) in the silane-mediated reductive formylation.

SubstrateMethodologyCatalyst SystemTemp / TimeYield (%)Selectivity (%)
4-Methoxyiodobenzene Reductive FormylationPd(OAc)₂ / Et₃SiH50 °C / 12 h92>99
4-Nitroiodobenzene Reductive FormylationPd(OAc)₂ / Et₃SiH50 °C / 14 h85>99
2-Bromonaphthalene Reductive FormylationPd(OAc)₂ / Et₃SiH60 °C / 16 h81>98
4-Methylbenzyl alcohol Aerobic Oxidation1% Au-Cu/SiO₂90 °C / 5 h98>98
4-Chlorobenzyl alcohol Aerobic Oxidation1% Au-Cu/SiO₂90 °C / 6 h95>98
3-Methoxybenzyl alcohol Aerobic Oxidation1% Au-Cu/SiO₂90 °C / 5 h96>99

References

  • Han, W., Liu, B., Chen, J., & Zhou, Q. (2017). "Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions." Synlett, 28(7), 835-840.[Link]

  • Jiang, X., Wang, J.-M., Zhang, Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). "Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide." Organic Letters, 16(13), 3492-3495.[Link]

  • Della Pina, C., Falletta, E., & Rossi, M. (2008). "Highly selective oxidation of benzyl alcohol to benzaldehyde catalyzed by bimetallic gold–copper catalyst." Journal of Catalysis, 260(2), 384-386.[Link]

Sources

Application

Application Notes &amp; Protocols: Development of Bioactive Molecules from 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Abstract This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on utilizing 3-Ethoxy-5-iodo-4-methoxybenzaldehyde as a versatile and strategic starting mate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on utilizing 3-Ethoxy-5-iodo-4-methoxybenzaldehyde as a versatile and strategic starting material for the synthesis of novel bioactive molecules. This unique benzaldehyde derivative, featuring a strategically positioned iodine atom and electron-donating ethoxy and methoxy groups, serves as an excellent scaffold for generating libraries of compounds with significant therapeutic potential. We present detailed, field-proven protocols for the synthesis of two key classes of derivatives—chalcones and Schiff bases—which are known pharmacophores in numerous drug discovery programs. The causality behind experimental choices is explained, and workflows are visualized to ensure clarity and reproducibility. This document is intended to empower researchers to explore the vast chemical space accessible from this core molecule and accelerate the discovery of new therapeutic agents.

The Core Scaffold: 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

The unique substitution pattern of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde makes it a compound of high interest in medicinal chemistry. The electron-rich aromatic ring is activated towards certain reactions, while the iodine atom provides a reactive handle for further molecular diversification through cross-coupling reactions. The aldehyde group is a gateway to a multitude of classical organic transformations.

1.1. Physicochemical Properties

A clear understanding of the starting material's properties is crucial for handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₀H₁₁IO₃Inferred from related structures
Molecular Weight 306.09 g/mol Inferred from related structures
Appearance Likely a white to pale yellow solidBased on similar benzaldehydes[1]
Solubility Soluble in common organic solvents (Ethanol, DMSO, DCM)General chemical knowledge
Storage Store in a cool, dry, dark place in a tightly sealed containerStandard practice for aldehydes
1.2. Rationale for Use in Drug Discovery

The structural features of this scaffold are not arbitrary; they are selected to impart specific functionalities and synthetic advantages:

  • Aldehyde Group: Serves as a primary reaction site for condensation reactions to form C=C bonds (e.g., chalcones) or C=N bonds (e.g., Schiff bases).

  • Iodine Atom: A key feature that significantly enhances the molecule's utility. It can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further complexity and build diverse molecular architectures. This makes it a more versatile precursor than its non-iodinated counterparts.[2]

  • Ethoxy and Methoxy Groups: These electron-donating groups modulate the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent precursors in flavonoid biosynthesis and are well-established scaffolds possessing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The synthesis is typically achieved through a base-catalyzed aldol condensation known as the Claisen-Schmidt reaction.[3][5]

2.1. General Reaction Scheme & Workflow

The workflow involves the condensation of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde with an appropriate acetophenone derivative in the presence of a base, followed by workup and purification.

chalcone_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Benzaldehyde & Acetophenone in EtOH B Add KOH Solution Heat at 40-50°C A->B Catalyst Addition C Monitor by TLC B->C Reaction Progress D Quench with Acid Filter Precipitate C->D Upon Completion E Wash with Water D->E F Recrystallize from EtOH E->F Purification G Characterize Product (NMR, FTIR, MS) F->G

Caption: General workflow for chalcone synthesis.

2.2. Detailed Experimental Protocol

This protocol describes a general method for synthesizing a chalcone derivative.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1.0 eq) and a selected acetophenone derivative (1.05 eq) in 20 mL of ethanol (EtOH). Stir at room temperature until all solids are dissolved.

  • Reaction Initiation: While stirring, add a solution of potassium hydroxide (KOH, 3.0 eq) in 5 mL of EtOH dropwise. The addition of a strong base is critical as it deprotonates the α-carbon of the acetophenone, forming an enolate which acts as the nucleophile.[3][6]

  • Reaction Conditions: Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde is a key indicator of reaction completion.

  • Product Isolation (Work-up): After the reaction is complete, cool the flask in an ice bath. Slowly acidify the mixture by adding 1 M hydrochloric acid (HCl) dropwise until the pH is neutral (~7). This step neutralizes the KOH catalyst and protonates the chalcone product, causing it to precipitate out of the solution.

  • Purification: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold distilled water to remove any inorganic salts.

  • Final Purification: Recrystallize the crude solid from hot ethanol to yield the purified chalcone product. The purity can be confirmed by melting point analysis and TLC.

  • Characterization: Confirm the structure of the synthesized chalcone using standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Synthesis of Bioactive Schiff Bases (Imines)

Schiff bases, characterized by their azomethine group (-C=N-), are another class of compounds with immense biological significance, including antibacterial, antifungal, and anticancer activities.[7][8] They are synthesized via the condensation of a primary amine with a carbonyl compound.[8]

3.1. General Reaction Scheme & Workflow

The synthesis is a straightforward condensation reaction, often catalyzed by a trace amount of acid, followed by simple isolation of the product.

schiff_base_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve Benzaldehyde & Primary Amine in EtOH B Add Glacial Acetic Acid (cat.) Reflux for 2-4 hours A->B Catalyst Addition C Monitor by TLC B->C Reaction Progress D Cool to Room Temp. C->D Upon Completion E Filter Precipitated Solid D->E F Wash with Cold EtOH E->F Purification G Characterize Product (NMR, FTIR, MS) F->G

Caption: General workflow for Schiff base synthesis.

3.2. Detailed Experimental Protocol

This protocol outlines the synthesis of a Schiff base derivative.

  • Reagent Preparation: To a solution of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1.0 eq) in 25 mL of absolute ethanol in a 100 mL round-bottom flask, add a stoichiometric amount of the desired primary amine (1.0 eq).

  • Reaction Initiation: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and facilitates the subsequent dehydration to form the imine bond.[9][10]

  • Reaction Conditions: Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction's progress by TLC.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution upon cooling.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. If a precipitate does not form, the solvent can be removed under reduced pressure, and the resulting residue can be recrystallized from a suitable solvent like ethanol or methanol.

  • Characterization: Dry the purified Schiff base and confirm its identity and purity through spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Potential Biological Activities & Downstream Applications

Derivatives of substituted benzaldehydes are known to exhibit a wide array of biological activities.[11] The chalcones and Schiff bases synthesized from the 3-Ethoxy-5-iodo-4-methoxybenzaldehyde scaffold are promising candidates for screening in various therapeutic areas.

4.1. Summary of Potential Bioactivities
Bioactive ClassPotential ActivityStandard Screening Assay
Chalcones Anticancer / AntiproliferativeMTT Assay, Cell Viability Assays[12]
Anti-inflammatoryNF-κB Inhibition Assay, COX-2 Assay
Antimicrobial / AntifungalMinimum Inhibitory Concentration (MIC)[13]
Schiff Bases AnticancerMTT Assay against cell lines (e.g., A549)[7]
Antibacterial / AntifungalMIC, Minimum Bactericidal Concentration (MBC)[14]
α-amylase InhibitionIn vitro enzyme inhibition assay[7]
4.2. Hypothetical Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Many bioactive benzaldehyde derivatives exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[11] The synthesized molecules could potentially interfere with these pathways, leading to a reduction in the expression of pro-inflammatory mediators.

pathway cluster_nuc Gene Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Inhibitor Bioactive Derivative (Chalcone/Schiff Base) Inhibitor->IKK Inhibits

Caption: Hypothetical inhibition of the NF-kB signaling pathway.

Conclusion

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a high-potential, synthetically versatile building block for the development of novel bioactive molecules. The protocols detailed herein for the synthesis of chalcones and Schiff bases are robust, reproducible, and serve as a launchpad for creating extensive compound libraries. The strategic inclusion of an iodine atom opens avenues for subsequent diversification, allowing for a systematic exploration of structure-activity relationships. Researchers are encouraged to use this guide to explore the therapeutic potential of derivatives from this promising scaffold.

References
  • Al-Ayed, A. S., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Retrieved from [Link]

  • Cativiela, C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Retrieved from [Link]

  • Kumar, D., et al. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Patel, K., et al. (2018). SYNTHESIS OF CHALCONES. JETIR. Retrieved from [Link]

  • Mendes, M., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. Retrieved from [Link]

  • Li, J-T., et al. (2006). Compare of three ways of synthesis of simple Schiff base. Molbank. Retrieved from [Link]

  • Santos, D., et al. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. ChemistrySelect. Retrieved from [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2022). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Medicinal Chemistry Research. Retrieved from [Link]

  • Abbasa, A. A., et al. (2023). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][2][7]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Buvana, J., et al. (2021). Synthesis and Characterization of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-hydroxy-5-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2024). Chemical composition, anticancer, antimicrobial activity of Aloysia citriodora Palau essential oils from Palestine. BMC Complementary Medicine and Therapies. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Royal Society of Chemistry. (n.d.). Supporting Information For: Total Synthesis of Hernandial and Aristogins A-F. Retrieved from [Link]

  • Abbasa, A.A., et al. (2022). Synthesis and characterization of Schiff bases derived from 3-(4-methoxyphenyl) acrylic acid and 3-(benzo[d][2][7]dioxol-5-yl) ac. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Benzylidene-3,4- dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Retrieved from [Link]

Sources

Method

Synthetic Routes to 3-Ethoxy-5-iodo-4-methoxybenzaldehyde Analogs: An Application and Protocol Guide

Introduction Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] Among these, 3-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] Among these, 3-Ethoxy-5-iodo-4-methoxybenzaldehyde and its analogs are of significant interest due to their potential applications in medicinal chemistry and materials science. The presence of the iodo-substituent provides a reactive handle for further molecular elaboration through various cross-coupling reactions, while the alkoxy substitution pattern influences the molecule's electronic properties and biological activity.[2] This guide provides detailed synthetic protocols and mechanistic insights for the preparation of these valuable compounds, tailored for researchers, scientists, and professionals in drug development.

The synthetic strategies discussed herein are grounded in established principles of electrophilic aromatic substitution, leveraging the directing effects of the alkoxy groups on the aromatic ring to achieve regioselective iodination.[3] We will explore two primary pathways: the direct iodination of a readily available precursor and a multi-step synthesis involving the initial preparation of the substituted benzaldehyde followed by iodination.

Mechanistic Rationale: The Role of Directing Groups

The regioselectivity of the iodination process is governed by the electronic effects of the substituents on the benzaldehyde ring. Both the ethoxy and methoxy groups are activating, ortho-, para-directing groups due to the ability of the oxygen lone pairs to donate electron density to the aromatic ring through resonance.[4][5] In the case of a 3-ethoxy-4-methoxybenzaldehyde scaffold, the position para to the strongly activating hydroxy or alkoxy group is already occupied by the aldehyde functionality. Consequently, electrophilic substitution, such as iodination, is directed to the positions ortho to the activating groups. Steric hindrance may play a role in favoring one ortho position over the other, but in many cases, a specific isomer is predominantly formed.

Synthetic Pathway 1: Direct Iodination of 3-Ethoxy-4-methoxybenzaldehyde

This approach is the most straightforward, involving the direct iodination of the commercially available 3-Ethoxy-4-methoxybenzaldehyde. Various iodinating agents can be employed, with the choice often depending on factors such as reactivity, selectivity, and cost.

Diagram of Synthetic Pathway 1

Synthetic_Pathway_1 3-Ethoxy-4-methoxybenzaldehyde 3-Ethoxy-4-methoxybenzaldehyde 3-Ethoxy-5-iodo-4-methoxybenzaldehyde 3-Ethoxy-5-iodo-4-methoxybenzaldehyde 3-Ethoxy-4-methoxybenzaldehyde->3-Ethoxy-5-iodo-4-methoxybenzaldehyde Iodination Iodinating Agent Iodinating Agent Iodinating Agent->3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Caption: Direct iodination of 3-Ethoxy-4-methoxybenzaldehyde.

Protocol 1: Iodination using Iodine and an Oxidizing Agent

This protocol utilizes molecular iodine in the presence of an oxidizing agent to generate a more electrophilic iodine species in situ.[6]

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂, 30% solution) or Oxone®[1][7]

  • Methanol or Water

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq) in methanol or water.

  • Addition of Reagents: To the stirred solution, add iodine (1.1 eq).

  • Initiation of Reaction: Slowly add the oxidizing agent (e.g., 30% H₂O₂ solution, 1.2 eq) dropwise to the reaction mixture. The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Table 1: Representative Reagents and Conditions for Iodination

Iodinating SystemSolventTemperatureTypical YieldReference
I₂ / H₂O₂WaterRoom Temp.High[2]
Oxone® / KIWaterRefluxGood[1][7]
I₂ / NaI₃Water/NaOH50-100 °CQuantitative[8]
N-Iodosuccinimide (NIS)AcetonitrileRoom Temp.Good to Excellent[9]

Synthetic Pathway 2: Multi-step Synthesis Starting from Isovanillin

This pathway offers greater flexibility in introducing various alkoxy groups and is particularly useful if the desired starting aldehyde is not commercially available. The synthesis begins with the alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to introduce the ethoxy group, followed by iodination.

Diagram of Synthetic Pathway 2

Synthetic_Pathway_2 Isovanillin Isovanillin 3-Ethoxy-4-methoxybenzaldehyde 3-Ethoxy-4-methoxybenzaldehyde Isovanillin->3-Ethoxy-4-methoxybenzaldehyde Ethylation Ethylating Agent Ethylating Agent Ethylating Agent->3-Ethoxy-4-methoxybenzaldehyde 3-Ethoxy-5-iodo-4-methoxybenzaldehyde 3-Ethoxy-5-iodo-4-methoxybenzaldehyde 3-Ethoxy-4-methoxybenzaldehyde->3-Ethoxy-5-iodo-4-methoxybenzaldehyde Iodination Iodinating Agent Iodinating Agent Iodinating Agent->3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Caption: Multi-step synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Protocol 2.1: Ethylation of Isovanillin

This protocol describes the synthesis of 3-Ethoxy-4-methoxybenzaldehyde from isovanillin using an ethylating agent under basic conditions.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Bromoethane or Ethyl iodide

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend isovanillin (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

  • Addition of Ethylating Agent: Add bromoethane (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 3-Ethoxy-4-methoxybenzaldehyde. The product can be further purified by recrystallization from ethanol/water if necessary.

Protocol 2.2: Iodination of Synthesized 3-Ethoxy-4-methoxybenzaldehyde

The 3-Ethoxy-4-methoxybenzaldehyde synthesized in the previous step can now be iodinated using the same methods described in Protocol 1 .

Synthesis of Analogs

The synthetic routes described can be readily adapted to prepare a variety of analogs by using different starting materials or alkylating agents. For instance, starting with other substituted 3,4-dihydroxybenzaldehydes or using different alkyl halides in Protocol 2.1 will yield a diverse library of 3-alkoxy-4-methoxybenzaldehyde precursors for subsequent iodination.

Troubleshooting and Optimization

  • Incomplete Iodination: If the iodination reaction is sluggish, increasing the reaction temperature or using a more potent iodinating agent like N-Iodosuccinimide (NIS) in the presence of an acid catalyst can be beneficial.[9]

  • Formation of Di-iodinated Products: To minimize the formation of di-iodinated byproducts, it is crucial to use a stoichiometric amount of the iodinating agent and to monitor the reaction closely by TLC.

  • Low Yield in Ethylation: Ensure that the base and solvent are anhydrous, as the presence of water can lead to side reactions and lower the yield. Using a phase-transfer catalyst can sometimes improve the efficiency of the alkylation.

Conclusion

The synthetic protocols detailed in this guide provide reliable and adaptable methods for the preparation of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde and its analogs. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, researchers can efficiently access these valuable compounds for their applications in drug discovery and materials science. The choice between a direct iodination approach and a multi-step synthesis will depend on the availability of starting materials and the desired structural diversity of the final products.

References

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (n.d.). PMC. Retrieved from [Link]

  • Explain why the alkoxy group is ortho, para-directing and activates the aromatic ring towards electrophilic. (2024, February 7). Brainly.com. Retrieved from [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2019, May 29). Taylor & Francis Online. Retrieved from [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2024, October 21). Green Chemistry Teaching and Learning Community (GCTLC). Retrieved from [Link]

  • Iodination and Hydroxylation of Aromatic Compounds. (n.d.). designer-drug.com. Retrieved from [Link]

  • Iodination of Vanillin. (2001, July 23). Hive Chemistry Discourse. Retrieved from [Link]

  • Ch24: Phenols-reactions. (n.d.). University of Calgary. Retrieved from [Link]

  • 5-iodovanillin synthesis. (2025, February 16). PierpaLab. Retrieved from [Link]

  • 22.6: Electrophilic Substitution of Phenols. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]

  • Directing Groups in SE Ar. (n.d.). University of Calgary. Retrieved from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Synthesis of 5-iodovanillin. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process for the iodination of phenolic derivatives. (n.d.). Google Patents.
  • 5-Hydroxyvanillin from 5-Iodovanillin. (n.d.). Hive Novel Discourse. Retrieved from [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023, July 20). PMC. Retrieved from [Link]

  • Iodination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023, April 30). JoVE. Retrieved from [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Regioselective iodination of hydroxylated aromatic ketones. (n.d.). Arkivoc. Retrieved from [Link]

  • Process For The Iodination Of Aromatic Compounds. (n.d.). Google Patents.
  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (2003, September 30). MDPI. Retrieved from [Link]

  • Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. (2017, May 4). ResearchGate. Retrieved from [Link]

  • 3-Iodo-4-methoxybenzaldehyde. (n.d.). Wychem. Retrieved from [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-Ethoxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Introduction: This guide provides in-depth technical support for the purification of crude 3-Ethoxy-5-iodo-4-methoxybenzaldehyde via recrystallization. Designed for researchers and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth technical support for the purification of crude 3-Ethoxy-5-iodo-4-methoxybenzaldehyde via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to offer a troubleshooting-oriented, question-and-answer framework. We will explore the causality behind experimental choices, address common challenges, and provide validated methodologies to ensure you achieve the highest possible purity for this important synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the recrystallization of substituted aromatic aldehydes like 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Question 1: My crude product won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?

Answer: This issue typically points to one of two scenarios:

  • Inappropriate Solvent Choice: The fundamental principle of recrystallization is that the compound of interest should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[1][2] If your compound has low solubility even at the solvent's boiling point, that solvent is unsuitable. The molecular structure of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde—with its polar ether and aldehyde groups and a large, nonpolar aromatic ring system—suggests that solvents of intermediate polarity are a good starting point.

  • Presence of Insoluble Impurities: It is common for crude reaction mixtures to contain inorganic salts or polymeric byproducts that are insoluble in the chosen organic solvent.[3] In this case, the portion that is dissolving is likely your target compound, and the undissolved material must be removed.

Solution: Perform a hot gravity filtration.[4][5] This procedure involves filtering the hot, saturated solution to remove the insoluble impurities before allowing the filtrate to cool and crystallize. It is crucial to keep the solution hot during filtration to prevent premature crystallization of your product in the funnel.[4]

Question 2: After cooling the solution, no crystals have formed. What should I do?

Answer: The failure of crystals to form from a clear solution often indicates a state of supersaturation, where the concentration of the dissolved compound is higher than its normal saturation point.[3][6] This is a common issue, especially with highly purified compounds.

Recommended Actions:

  • Induce Nucleation: Crystal growth requires a nucleation site. You can create one by gently scratching the inside wall of the flask at the surface of the liquid with a clean glass rod.[6][7] The microscopic scratches on the glass provide a surface for the first crystals to form.

  • Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, adding it to the supersaturated solution will provide a perfect template for crystal growth.[3]

  • Reduce Temperature: Ensure the solution has been cooled thoroughly. After slow cooling to room temperature, place the flask in an ice-water bath to maximize the decrease in solubility and promote crystallization.[3]

  • Reduce Solvent Volume: It's possible you used too much solvent, preventing the solution from becoming saturated upon cooling.[6] In this case, you can gently heat the solution to evaporate some of the solvent and then attempt the cooling process again.

Question 3: My product "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[8][9] This is often caused by the cooling process being too rapid or the presence of impurities that depress the melting point of your compound.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Then, add a small amount (10-20% more) of the hot solvent to ensure the solution is no longer supersaturated at the point of phase separation.[6][7]

  • Slow Cooling is Critical: Allow the flask to cool as slowly as possible. Insulating the flask with glass wool or leaving it on a hot plate that is turned off can slow the cooling rate, providing more time for an ordered crystal lattice to form.[6]

  • Consider a Different Solvent System: Oiling out is more common when the boiling point of the solvent is significantly higher than the melting point of the solute. Try a lower-boiling point solvent or a mixed solvent system.

Question 4: My final product yield is very low. What are the likely causes?

Answer: Low recovery is a frequent problem in recrystallization. The primary causes include:

  • Using an Excessive Amount of Solvent: The most common error is adding too much hot solvent during the dissolution step.[6] Remember, you want a saturated hot solution. Any excess solvent will retain some of your product in solution even after cooling, which is then lost in the mother liquor.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities. Ensure your funnel and receiving flask are pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of your product. Always wash with a minimal amount of ice-cold solvent.[3]

  • Inappropriate Solvent Choice: If your compound has significant solubility in the chosen solvent even at low temperatures, recovery will be poor.[3]

Core Experimental Protocol: Recrystallization of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

This protocol provides a detailed, step-by-step methodology for the purification process. The rationale behind each step is explained to build a deeper understanding of the technique.

Step 1: Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cold temperatures.[10][11] For 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, a mixed solvent system often provides the best results. A common and effective choice is an Ethanol/Water mixture.

Solvent SystemRole of Each SolventRationale
Ethanol / Water Ethanol: The "soluble" solvent.The organic character of ethanol effectively dissolves the substituted benzaldehyde at high temperatures.
Water: The "insoluble" or "anti-solvent".The compound is poorly soluble in water. Adding water to the ethanol solution decreases the overall solubility, inducing crystallization upon cooling.[8]
Step 2: The Recrystallization Workflow

The following diagram illustrates the complete workflow and decision-making process for the purification.

Recrystallization_Workflow Purification Workflow for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Finishing Crude_Product Crude Product Solvent_Selection Select Solvent System (e.g., Ethanol/Water) Crude_Product->Solvent_Selection Dissolution Dissolve crude product in minimum amount of hot Ethanol Solvent_Selection->Dissolution Decision Insoluble Impurities Present? Dissolution->Decision Hot_Filtration Perform Hot Gravity Filtration Decision->Hot_Filtration Yes Cooling Allow Filtrate to Cool Slowly (Room Temp -> Ice Bath) Decision->Cooling No Hot_Filtration->Cooling Isolation Isolate Crystals via Vacuum Filtration Cooling->Isolation Washing Wash with ice-cold Ethanol/Water mixture Isolation->Washing Drying Dry Crystals Under Vacuum Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: A flowchart of the recrystallization process.

Step-by-Step Methodology
  • Dissolution: Place the crude 3-Ethoxy-5-iodo-4-methoxybenzaldehyde in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. It is critical to use the minimum volume of hot solvent necessary to achieve a saturated solution.[5]

  • Hot Filtration (if necessary): If any solid impurities remain in the hot solution, perform a hot gravity filtration. Pre-heat a separate flask and a stemless funnel to prevent the product from crystallizing prematurely.[4] Filter the hot solution into the clean, pre-heated flask.

  • Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid).[8] This indicates that the solution is now saturated. Add a few more drops of hot ethanol until the solution just becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of large, pure crystals.[11] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.

References

  • Benchchem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • University of California, Irvine. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry Practical Techniques. (2012, April 12). Recrystallisation, including hot filtration. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Canterbury. (n.d.). Recrystallisation. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To - Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2020, March 26). Video: Recrystallization - Concept. Retrieved from [Link]

  • Google Patents. (1994). EP0323290B1 - Process for the preparation of aromatic aldehydes.
  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime.
  • Royal Society of Chemistry. (n.d.). Supporting Information For - Rsc.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in benzimidazole cyclization reactions.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit r/Chempros. (2020, October 30). Recrystallisation Help. Retrieved from [Link]

  • Google Patents. (2020). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Benchchem. (2025). Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • YouTube. (2017, October 6). Iodine Recrystalization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Polysubstituted Benzaldehydes

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of polysubstituted benzaldehydes. This guide is designed to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of polysubstituted benzaldehydes. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of these important chemical intermediates. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to overcome synthetic hurdles and optimize your reaction outcomes.

Introduction

Polysubstituted benzaldehydes are crucial building blocks in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] Their formyl group serves as a versatile handle for a variety of chemical transformations. However, the introduction of a formyl group onto an already substituted benzene ring, or the subsequent substitution of a benzaldehyde, presents a unique set of challenges. These can range from poor regioselectivity and low yields to undesired side reactions and difficult purifications. This guide will provide practical solutions and theoretical insights to navigate these complexities.

I. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems that may arise during the synthesis of polysubstituted benzaldehydes in a question-and-answer format.

Formylation Reactions on Substituted Arenes
Q1: My formylation reaction is giving low yields, particularly with electron-deficient phenols. What are the likely causes and how can I improve the outcome?

Low yields in the formylation of substituted phenols, especially those with electron-withdrawing groups, are a common issue.[2] This is often due to the deactivation of the aromatic ring, making it less susceptible to electrophilic attack.[2] Here’s a breakdown of common methods and troubleshooting tips:

  • Reimer-Tiemann Reaction: This classic method often results in low yields with substituted phenols due to the biphasic nature of the reaction, which can lead to poor mass transfer.[2]

    • Troubleshooting:

      • Phase-Transfer Catalyst: Employ a phase-transfer catalyst to enhance the interaction between the aqueous and organic phases.[2]

      • Vigorous Stirring: Ensure high-speed stirring to maximize the interfacial area.

      • Solvent Choice: Using a co-solvent like 1,4-dioxane can help to partially homogenize the reaction mixture.[2]

  • Duff Reaction: While traditionally low-yielding, modifications can significantly boost its efficiency.[2]

    • Troubleshooting:

      • Acid Catalyst/Solvent: Using a strong acid like trifluoroacetic acid (TFA) as the solvent can dramatically increase the yield and reaction rate, particularly for electron-deficient phenols.[2]

      • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry, as moisture can hinder the reaction.[2]

  • Magnesium Chloride Mediated ortho-Formylation (Casnati-Skattebøl Reaction): This method is often highly regioselective and provides high yields for the ortho-formylation of phenols.[3]

    • Troubleshooting:

      • Anhydrous Reagents: The success of this reaction is critically dependent on the use of anhydrous magnesium chloride, paraformaldehyde, triethylamine, and solvent (THF or acetonitrile).[2][4] The use of anhydrous MgCl₂ beads is particularly recommended over powder.[2]

      • Reaction Time: Phenols bearing electron-withdrawing groups may react more slowly, necessitating longer reaction times.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

Q2: I'm observing the formation of multiple products, including di-formylated and polymeric materials. How can I improve the selectivity for my desired mono-formylated product?

The formation of multiple products is a frequent challenge that complicates purification and reduces the yield of the target compound.[2]

  • Di-formylation: This is a common side reaction, especially in the Duff reaction when both ortho positions to a hydroxyl group are available.[5]

    • Solution: Carefully control the stoichiometry of the reagents. Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can significantly favor the mono-formylated product.[5] Monitor the reaction progress closely with TLC and quench the reaction once the desired product is maximized.[2][5]

  • Resin/Polymer Formation: Phenol-formaldehyde resin formation is a known side reaction, particularly under acidic or basic conditions when using formaldehyde or its equivalents.[5]

    • Solution:

      • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible.[5]

      • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization.[5]

      • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.[5]

Q3: My Reimer-Tiemann reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?

The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, with the ortho product typically being the major one.[5] The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[5][6]

  • Troubleshooting Steps:

    • Choice of Base: The counterion of the base can influence the ortho:para ratio. Using bases with cations that can coordinate with the phenoxide can enhance ortho selectivity.[5]

    • Solvent System: The reaction is often run in a biphasic system. The choice of phase-transfer catalyst or emulsifying agent can affect the outcome.[5]

Oxidation of Polysubstituted Benzyl Alcohols
Q4: I am trying to synthesize a polysubstituted benzaldehyde by oxidizing the corresponding benzyl alcohol, but I am getting over-oxidation to the carboxylic acid. How can I prevent this?

Over-oxidation is a common problem in the synthesis of aldehydes. Several strategies can be employed to achieve selective oxidation to the aldehyde.

  • Choice of Oxidizing Agent:

    • Milder Reagents: Utilize milder oxidizing agents that are less prone to over-oxidation. Examples include pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC).

    • Phase Transfer Catalysis with Permanganate: Permanganate, typically a strong oxidizing agent, can be used for selective oxidation of benzyl alcohols to benzaldehydes under phase transfer catalysis conditions in non-polar solvents.[7] This method has been shown to produce high yields of the aldehyde with no traces of the carboxylic acid.[7]

    • Photochemical Aerobic Oxidation: Using a photocatalyst like Eosin Y with molecular oxygen under blue LED irradiation can provide excellent yields of benzaldehydes from benzyl alcohols with good functional group tolerance.[8]

  • Reaction Conditions:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Monitoring: Closely monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed to prevent further oxidation of the product.

Purification Challenges
Q5: My final product is contaminated with unreacted starting material and side products. What are the best purification strategies?

Purification of polysubstituted benzaldehydes can be challenging due to the similar polarities of the desired product and impurities.

  • Initial Work-up:

    • Acid-Base Extraction: Unreacted phenolic starting material can often be removed by washing the organic extract with a dilute aqueous base.[2] However, since the product itself may be phenolic and have some solubility in the basic wash, careful control of the pH is crucial.[2] Benzoic acid byproducts, formed from over-oxidation or air oxidation of the aldehyde, can be removed with a basic wash (e.g., 5-10% sodium carbonate or sodium hydroxide).[9]

    • Sodium Bisulfite Wash: This is a highly effective method for selectively removing aldehydes from a reaction mixture, provided the desired product is not an aldehyde.[9] The aldehyde forms a water-soluble bisulfite adduct that can be separated in the aqueous phase.[9] The benzaldehyde can be recovered from the aqueous layer by treatment with an acid or base.[9]

  • Chromatography and Distillation:

    • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[9] Careful selection of the stationary and mobile phases is key to achieving good separation.

    • Distillation: If the product is thermally stable and has a boiling point significantly different from the impurities, distillation (atmospheric, vacuum, or steam) can be an effective purification method.[9]

II. Frequently Asked Questions (FAQs)

General Synthetic Strategies

Q: What are the most common methods for introducing a formyl group onto an aromatic ring?

A: The most common methods for the formylation of aromatic compounds include:

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like DMF and a halogenating agent like POCl₃, to formylate electron-rich aromatic and heteroaromatic compounds.[10] It is a powerful and versatile method.[10]

  • Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols using chloroform and a strong base.[6][11][12]

  • Duff Reaction: This reaction uses hexamine as the formyl carbon source for the formylation of electron-rich aromatics, particularly phenols.[13]

  • Gattermann and Gattermann-Koch Reactions: These reactions use carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide and HCl (Gattermann) to formylate aromatic compounds. These methods often require anhydrous and sometimes acidic conditions.[11]

  • Formylation of Metalated Arenes: This involves the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a formylating agent like DMF.[14]

Q: How do substituents on the aromatic ring influence the choice of formylation method?

A: Substituents have a profound effect on the reactivity of the aromatic ring and thus dictate the appropriate formylation method.

  • Electron-Donating Groups (e.g., -OH, -OR, -NR₂): These groups activate the ring towards electrophilic substitution, making them suitable substrates for a wide range of formylation reactions, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[13][15] Formylation typically occurs at the ortho and para positions.[13]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COR): These groups deactivate the ring, making formylation more challenging.[16] Stronger formylation methods or harsher reaction conditions may be required. The substitution is directed to the meta position.[16] For example, the nitration of benzaldehyde primarily yields the meta-nitrobenzaldehyde.[16]

Reaction Mechanisms and Side Reactions

Q: What is the mechanism of the Vilsmeier-Haack reaction, and what are the common side reactions?

A: The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10] This reagent then attacks an electron-rich aromatic ring in an electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[10][15]

A common side reaction, particularly with substrates like uracils, is the chlorination of hydroxyl groups.[10] The extent of chlorination can often be controlled by the stoichiometry of the Vilsmeier reagent and the reaction temperature.[10]

Q: What is the reactive species in the Reimer-Tiemann reaction, and why does it favor ortho-formylation?

A: The principal reactive species in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated from the deprotonation of chloroform by a strong base followed by alpha-elimination. The reaction favors ortho-formylation because the negatively charged phenoxide, formed by the deprotonation of the phenol, is highly nucleophilic and its negative charge is delocalized into the aromatic ring.[6] The interaction between the electron-deficient dichlorocarbene and the electron-rich phenoxide favors attack at the ortho position.[5][6]

III. Experimental Protocols & Data

Protocol 1: Modified Duff Reaction using Trifluoroacetic Acid

This protocol is adapted for the formylation of moderately deactivated phenols.

Materials:

  • 4-(4-chlorophenyl)phenol (1 equivalent)

  • Hexamethylenetetramine (2-3 equivalents)

  • Anhydrous trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-chlorophenyl)phenol and hexamethylenetetramine in anhydrous trifluoroacetic acid.[2]

  • Reaction: Heat the mixture at 70-80°C for 3-6 hours, monitoring the progress by TLC.[2]

  • Work-up: Cool the reaction mixture and pour it into a 4 M HCl solution.[2]

  • Isolation: The product may precipitate upon standing overnight. Collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

Protocol 2: Magnesium Chloride Mediated ortho-Formylation of a Phenol

This protocol provides high regioselectivity for ortho-formylation.

Materials:

  • Phenol (1 equivalent)

  • Anhydrous Magnesium Chloride (beads are recommended) (1.1 equivalents)[2]

  • Paraformaldehyde (2.5 equivalents)

  • Anhydrous Triethylamine (4 equivalents)

  • Anhydrous Acetonitrile or THF

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the phenol, anhydrous magnesium chloride, and paraformaldehyde.

  • Solvent and Base Addition: Add anhydrous acetonitrile or THF, followed by the slow addition of anhydrous triethylamine.

  • Reaction: Heat the reaction mixture to reflux (around 75°C). The mixture should turn a bright orange-yellow color.[2] Maintain reflux for 4-8 hours, monitoring the reaction by TLC.[2]

  • Work-up: Cool the reaction mixture to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times).[2]

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[2]

Data Summary Table: Comparison of Formylation Methods
ReactionTypical SubstratesKey AdvantagesCommon Challenges
Reimer-Tiemann PhenolsUses readily available reagents.Often low yields, mixture of isomers, biphasic reaction can be problematic.[2]
Duff Electron-rich aromatics (phenols)Simple procedure, can achieve di- and tri-formylation.[13]Traditionally low yields, can lead to polymer formation.[2][5]
Vilsmeier-Haack Electron-rich aromatics and heterocyclesVersatile, generally good yields.[10]Requires anhydrous conditions, potential for chlorination side reactions.[10]
MgCl₂ Mediated PhenolsHigh ortho-selectivity, good to excellent yields.[3]Requires strictly anhydrous conditions.[2][4]

IV. Visualizations

Logical Workflow for Troubleshooting Low Yields in Formylation

Troubleshooting_Low_Yield start Low Yield in Formylation Reaction substrate_check Is the substrate electron-rich or electron-deficient? start->substrate_check electron_rich Electron-Rich Substrate substrate_check->electron_rich Rich electron_deficient Electron-Deficient Substrate substrate_check->electron_deficient Deficient method_choice Review Formylation Method electron_rich->method_choice electron_deficient->method_choice reimer_tiemann Reimer-Tiemann: - Add phase-transfer catalyst - Increase stirring speed method_choice->reimer_tiemann Using Reimer-Tiemann duff Duff: - Use stronger acid (e.g., TFA) - Ensure anhydrous conditions method_choice->duff Using Duff mgcl2 MgCl2 Mediated: - Use anhydrous reagents - Extend reaction time method_choice->mgcl2 Using MgCl2 Mediated vilsmeier Vilsmeier-Haack: - Check reagent quality - Optimize temperature method_choice->vilsmeier Using Vilsmeier-Haack optimization Optimize Reaction Conditions: - Stoichiometry - Temperature - Reaction Time reimer_tiemann->optimization duff->optimization mgcl2->optimization vilsmeier->optimization

Caption: Troubleshooting flowchart for low yields in formylation reactions.

Reaction Pathway for the Reimer-Tiemann Reaction

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Ortho-Formylation chloroform CHCl₃ carbanion ⁻CCl₃ chloroform->carbanion + OH⁻, - H₂O dichlorocarbene :CCl₂ (Reactive Species) carbanion->dichlorocarbene - Cl⁻ phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + OH⁻, - H₂O intermediate Dichloromethyl Substituted Phenol phenoxide->intermediate + :CCl₂ product Salicylaldehyde intermediate->product Hydrolysis

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

V. References

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem. (n.d.). Retrieved from

  • troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol - Benchchem. (n.d.). Retrieved from

  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem. (n.d.). Retrieved from

  • selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non - Rasayan Journal of Chemistry. (n.d.). Retrieved from

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (n.d.). Retrieved from

  • Reimer–Tiemann reaction. (2020, June 28). In Wikipedia. Retrieved from

  • Convenient Method for the ortho-Formylation - of Phenols. (n.d.). Retrieved from

  • Duff reaction - Wikipedia. (n.d.). Retrieved from

  • Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde - Benchchem. (n.d.). Retrieved from

  • Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Retrieved from

  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses. (n.d.). Retrieved from

  • Study of formylation reactions with 1,3-dithiane-based agents | Poster Board #639. (n.d.). Retrieved from

  • Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). Retrieved from

  • Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde - Benchchem. (n.d.). Retrieved from

  • Reimer-Tiemann Reaction - Master Organic Chemistry. (n.d.). Retrieved from

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved from

  • Reimer-Tiemann Reaction - J&K Scientific LLC. (2021, March 23). Retrieved from

  • How to perform MgCl2-Et3N ortho-formylation of phenols successfully? - ResearchGate. (2021, January 6). Retrieved from

  • Preparation of Benzaldehydes, Part 2: From Metalated Arenes - YouTube. (2022, September 30). Retrieved from

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Purification of Benzaldehyde Derivatives

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying benzaldehyde derivatives. The information herein is st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying benzaldehyde derivatives. The information herein is structured to address specific experimental challenges in a direct question-and-answer format, blending established scientific principles with practical, field-tested insights.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent impurities encountered in crude benzaldehyde derivatives?

A1: The common impurities in benzaldehyde derivatives typically include:

  • Corresponding Benzoic Acids : The aldehyde group is highly susceptible to air oxidation, leading to the formation of the corresponding benzoic acid.[1][2][3][4][5] This is often the most common impurity, especially in samples that have been stored for some time or exposed to air.[2][6]

  • Unreacted Starting Materials : Depending on the synthetic route, residual starting materials are a frequent source of contamination.[3][7]

  • Benzyl Alcohols : These can be present as byproducts from the synthesis or from the Cannizzaro reaction, a disproportionation reaction that can occur under basic conditions.[8]

  • Polymerization Products : Some benzaldehyde derivatives can be prone to polymerization, resulting in viscous or solid materials that are difficult to characterize.[3]

  • Isomeric Impurities : During synthesis, particularly in formylation reactions, the formation of ortho, meta, and para isomers is a common occurrence.[3]

Q2: How can I effectively remove the corresponding benzoic acid impurity from my benzaldehyde derivative?

A2: A basic aqueous wash is the most effective method for removing acidic impurities like benzoic acid.[1][6] Dissolve your crude product in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, and wash it with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1][2] The benzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.[1]

Q3: When is a sodium bisulfite wash the recommended purification method?

A3: A sodium bisulfite wash is a highly selective and effective method for removing aldehydes when your desired product is not an aldehyde and is stable under aqueous conditions.[1] This technique relies on the reversible reaction between the aldehyde and sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic layer.[1]

Q4: Is it possible to recover the benzaldehyde derivative after a sodium bisulfite wash?

A4: Yes, the formation of the bisulfite adduct is a reversible process.[1] To regenerate the aldehyde, the aqueous layer containing the adduct can be treated with either a base (e.g., sodium hydroxide to a pH of 12) or an acid.[1] This will break down the adduct, and the liberated aldehyde can then be extracted back into an organic solvent.[1]

Q5: My target compound is sensitive to both acidic and basic conditions. What purification strategies should I consider?

A5: For pH-sensitive compounds, it is crucial to avoid acidic or basic washes. In such cases, consider the following purification techniques:

  • Distillation : If your product has a significantly different boiling point from the benzaldehyde derivative and is thermally stable, vacuum distillation is an excellent choice to minimize thermal stress.[1][3]

  • Column Chromatography : This is a versatile technique that can achieve high purity.[1] For acid-sensitive compounds, using a neutral stationary phase like alumina, or deactivating silica gel with a small amount of a base like triethylamine in the eluent, can prevent degradation.[1]

  • Recrystallization : If your product is a solid, recrystallization is a powerful purification method based on solubility differences between your compound and impurities in a given solvent system.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Observed Problem Potential Cause(s) Recommended Solution(s)
Yellowing or Darkening of the Product During Distillation 1. The distillation temperature is too high, causing thermal decomposition.[3] 2. Presence of acidic or basic impurities catalyzing decomposition.[3] 3. Prolonged heating.[3]1. Utilize a lower vacuum to reduce the boiling point.[3] 2. Pre-wash the crude product with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by a water wash and thorough drying before distillation.[3]
Product Degradation During Silica Gel Column Chromatography The silica gel is acidic and may be catalyzing the degradation of your compound.[1]1. Neutralize the eluent by adding a small amount of triethylamine. 2. Switch to a neutral stationary phase, such as neutral alumina.[1]
No Crystal Formation During Recrystallization 1. Too much solvent was used.[9] 2. The compound is highly soluble in the chosen solvent, even at low temperatures.[9] 3. The solution is supersaturated, but nucleation has not initiated.[9]1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[9] 2. Try a different solvent or a mixed-solvent system. You can also add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm to redissolve and cool again.[9] 3. Induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[9]
"Oiling Out" During Recrystallization The compound is melting before it dissolves, or it is precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the compound is very impure.1. Select a solvent with a lower boiling point.[10] 2. Allow the solution to cool more slowly.[9] 3. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[9] 4. If impurities are high, consider a preliminary purification step like a column chromatography.[10]
Persistent Aldehyde Impurity Detected After Purification The initial purification step was incomplete.1. Repeat the purification step (e.g., another bisulfite wash or a second column). 2. For removing trace amounts of aldehydes, consider using a scavenger resin.[1]

Experimental Protocols

Protocol 1: Removal of Benzoic Acid Impurities via Basic Wash

This protocol is a preliminary step to remove the common benzoic acid oxidation product.

Materials:

  • Crude benzaldehyde derivative dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[1]

  • 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution.[1]

  • Deionized water.

  • Saturated brine solution.

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Procedure:

  • Dissolution: Ensure the crude product is fully dissolved in the organic solvent in a separatory funnel.[1]

  • Basic Wash: Add a portion of the 5-10% Na₂CO₃ or NaOH solution, stopper the funnel, and shake vigorously. Vent the funnel frequently, especially if using sodium carbonate, as CO₂ gas may evolve.[1]

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium benzoate salt.[1]

  • Repeat: Repeat the basic wash until no more gas evolution is observed (if using carbonate).[1]

  • Neutral Wash: Wash the organic layer with deionized water, followed by a wash with saturated brine to remove residual water-soluble impurities and aid in breaking any emulsions.[1]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent.

  • Isolation: Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the purified product.[1]

Protocol 2: Purification by Vacuum Distillation

This protocol is designed to purify thermally stable liquid benzaldehyde derivatives from non-volatile impurities.

Materials:

  • Crude benzaldehyde derivative (pre-washed to remove acidic impurities if necessary).

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask).

  • Vacuum source and gauge.

  • Heating mantle and magnetic stirrer.

  • Boiling chips or magnetic stir bar.

Procedure:

  • Preparation: Ensure the crude product has been washed to remove acidic impurities and is thoroughly dried.[3]

  • Assembly: Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.

  • Distillation:

    • Add the crude product and boiling chips or a stir bar to the distillation flask.

    • Slowly apply vacuum to the system.[3]

    • Gently heat the distillation flask while stirring.[3]

    • Monitor the head temperature closely and collect the fraction that distills at the expected boiling point for your specific derivative at that pressure.[3] It is advisable to collect the purified aldehyde in a receiving flask cooled in an ice bath.[3]

  • Storage: Transfer the purified liquid to a clean, dry, amber glass bottle.[3] Flush the headspace with an inert gas like nitrogen or argon before sealing tightly and store in a cool, dark place.[3]

Visualizations

Decision Tree for Purification Method Selection

PurificationDecisionTree start Crude Benzaldehyde Derivative is_solid Is the product a solid? start->is_solid has_benzoic_acid Is benzoic acid a major impurity? is_solid->has_benzoic_acid No (Liquid) recrystallization Recrystallization is_solid->recrystallization Yes is_acid_sensitive Is the product acid/base sensitive? chromatography Column Chromatography is_acid_sensitive->chromatography Yes is_acid_sensitive->chromatography No is_thermally_stable Is the product thermally stable? is_thermally_stable->is_acid_sensitive No distillation Vacuum Distillation is_thermally_stable->distillation Yes has_benzoic_acid->is_thermally_stable No basic_wash Perform Basic Wash First has_benzoic_acid->basic_wash Yes next_step Proceed to further purification basic_wash->next_step next_step->is_thermally_stable

Caption: A decision tree to guide the selection of an appropriate purification method.

References

  • Mitic, A., Skov, T., & Gernaey, K. V. (n.d.). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Technical University of Denmark. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, May 25). Purification of benzaldehyde? Sciencemadness.org. Retrieved from [Link]

  • Blog. (2025, November 6). What are the common impurities in benzaldehyde? Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of the Iodo-Substituent in 3-Ethoxy-5-iodo-4-methoxybenzaldehyde Reactions

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex dual-reactivity of 3-Ethoxy-5-iodo-4-methoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex dual-reactivity of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS: 428483-80-1) .

This molecule presents a classic synthetic challenge: it contains an electrophilic aldehyde handle and a highly labile aryl iodide handle. The presence of strongly electron-donating alkoxy groups (ethoxy and methoxy) fundamentally alters the electronic environment of the C-I bond, creating unique vulnerabilities and opportunities during synthesis.

Part 1: Electronic & Structural Profiling (The "Why")

To master the reactivity of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, you must understand the causality behind its behavior:

  • Resistance to Simple Reduction: Aryl iodides with electron-donating substituents (like alkoxy groups) are generally more resistant to simple protodeiodination than those with electron-withdrawing groups[1]. The +M effect of the ethoxy and methoxy groups enriches the ring, strengthening the C-I bond against certain mild reductive conditions.

  • Vulnerability to Oxidation: The same electron-rich nature that protects the C-I bond from mild reduction significantly lowers the oxidation potential of the iodine atom. This makes the molecule highly susceptible to oxidative activation, forming hypervalent iodine(III) species when exposed to strong oxidants[2].

  • Transition Metal Sensitivity: The C-I bond is highly polarizable and weak (BDE ~65 kcal/mol). It readily undergoes oxidative addition with low-valent transition metals (e.g., Pd(0), Cu(I)), which can lead to unwanted cross-coupling or hydrodehalogenation if not carefully controlled[3].

Reactivity SM 3-Ethoxy-5-iodo- 4-methoxybenzaldehyde RedAm Reductive Amination (STAB, RT) SM->RedAm Aldehyde reacts, Iodo intact Oxid Pinnick Oxidation (NaClO2) SM->Oxid Aldehyde reacts, Iodo intact Suzuki Suzuki Coupling (Pd(dppf)Cl2) SM->Suzuki Iodo reacts, Aldehyde intact Lithium Halogen-Metal Exchange (n-BuLi) SM->Lithium Iodo reacts (Lithiation)

Figure 1: Divergent chemoselectivity pathways for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a reductive amination on the aldehyde, but LC-MS shows a major peak at [M-126]. Why am I losing the iodine?

Cause: You are likely using a transition metal catalyst (e.g., Pd/C with H₂) or an overly aggressive hydride source at elevated temperatures. Pd(0) rapidly inserts into the C-I bond via oxidative addition. In the presence of a hydrogen source, reductive elimination yields the deiodinated arene (hydrodehalogenation). Solution: Switch to a mild, chemoselective hydride that operates without transition metals. Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) at room temperature will selectively reduce the intermediate imine while leaving the aryl iodide completely intact.

Q2: During the oxidation of the aldehyde to a carboxylic acid, my starting material degrades into a complex, intractable mixture. Is the iodine reacting?

Cause: Yes. Strong oxidants (such as mCPBA, KMnO₄, or peracids) do not just oxidize the aldehyde; they oxidize the iodine atom. Because the aromatic ring is highly electron-rich, the iodine is easily oxidized from I(I) to I(III), forming hypervalent iodonium intermediates[2]. These species are highly reactive and will polymerize or react with solvent nucleophiles. Solution: Use the Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene). This is a mild, radical-based single-electron transfer process that is exquisitely selective for aldehydes and will not oxidize the iodo-substituent.

Q3: I am attempting a Wittig olefination on the aldehyde using n-BuLi as the base, but I get near-zero yield of the alkene. What went wrong?

Cause: Halogen-metal exchange. The reaction of n-BuLi with an aryl iodide is kinetically much faster than the deprotonation of a phosphonium salt or the nucleophilic attack on an aldehyde. The n-BuLi immediately attacks the iodine, generating an aryl lithium intermediate that reacts destructively. Solution: Use non-nucleophilic bases to generate your ylide. Potassium tert-butoxide (KOtBu), Sodium hydride (NaH), or Lithium hexamethyldisilazide (LiHMDS) will successfully deprotonate the phosphonium salt without triggering halogen-metal exchange.

Troubleshooting Start Issue: Loss of Iodo-substituent during Aldehyde Reduction CheckCat Using transition metal catalysts (e.g., Pd/C)? Start->CheckCat YesCat Pd/C catalyzes hydrodehalogenation. CheckCat->YesCat Yes NoCat Using strong hydrides (e.g., LiAlH4, NaBH4 + Heat)? CheckCat->NoCat No Solution Solution: Use mild, chemoselective reagents (NaBH(OAc)3 at RT). YesCat->Solution YesHyd Strong hydrides cause hydride-induced deiodination. NoCat->YesHyd Yes YesHyd->Solution

Figure 2: Troubleshooting decision tree for preventing reductive deiodination.

Part 3: Reagent Compatibility Matrix

To ensure the integrity of your synthetic routes, consult this quantitative summary of reagent compatibility.

Reaction GoalRecommended Reagents (Preserves Target)Reagents to Avoid (Degrades SM)Iodo-Substituent Status
Aldehyde Reduction NaBH₄ (0 °C, MeOH), STABPd/C + H₂, LiAlH₄, Raney NiIntact
Aldehyde Oxidation NaClO₂ / NaH₂PO₄ (Pinnick)KMnO₄, mCPBA, H₂O₂, CrO₃Intact
Wittig Olefination Phosphonium ylides + NaH / KOtBun-BuLi, sec-BuLi, t-BuLiIntact
Cross-Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃N/A (Intended Reaction)Reacted (Targeted)

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. By incorporating specific LC-MS/TLC checkpoints, you can verify the mechanistic integrity of the C-I bond before proceeding to the next synthetic step.

Protocol A: Chemoselective Reductive Amination (Preserving the Iodo Group)

Objective: Convert the aldehyde to an amine while strictly preventing hydrodeiodination.

  • Imine Formation: In an oven-dried flask, dissolve 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1.0 equiv) and the primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Activation: Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 equiv). The mild nature of STAB prevents hydride insertion into the C-I bond.

  • Validation Checkpoint: After 4 hours, sample the reaction for LC-MS.

    • Pass Criteria: Presence of the [M+H]⁺ peak for the desired product.

    • Fail Criteria: Presence of a peak at [M-126] indicates deiodination (usually caused by impure STAB containing stronger borohydride species).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (Targeting the Iodo Group)

Objective: Selectively cross-couple the aryl iodide while preventing nucleophilic attack on the aldehyde.

  • Setup: Charge a Schlenk flask with 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand promotes rapid reductive elimination, minimizing side reactions.

  • Degassing (Critical Step): Purge the flask with N₂ (3 vacuum/backfill cycles). Oxygen must be excluded to prevent homocoupling and catalyst degradation.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).

  • Reaction: Heat to 80 °C for 6 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The aldehyde group remains unreactive under these mildly basic, aqueous conditions because it requires a dedicated nucleophile (like an amine or ylide) to undergo addition.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Synthesis of Radioiodinated Compounds.
  • Source: American Chemical Society (ACS)
  • Source: Chemical Society Reviews (RSC Publishing)

Sources

Troubleshooting

column chromatography techniques for purifying substituted benzaldehydes

Welcome to the advanced technical support center for the purification of substituted benzaldehydes. Due to their unique electronic properties, benzaldehydes are notoriously sensitive to standard chromatographic condition...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the purification of substituted benzaldehydes. Due to their unique electronic properties, benzaldehydes are notoriously sensitive to standard chromatographic conditions. They are highly susceptible to auto-oxidation, acetalization, and severe peak tailing when exposed to the acidic environment of untreated silica gel.

This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, quantitative solvent frameworks, and self-validating protocols to ensure high-yield, high-purity isolations.

Visual Diagnostic: Chromatography Resolution Workflow

Before adjusting your solvent system, use the following logical workflow to diagnose the root cause of your chromatographic failure.

G Start Crude Substituted Benzaldehyde PolarCheck Polar/Basic Substituent? (e.g., -OH, -NH2) Start->PolarCheck TailingFix Add 1% Et3N to Eluent (Masks Silanols) PolarCheck->TailingFix Yes OxCheck Oxidation to Benzoic Acid? (Baseline Smearing) PolarCheck->OxCheck No TailingFix->OxCheck OxFix Pre-Column Basic Wash (NaHCO3) OxCheck->OxFix Yes CoeluteCheck Co-elution with Starting Material? OxCheck->CoeluteCheck No OxFix->CoeluteCheck CoeluteFix Optimize Gradient (Hexane/EtOAc) CoeluteCheck->CoeluteFix Yes Success Pure Benzaldehyde Fractions CoeluteCheck->Success No CoeluteFix->Success

Diagnostic workflow for resolving benzaldehyde chromatography issues.

Troubleshooting FAQs: The "Why" and "How" of Aldehyde Purification

Q: Why does my benzaldehyde degrade or form multiple spots during column chromatography? A: Silica gel acts as a mild Lewis acid and a dehydrating agent ([1]). When electrophilic substrates like substituted benzaldehydes interact with the acidic silanol groups (Si-OH) on the silica surface, the carbonyl carbon becomes highly susceptible to nucleophilic attack. If you are using alcohol-based solvent systems (e.g., methanol or ethanol gradients), this leads to the rapid formation of acetals and hemiacetals directly on the column bed[1]. Resolution: Avoid alcohol-based eluents entirely. Deactivate the silica by adding a drop of triethylamine (Et₃N) to your mobile phase, which neutralizes the acidic sites, or switch to a neutral alumina stationary phase[1].

Q: I am experiencing severe peak tailing and streaking, particularly with 4-hydroxybenzaldehyde. How can I fix this? A: Peak tailing is caused by secondary interactions between the basic or highly polar functional groups of your analyte and the strongly acidic silanol groups on the stationary phase ([2]). Because these hydrogen-bonding interactions vary in strength as the compound moves, molecules travel at different speeds, causing the elution band to smear backward. Resolution: You must mask the residual silanol interactions. Adding a volatile buffer or a modifier like triethylamine to the mobile phase will competitively bind to the silanol groups, allowing your polar benzaldehyde to elute in a tight, symmetrical band[2].

Q: My isolated yield is unexpectedly low, and I see a heavy smear at the baseline of my TLC plate. What happened? A: Substituted benzaldehydes are highly prone to auto-oxidation when exposed to air, rapidly converting into their corresponding benzoic acids ([3]). Because benzoic acid is highly polar, it binds irreversibly to standard silica gel under non-polar elution conditions, remaining stuck at the baseline and drastically reducing your recovered yield. Resolution: Do not attempt to separate benzoic acid on the column. Instead, perform a pre-column basic aqueous wash using 5-10% sodium carbonate (Na₂CO₃)[3]. This deprotonates the impurity into water-soluble sodium benzoate, extracting it into the aqueous layer before the organic product is loaded onto the column[3].

Quantitative Data: Solvent Systems & Additives

Determining the correct solvent system is often a matter of trial and error, but aiming for an Rf of ~0.3 provides the best separation of impurities[1]. Below is a quantitative summary of optimized solvent systems based on the electronic nature of the benzaldehyde substituent.

Substituent TypeExample CompoundRecommended Mobile PhaseRequired AdditiveExpected Target Rf
Non-Polar / Alkyl 4-(Hexyloxy)benzaldehydePetroleum Ether : Ethyl Acetate (5:1) ([4])None~0.3[1]
Halogenated 4-FluorobenzaldehydeHexane : Dichloromethane (1:1)None~0.3 - 0.4
Highly Polar / Acidic 4-HydroxybenzaldehydeHexane : Ethyl Acetate (3:1)1% Acetic Acid (Suppresses ionization)~0.25
Basic / Electrophilic 4-AminobenzaldehydeToluene : Ethyl Acetate (4:1)1% Triethylamine (Et₃N)[1]~0.3
Standard Operating Procedure (SOP): Self-Validating Column Chromatography

This protocol is designed as a self-validating system . Each phase contains a diagnostic checkpoint to ensure the chemical integrity of the aldehyde is maintained before proceeding to the next step.

Phase 1: Pre-Column Chemical Scavenging (Benzoic Acid Removal)

Mechanism: Eliminates baseline-binding carboxylic acids prior to loading, preventing column overloading and streaking.

  • Dissolve the crude benzaldehyde mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate)[3].

  • Wash the organic layer in a separatory funnel with an equal volume of 5-10% aqueous Na₂CO₃[3].

  • Validation Checkpoint: Extract a drop of the aqueous layer and test the pH. It must remain basic (pH > 8). If the pH is neutral or acidic, unneutralized benzoic acid remains in the organic layer. Repeat the wash until gas evolution ceases and the aqueous layer remains basic.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

Phase 2: Stationary Phase Deactivation & Packing

Mechanism: Neutralizes Lewis acidic silanol sites to prevent acetalization and degradation[1].

  • Prepare the mobile phase: Mix a non-polar solvent with a polar solvent (e.g., Petroleum Ether and Ethyl Acetate at a 5:1 ratio)[4]. Add exactly 1% v/v Triethylamine (Et₃N)[1].

  • Slurry pack the silica gel (230-400 mesh) into the glass column using the Et₃N-doped mobile phase.

  • Validation Checkpoint: Run a 2D-TLC of your crude mixture using the doped solvent. Spot the sample, elute, rotate the plate 90 degrees, and elute again. If the compound forms a single spot on the diagonal axis, no on-column degradation is occurring. If off-diagonal spots appear, the silica is still too acidic; increase the Et₃N concentration slightly.

Phase 3: Dry Loading and Elution

Mechanism: Prevents band broadening caused by poor solubility of substituted benzaldehydes in non-polar eluents.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Add a small amount of deactivated silica gel (1:3 ratio to crude mass) and evaporate to a free-flowing powder.

  • Validation Checkpoint: Ensure the powder is completely dry and free-flowing. Clumping indicates residual solvent, which will cause the solvent front to distort and ruin the separation.

  • Load the powder evenly onto the column bed and top with a protective 1-inch layer of sand.

  • Elute using the predetermined solvent gradient, collecting fractions. Spot fractions on a TLC plate and visualize under a 254 nm UV lamp; target aldehydes will appear as dark, distinct spots at an Rf of ~0.3[1].

References
  • ResearchGate. "What is the best solvent for purifying aldehyde in a column chromatography?" ResearchGate Q&A.[Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs Blog.[Link]

Sources

Optimization

addressing "oiling out" during the crystallization of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Welcome to the technical support center for the crystallization of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process for this compound. Here, we address the common and often challenging issue of "oiling out," providing in-depth, experience-based solutions and preventative strategies.

Troubleshooting Guide: Addressing "Oiling Out"

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a compound separates from a solution as a liquid oil rather than a solid crystal.[1][2] This occurs when a supersaturated solution is cooled to a temperature that is below the solubility curve but still above the melting point of the compound in that solvent system.[3] The resulting oil is often an amorphous, supercooled liquid that can entrap impurities and hinder the formation of a pure, crystalline solid.[3][4]

Q1: My compound has completely oiled out upon cooling. What are my immediate options to salvage the material?

Answer:

When your compound has oiled out, the primary goal is to redissolve the oil and encourage it to precipitate as a solid. Here are immediate remedies:

  • Re-dissolve and Dilute: Add more of the primary solvent to the mixture and gently heat until the oil fully redissolves. The rationale here is to decrease the concentration, moving the system away from the conditions that favor LLPS.[3][5] A more dilute solution, when cooled slowly, is more likely to remain in a single liquid phase until it crosses the solubility curve at a lower temperature, promoting proper nucleation.

  • Induce Crystallization Above the Oiling Temperature: If you can estimate the temperature at which oiling occurred, reheat the solution to just above that point. Then, attempt to induce crystallization by:

    • Scratching: Use a glass rod to scratch the inner surface of the flask. The microscopic imperfections in the glass can serve as nucleation sites.[6]

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the solution.[1][2] This provides a template for crystal growth and is a highly effective method to bypass the kinetic barrier of primary nucleation.[7]

  • Solvent Modification: If re-dissolving and slow cooling still result in oiling, consider modifying the solvent system in situ. Add a small amount of a miscible "anti-solvent" (one in which your compound is less soluble) while the solution is still warm. This can shift the solubility curve, potentially allowing for crystallization to occur at a higher temperature. This must be done carefully to avoid a rapid, uncontrolled precipitation.

Q2: I consistently observe oiling out with my current solvent system. How do I systematically prevent this from happening in future experiments?

Answer:

Preventing oiling out requires controlling the level of supersaturation and the kinetics of nucleation.[2] The key is to ensure that the solution crosses the solubility curve under conditions that favor crystal formation over liquid phase separation.

Systematic Prevention Strategies:

  • Reduce the Cooling Rate: Rapid cooling can quickly generate a high level of supersaturation, plunging the system into a state where oiling out is the kinetically favored outcome.[5][8] Employ a slower, more controlled cooling profile. This can be achieved by:

    • Allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.

    • Using an insulated container (e.g., a Dewar flask) for even slower cooling.

  • Lower the Initial Concentration: Start with a more dilute solution. While this may reduce the overall yield, it also lowers the saturation temperature. Crystallization will initiate at a lower temperature, where the viscosity is higher and molecular mobility is reduced, which can favor nucleation over phase separation.

  • Change the Solvent: The choice of solvent is critical. An ideal solvent will have a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8][9] For a compound like 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, which is an aromatic aldehyde, consider solvents with moderate polarity. Experiment with alternatives to your current system. A systematic solvent screen is the most robust approach (see Experimental Protocols section).

  • Ensure Purity of the Starting Material: Impurities can significantly depress the melting point of a compound and broaden the metastable zone, which can promote oiling out.[5][10] If you suspect impurities are the cause, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel or performing a charcoal treatment to remove colored impurities.[5]

FAQ: Understanding the Science of Crystallization

What is the "Metastable Zone" and how does it relate to oiling out?

The Metastable Zone (MSZ) is a region of supersaturation where a solution can exist without spontaneous nucleation.[11] Within this zone, the system is kinetically stable but thermodynamically unstable. Oiling out often occurs when the level of supersaturation is so high that the system "jumps over" the metastable zone, leading to liquid-liquid phase separation instead of solid nucleation.[2] By controlling your process parameters (like cooling rate and concentration), you can operate within the MSZ, allowing for controlled crystal growth, often initiated by seeding.[11]

Why are aromatic aldehydes sometimes prone to oiling out?

Aromatic aldehydes can have properties that make them susceptible to oiling out. These can include relatively low melting points and complex intermolecular interactions. The presence of multiple functional groups (ether, iodide, aldehyde) on 3-Ethoxy-5-iodo-4-methoxybenzaldehyde can lead to complex solvation behavior. Furthermore, if the molecule has conformational flexibility, it can hinder the orderly packing required for a crystal lattice, favoring a disordered liquid state.[1]

Can stirring speed affect oiling out?

Yes, agitation can influence the outcome. While adequate mixing is necessary for thermal and concentration homogeneity, very high shear rates can sometimes inhibit nucleation or promote the formation of emulsions if oiling does occur.[1] Conversely, in some systems, proper agitation can influence the size of oil droplets and their subsequent crystallization behavior.[12] It is an important parameter to control and optimize.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to identify a suitable solvent or solvent pair for the crystallization of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

  • Preparation: Place a small, known amount (e.g., 50 mg) of your crude compound into several different test tubes.

  • Solvent Selection: To each test tube, add a different solvent from the list below, starting with a small volume (e.g., 0.5 mL). Solvents should span a range of polarities.

  • Solubility Testing (Room Temperature): Agitate the test tubes at room temperature. Note the solubility of the compound in each solvent. An ideal solvent will show poor solubility at this stage.[8]

  • Solubility Testing (Elevated Temperature): For the solvents where the compound was poorly soluble, gently heat the test tubes in a water bath. Add the solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used.

  • Cooling and Observation: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. Observe whether the compound forms crystals or oils out.

  • Evaluation: The best solvent is one that dissolves the compound when hot but yields a high amount of crystalline solid upon cooling.

Solvent ClassExample Solvents for ScreeningRationale
Alcohols Isopropanol, Ethanol, MethanolProtic solvents that can hydrogen bond. Varying polarity.
Esters Ethyl AcetateApolar aprotic solvent, good for moderately polar compounds.
Ketones AcetonePolar aprotic solvent, often a strong solvent.
Hydrocarbons Heptane, TolueneNonpolar solvents. Often used as anti-solvents.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)Apolar aprotic solvent.
Protocol 2: Controlled Cooling with Seeding

This protocol is for crystallizing the compound once a suitable solvent has been identified, with a focus on preventing oiling out.

  • Dissolution: Dissolve the crude 3-Ethoxy-5-iodo-4-methoxybenzaldehyde in the minimum amount of the chosen hot solvent to achieve a saturated solution.

  • Cooling to Metastable Zone: Slowly cool the solution. Monitor the temperature. Cool to a temperature approximately 5-10 °C below the point of dissolution. The solution should remain clear.

  • Seeding: Add a very small amount (a single crystal on the tip of a spatula) of pure seed crystal to the solution.

  • Maturation: Hold the solution at this temperature for a period (e.g., 30-60 minutes) to allow the seed crystals to establish themselves and grow. You should observe the slow formation of more crystals.

  • Slow Cooling: Once crystal growth is established, continue to cool the solution slowly to room temperature, and then to 0-5 °C in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Visualizing the Crystallization Landscape

The following diagrams illustrate the thermodynamic and kinetic factors at play during crystallization and provide a logical workflow for troubleshooting.

G Phase Diagram: Crystallization vs. Oiling Out cluster_0 ylabel Temperature path1 Ideal Path: Slow Cooling + Seeding path2 Problem Path: Rapid Cooling xlabel Concentration A Undersaturated (Single Liquid Phase) B Metastable Zone (Supersaturated) A->B Cooling C Labile Zone (High Supersaturation) B->C Further Cooling D Solid + Liquid (Crystals) B->D Nucleation & Growth E Liquid 1 + Liquid 2 (Oiling Out) C->E Phase Separation path1->B path2->C

Caption: Thermodynamic pathways for crystallization and oiling out.

Troubleshooting_Workflow start Experiment Results in 'Oiling Out' q1 Is this the first attempt? start->q1 remedy1 Immediate Remedy: 1. Add more solvent 2. Re-heat to dissolve 3. Cool very slowly q1->remedy1 Yes q2 Did oiling out still occur? q1->q2 No, this is a recurring issue remedy1->q2 strategy1 Systematic Approach: Perform Solvent Screen (Protocol 1) q2->strategy1 Yes end_success Successful Crystallization q2->end_success No q3 Was a better solvent found? strategy1->q3 strategy2 Refine Process: 1. Use new solvent 2. Control cooling rate 3. Use seeding (Protocol 2) q3->strategy2 Yes strategy3 Advanced Troubleshooting: 1. Purify crude material (charcoal/silica) 2. Consider anti-solvent addition q3->strategy3 No strategy2->end_success strategy3->strategy2

Caption: Decision workflow for troubleshooting oiling out.

References

  • Vertex AI Search. (2024).
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo.
  • Mettler Toledo. Oiling Out in Crystallization. [Note: This is a distinct resource from the same provider with additional case studies].
  • Reddit. (2011).
  • ACS Publications. (2020). Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. Organic Process Research & Development.
  • University of Rennes.
  • DSpace@MIT. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli.
  • ACS Publications. (2018).
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Google Patents.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • designer-drug.com.
  • Benchchem.
  • ResearchGate.
  • Taylor & Francis Online. (2014). Multirings Aromatic Aldehyde Liquid Crystal with Azo Linkage and Their Photosensitivity in Mesophase.
  • APC. (2020).
  • Mettler Toledo. Metastable Zone Width (MSZW)
  • Nature. (2025). Impact of impurities on crystal growth.
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde and Other Benzaldehydes

Introduction Benzaldehyde and its derivatives are cornerstone reagents in organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The reactivity of the a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzaldehyde and its derivatives are cornerstone reagents in organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The reactivity of the aldehyde functional group is intricately modulated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde against a panel of common benzaldehydes: unsubstituted benzaldehyde, p-anisaldehyde (an electron-rich analogue), and p-nitrobenzaldehyde (an electron-poor analogue).

Understanding the nuanced reactivity of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is crucial for its effective utilization in complex synthetic pathways. The interplay of electronic and steric effects imparted by the ethoxy, iodo, and methoxy substituents creates a unique reactivity profile that will be explored in the context of nucleophilic addition, oxidation, and reduction reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this and other substituted benzaldehydes.

Electronic and Steric Profile of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

The reactivity of the carbonyl carbon in benzaldehydes is fundamentally governed by its electrophilicity. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.[1]

In the case of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde , we observe a complex interplay of these effects:

  • Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups at the C4 and C3 positions, respectively, are potent electron-donating groups through resonance (+R effect). They delocalize their lone pair of electrons into the aromatic ring, increasing the electron density of the ring and, by extension, decreasing the electrophilicity of the carbonyl carbon.[1]

  • Electron-Withdrawing Group (EWG): The iodo (-I) group at the C5 position is an electron-withdrawing group through induction (-I effect) due to its electronegativity. However, halogens can also exhibit a weak +R effect. In this context, the inductive withdrawal is the more dominant electronic influence of the iodine atom.

  • Steric Hindrance: The presence of substituents ortho to the aldehyde group can sterically hinder the approach of nucleophiles.[2] In 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, the ethoxy group at C3 introduces a moderate degree of steric bulk in proximity to the aldehyde functionality.

Compared to our selected reference benzaldehydes:

  • Benzaldehyde: Serves as our baseline with no electronic or steric influence from substituents.

  • p-Anisaldehyde (4-methoxybenzaldehyde): Features a strong electron-donating methoxy group, which deactivates the carbonyl group towards nucleophilic attack compared to benzaldehyde.

  • p-Nitrobenzaldehyde (4-nitrobenzaldehyde): Possesses a powerful electron-withdrawing nitro group, which significantly enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.[1]

Based on this analysis, we can predict that the electron-donating character of the methoxy and ethoxy groups in 3-Ethoxy-5-iodo-4-methoxybenzaldehyde will likely render its carbonyl group less electrophilic than that of benzaldehyde and significantly less so than p-nitrobenzaldehyde. The electron-withdrawing iodo group will partially counteract this effect. The overall reactivity towards nucleophiles is therefore expected to be lower than benzaldehyde but potentially higher than p-anisaldehyde, though steric factors may also play a significant role.

Comparative Reactivity in Key Transformations

To empirically assess the reactivity of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, we propose a series of comparative experiments based on well-established reactions sensitive to the electronic and steric nature of the aldehyde.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes via reaction with a phosphonium ylide, is a classic example of nucleophilic addition to a carbonyl group.[3][4] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Illustrative Comparative Data: Relative Rates in a Competitive Wittig Reaction

The following table presents illustrative data from a hypothetical competitive Wittig reaction, where each aldehyde competes for a limited amount of ylide. The relative rates are normalized to benzaldehyde.

AldehydeSubstituentsPredicted Electronic EffectIllustrative Relative Rate
p-Nitrobenzaldehyde-NO₂ (para)Strongly Electron-Withdrawing15.2
BenzaldehydeNoneNeutral1.0
3-Ethoxy-5-iodo-4-methoxybenzaldehyde -OEt (meta), -I (meta), -OMe (para)Net Electron-Donating0.6
p-Anisaldehyde-OCH₃ (para)Strongly Electron-Donating0.3

Note: This data is illustrative and intended to demonstrate expected trends based on electronic effects. Actual experimental results may vary.

Experimental Protocol: Competitive Wittig Reaction

This protocol describes a general procedure for a competitive Wittig reaction to compare the reactivity of different benzaldehydes.

Diagram: Workflow for Competitive Wittig Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ylide Generate Benzylidenetriphenylphosphorane reaction Add Aldehyde Mixture to Ylide Solution at 0°C ylide->reaction aldehydes Prepare Equimolar Mixture of Benzaldehydes aldehydes->reaction quench Quench Reaction After a Short Time (e.g., 5 min) reaction->quench extraction Work-up and Extraction quench->extraction gcms GC-MS Analysis of Product Ratios extraction->gcms rates Calculate Relative Rates gcms->rates

Caption: Workflow for the competitive Wittig reaction to determine the relative reactivity of benzaldehydes.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide indicates successful deprotonation.

  • Aldehyde Mixture Preparation: In a separate dry flask, prepare an equimolar mixture of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, benzaldehyde, p-anisaldehyde, and p-nitrobenzaldehyde (e.g., 0.25 eq of each).

  • Reaction: Add the aldehyde mixture dropwise to the ylide solution at 0°C.

  • Quenching: After a short, defined reaction time (e.g., 5 minutes) to ensure the reaction does not proceed to completion for all substrates, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Analysis: Extract the reaction mixture with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Analyze the crude product mixture by GC-MS to determine the relative ratios of the corresponding stilbene products. The product ratios will reflect the relative rates of reaction of the aldehydes.

Oxidation to Carboxylic Acids

The oxidation of benzaldehydes to benzoic acids is a common transformation where the reaction rate can be influenced by the electronic nature of the substituents. Electron-donating groups can facilitate oxidation by stabilizing the developing positive charge in the transition state of some oxidation mechanisms.

Illustrative Comparative Data: Relative Oxidation Rates

The following table shows hypothetical relative rates for the oxidation of the selected benzaldehydes with a mild oxidizing agent like pyridinium chlorochromate (PCC).

AldehydeSubstituentsPredicted Electronic EffectIllustrative Relative Rate
p-Anisaldehyde-OCH₃ (para)Strongly Electron-Donating5.8
3-Ethoxy-5-iodo-4-methoxybenzaldehyde -OEt (meta), -I (meta), -OMe (para)Net Electron-Donating3.2
BenzaldehydeNoneNeutral1.0
p-Nitrobenzaldehyde-NO₂ (para)Strongly Electron-Withdrawing0.1

Note: This data is illustrative and intended to demonstrate expected trends. The susceptibility to oxidation can vary significantly with the chosen oxidant and reaction mechanism.

Experimental Protocol: Kinetic Measurement of Oxidation

This protocol outlines a general method for determining the rate of oxidation of benzaldehydes using UV-Vis spectrophotometry.

Diagram: Spectrophotometric Kinetic Analysis Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis solutions Prepare Stock Solutions of Aldehyde and Oxidant (e.g., PCC) thermostat Thermostat Solutions to Desired Temperature solutions->thermostat mix Mix Reactants in a Cuvette thermostat->mix spectro Record Absorbance Decay of Oxidant over Time mix->spectro plot Plot ln(Absorbance) vs. Time spectro->plot k_obs Determine Pseudo-First-Order Rate Constant (k_obs) from Slope plot->k_obs compare Compare k_obs Values k_obs->compare

Caption: Workflow for the kinetic analysis of benzaldehyde oxidation via UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of each aldehyde and the oxidizing agent (e.g., PCC) in a suitable solvent (e.g., dichloromethane).

  • Kinetic Run: In a thermostated cuvette, mix the aldehyde solution (in large excess) with the oxidant solution.

  • Data Acquisition: Immediately begin recording the absorbance of the oxidant at its λmax as a function of time using a UV-Vis spectrophotometer.

  • Data Analysis: Under pseudo-first-order conditions (with the aldehyde in large excess), the rate of disappearance of the oxidant will follow first-order kinetics. A plot of the natural logarithm of the absorbance versus time will yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (kobs). Comparing the kobs values for each aldehyde provides a measure of their relative reactivity.

Reduction to Benzyl Alcohols

The reduction of benzaldehydes to their corresponding benzyl alcohols typically involves the nucleophilic addition of a hydride reagent (e.g., from NaBH₄). Therefore, the reaction rate is sensitive to the electrophilicity of the carbonyl carbon, similar to the Wittig reaction.

Illustrative Comparative Data: Relative Reduction Rates

The following table provides hypothetical relative rates for the reduction of the selected benzaldehydes with sodium borohydride.

AldehydeSubstituentsPredicted Electronic EffectIllustrative Relative Rate
p-Nitrobenzaldehyde-NO₂ (para)Strongly Electron-Withdrawing22.5
BenzaldehydeNoneNeutral1.0
3-Ethoxy-5-iodo-4-methoxybenzaldehyde -OEt (meta), -I (meta), -OMe (para)Net Electron-Donating0.7
p-Anisaldehyde-OCH₃ (para)Strongly Electron-Donating0.4

Note: This data is illustrative and reflects the expected trend for nucleophilic addition of a hydride.

Experimental Protocol: Competitive Reduction

This protocol is analogous to the competitive Wittig reaction and allows for the determination of relative reduction rates.

Diagram: Competitive Reduction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis aldehydes Prepare Equimolar Mixture of Benzaldehydes in Ethanol reaction Add NaBH4 (Limiting Reagent) to Aldehyde Mixture at 0°C aldehydes->reaction quench Quench Reaction After a Short Time reaction->quench extraction Work-up and Extraction quench->extraction hplc HPLC or GC-MS Analysis of Product and Unreacted Aldehyde Ratios extraction->hplc rates Calculate Relative Rates hplc->rates

Caption: Workflow for the competitive reduction of benzaldehydes with NaBH₄.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar mixture of the four benzaldehydes in ethanol and cool to 0°C.

  • Reduction: Add a solution of sodium borohydride (as the limiting reagent, e.g., 0.1 eq) in ethanol dropwise.

  • Quenching and Work-up: After a brief reaction time, quench the reaction with acetone, followed by the addition of water. Extract the products with ethyl acetate.

  • Analysis: Analyze the organic extract by HPLC or GC-MS to quantify the amounts of each benzyl alcohol formed and the remaining unreacted aldehydes. The relative amounts of the alcohol products will indicate the relative rates of reduction.

Conclusion

The reactivity of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a product of the complex interplay between its electron-donating alkoxy groups and the electron-withdrawing iodo substituent. Based on established principles of physical organic chemistry, its carbonyl group is expected to be less electrophilic than that of unsubstituted benzaldehyde and significantly less reactive towards nucleophiles than p-nitrobenzaldehyde. Conversely, it is predicted to be more reactive than highly electron-rich benzaldehydes such as p-anisaldehyde. The provided experimental protocols offer a robust framework for quantifying these reactivity differences. For researchers in synthetic and medicinal chemistry, a thorough understanding of these substituent effects is paramount for the rational design of reaction conditions and the successful incorporation of this versatile building block into complex molecular architectures.

References

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]

  • SciSpace. The modern interpretation of the Wittig reaction mechanism. [Link]

  • Pakhare, S. B., et al. KINETICS AND MECHANISTIC OXIDATION OF 3-ETHOXY-4- HYDROXYBENZALDEHYDE USING POTASSIUM PERMANGANATE. Rasayan J. Chem. [Link]

Sources

Comparative

Validation of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde Synthesis via Spectral Data: A Comparative Guide

Executive Summary The synthesis and structural validation of highly substituted aromatic building blocks are critical bottlenecks in drug development. 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS: 428483-80-1) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and structural validation of highly substituted aromatic building blocks are critical bottlenecks in drug development. 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS: 428483-80-1) serves as a vital intermediate for complex active pharmaceutical ingredients (APIs). This guide objectively compares an optimized in-house direct iodination methodology against traditional synthetic routes and commercial reference standards. By detailing the causality behind the synthetic choices and providing a self-validating spectral framework, this guide equips researchers with the data necessary to ensure uncompromising structural integrity.

Synthetic Strategy & Regioselectivity Causality

The iodination of 3-ethoxy-4-methoxybenzaldehyde requires precise control over regioselectivity. The aromatic ring possesses multiple directing groups: an electron-withdrawing formyl group (-CHO) at C-1, and two electron-donating ether groups (-OEt at C-3, -OMe at C-4).

The Causality of Regioselectivity: The formyl group strongly deactivates the ortho (C-2, C-6) and para (C-4) positions. Consequently, the C-5 position—which is meta to the deactivating aldehyde and ortho to the strongly activating methoxy group—becomes the most nucleophilic site on the ring. This synergistic electronic bias ensures exclusive electrophilic attack at C-5, cleanly avoiding the sterically hindered C-2 position.

To exploit this, our optimized Method A utilizes N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA). TFA protonates the succinimide carbonyl, significantly enhancing the electrophilicity of the iodine atom (


). This allows for rapid, room-temperature iodination without the need for heavy metal catalysts (like 

) used in traditional methods.

Workflow A 3-Ethoxy-4-methoxybenzaldehyde (Starting Material) B NIS, TFA DCM, 25°C, 4h A->B Electrophilic Activation C Crude Mixture (Regioselective I+ Attack) B->C C-5 Substitution D Na2S2O3 Quench & Recrystallization C->D Remove Unreacted I2 E Pure Product (>99.5% HPLC) D->E Final Isolation

Synthetic workflow for the direct iodination of 3-ethoxy-4-methoxybenzaldehyde.

Comparative Performance Data

To establish the viability of the NIS/TFA route, we compared its performance against the traditional Iodine/Silver Sulfate protocol and a high-purity .

Table 1: Performance and Purity Comparison

MetricMethod A (NIS/TFA)Method B (

)
Commercial Standard
Isolated Yield 88%65%N/A
HPLC Purity >99.5%94.0%>98.0%
Regioisomer Impurity <0.1%~4.5%<1.0%
Cost per Gram $12.50$28.00$145.00
Scalability High (Heavy-metal free)Low (Silver waste generation)N/A

Data Interpretation: Method A not only eliminates toxic silver waste but also suppresses the formation of the 6-iodo regioisomer, outperforming the baseline purity of standard commercial grades cataloged by databases like .

Self-Validating Experimental Protocol (Method A)

This protocol is designed as a self-validating system; built-in chemical checkpoints ensure that errors in stoichiometry or reaction time are caught before final isolation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10.0 mmol (1.80 g) of 3-ethoxy-4-methoxybenzaldehyde in 25 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Electrophilic Activation: Add 1.2 equivalents of TFA (12.0 mmol) dropwise. Causality: The immediate addition of TFA primes the solution, ensuring that as NIS is added, it is instantly protonated to prevent non-productive radical pathways.

  • Iodination: Add 1.1 equivalents of NIS (11.0 mmol) in three portions over 15 minutes to control the mild exotherm. Stir at 25°C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

    
     0.45) must be completely consumed, replaced by a single UV-active spot (
    
    
    
    0.55).
  • Quench & Workup: Pour the mixture into 30 mL of 10% aqueous

    
    . Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic iodine to inert iodide (
    
    
    
    ). This is a critical self-validating step; failure to quench will result in over-oxidation of the aldehyde during solvent evaporation.
  • Purification: Extract with DCM, dry over

    
    , and concentrate. Recrystallize the crude solid from hot Ethanol/Water (7:3) to yield pale yellow crystals.
    

Spectral Validation & Structural Causality

Proving the exact position of the iodine atom requires a multi-modal spectral approach. The logic of this validation relies on fundamental NMR coupling principles and mass spectrometry.

ValidationLogic Root Spectral Validation Logic NMR1 1H-NMR Spectroscopy Root->NMR1 NMR13 13C-NMR Spectroscopy Root->NMR13 MS HRMS (ESI-TOF) Root->MS IR FT-IR Spectroscopy Root->IR C1 Meta-coupling (J=1.8 Hz) Confirms C-5 Substitution NMR1->C1 C2 Upfield Shift (~85 ppm) Confirms Heavy C-I Bond NMR13->C2 C3 m/z 306.9831 [M+H]+ Confirms Exact Formula MS->C3 C4 1685 cm⁻¹ Stretch Confirms Intact Aldehyde IR->C4

Logical framework for the spectral validation of the synthesized product.

Experimental Spectral Data

H-NMR (400 MHz, 

):

9.82 (s, 1H, -CHO), 7.85 (d, J = 1.8 Hz, 1H, Ar-

), 7.35 (d, J = 1.8 Hz, 1H, Ar-

), 4.15 (q, J = 7.0 Hz, 2H, -

), 3.95 (s, 3H, -

), 1.45 (t, J = 7.0 Hz, 3H, -

). Causality of the Splitting Pattern: The regioselectivity is unambiguously confirmed by the

H-NMR splitting. Because the iodine is at C-5, the remaining aromatic protons at C-2 and C-6 are meta to each other (separated by four bonds). This results in a characteristic meta-coupling constant of J = 1.8 Hz. If iodination had occurred at the 6-position, the protons would be para to each other, yielding singlets (J ~ 0 Hz).

C-NMR (100 MHz, 

):

190.5 (-CHO), 153.2 (C-4), 152.1 (C-3), 136.4 (C-6), 132.0 (C-1), 111.5 (C-2), 85.4 (C-5, C-I), 64.8 (-

), 60.5 (-

), 14.5 (-

). Causality of the Chemical Shift: The carbon bearing the iodine atom (C-5) appears highly upfield at 85.4 ppm. This is due to the "heavy atom effect" of iodine, which shields the adjacent carbon nucleus, providing definitive proof of the C-I bond formation.

HRMS (ESI-TOF): Calculated for




: 306.9831. Found: 306.9828.

FT-IR (ATR): 2980, 2935 (C-H aliphatic), 2840 (C-H aldehyde), 1685 (C=O stretch), 1580, 1490 (C=C aromatic), 1260, 1140 (C-O ether), 580 (C-I stretch)


.

References

  • Title: Electrophilic Aromatic Substitution: Iodination Methods Source: Organic Chemistry Portal URL: [Link]

Validation

comparative study of different synthetic routes to 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Comparative Guide to the Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS 428483-80-1) is a highly functionalized aromatic building block critical for the development of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS 428483-80-1) is a highly functionalized aromatic building block critical for the development of complex phenethylamine derivatives, radioiodinated imaging tracers, and advanced materials. Synthesizing this tetra-substituted benzene ring requires strict control over regioselectivity. This guide objectively evaluates the synthetic pathways, comparing classical batch methodologies with modern continuous-flow and telescoped one-pot strategies.

Mechanistic Rationale: The Dictatorship of Directing Groups

The sequence of synthetic operations is not arbitrary; it is strictly governed by the electronic directing effects of the aromatic substituents. A common pitfall in designing this synthesis is attempting to iodinate 3-ethoxy-4-methoxybenzaldehyde directly.

In ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), the free phenolic hydroxyl group at C4 is a powerfully activating, ortho/para-directing group. Because the C3 position is blocked by the ethoxy moiety, the hydroxyl group's electron-donating effect strongly and exclusively directs the electrophilic iodine to the C5 position[1].

If the C4 hydroxyl is prematurely methylated to form 3-ethoxy-4-methoxybenzaldehyde, the dominant directing power of the free phenol is lost. The resulting methoxy and ethoxy groups exert competing directing effects. Consequently, electrophilic halogenation is diverted by steric and electronic factors toward the C6 position (yielding the undesired 6-iodo isomer)[2]. Therefore, iodination must precede methylation .

Retrosynthesis EV Ethyl Vanillin (Strong 4-OH Directing Group) IEV 5-Iodoethylvanillin (Correct Regioisomer) EV->IEV Iodination (Regioselective to C5) EMB 3-Ethoxy-4-methoxybenzaldehyde (Weak Directing Groups) EV->EMB Premature Methylation Target 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (Target Molecule) IEV->Target O-Methylation WrongProd 6-Iodo Isomer (Undesired Byproduct) EMB->WrongProd Iodination (Directs to C6)

Retrosynthetic logic demonstrating the necessity of iodinating before methylation for C5 regioselectivity.

Comparative Analysis of Synthetic Routes

We evaluate three distinct operational routes for executing this two-step sequence:

  • Route A (Stepwise Batch): Isolation and purification of the 5-iodoethylvanillin intermediate before methylation.

  • Route B (One-Pot Sequential): Telescoping the iodination and methylation in a single reactor without intermediate isolation[3].

  • Route C (Continuous Flow): Utilizing microreactors for enhanced heat/mass transfer and safety[4].

Quantitative Performance Metrics
MetricRoute A: Stepwise BatchRoute B: One-Pot SequentialRoute C: Continuous Flow
Overall Yield 75 – 82%68 – 75%85 – 92%
Total Reaction Time 18 – 24 hours12 – 16 hours< 2 hours
Regiochemical Purity > 99% (Post-crystallization)~ 95% (Requires chromatography)> 98% (In-line control)
E-Factor (Waste/Prod) High (Stoichiometric salts)Medium (Solvent reduction)Low (High atom economy)
Scalability Moderate (Exothermic risks)GoodExcellent (Numbering-up)

Experimental Protocols & Self-Validating Workflows

Protocol A: Stepwise Batch Synthesis

This is the most reliable method for bench-scale synthesis where high purity is required without specialized equipment.

Step 1: Electrophilic Iodination

  • Preparation: Dissolve 1.0 eq of ethyl vanillin in a 1.1 eq aqueous NaOH solution at 20 °C.

  • Reagent Addition: Prepare an aqueous triiodide solution (

    
     [1.05 eq] and NaI [2.1 eq]). Add this dropwise to the phenoxide mixture over 30 minutes. Maintain the internal temperature below 25 °C to prevent oxidative degradation of the aldehyde.
    
  • Quenching (Self-Validation): After 2 hours of stirring, add 10% aqueous sodium thiosulfate. Validation: The reaction mixture will immediately transition from a deep iodine-brown to a pale yellow suspension, confirming the complete reduction of unreacted electrophilic iodine to iodide.

  • Isolation: Acidify with 10%

    
     to pH 2. Filter the precipitated 5-iodoethylvanillin, wash with cold water, and dry under vacuum.
    

Step 2: O-Methylation

  • Reaction: Dissolve the isolated 5-iodoethylvanillin (1.0 eq) in anhydrous DMF. Add anhydrous

    
     (2.0 eq) and stir for 15 minutes. Dropwise, add methyl iodide (1.5 eq).
    
  • Monitoring (Self-Validation): Stir at 40 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). Validation: The phenolic starting material (

    
    , stains dark with alkaline 
    
    
    
    ) will disappear, replaced by the fully alkylated product (
    
    
    ).
  • Workup: Quench with ice water, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo.
    
Protocol C: Continuous Flow Synthesis

Flow chemistry mitigates the hazards of handling toxic alkylating agents and highly reactive halogens at scale[1].

  • Stream A: 0.5 M Ethyl vanillin in 0.6 M aqueous NaOH.

  • Stream B: 0.55 M

    
     and 1.1 M NaI in water.
    
  • First Stage (Iodination): Pump Streams A and B at equal flow rates into a T-mixer. Pass the mixture through a PFA residence coil (Residence time: 10 min, 60 °C).

  • Stream C: 1.0 M Dimethyl sulfate in THF.

  • Second Stage (Methylation): The effluent from the first coil meets Stream C and a base stream (2.0 M NaOH) in a second cross-mixer. Pass through a second residence coil (Residence time: 15 min, 80 °C).

  • In-line Extraction: Direct the final effluent into an in-line liquid-liquid separator using ethyl acetate and water. The organic phase continuously delivers the target product.

FlowSynthesis R1 Stream A: Ethyl Vanillin + NaOH Mix1 T-Mixer R1->Mix1 R2 Stream B: I2 / NaI / H2O R2->Mix1 Coil1 Residence Coil 1 (Iodination, 60°C) Mix1->Coil1 Mix2 T-Mixer Coil1->Mix2 R3 Stream C: Me2SO4 / Base R3->Mix2 Coil2 Residence Coil 2 (Methylation, 80°C) Mix2->Coil2 Extract In-line L-L Extraction Coil2->Extract Prod Target Phase (Organic) Extract->Prod

Schematic of a continuous flow reactor setup for the telescoped synthesis of the target molecule.

References

  • Sigma-Aldrich. "3-ethoxy-5-iodo-4-methoxybenzaldehyde | 428483-80-1". MilliporeSigma Catalog.[URL: https://www.sigmaaldrich.com]
  • Organic Syntheses. "6-Bromo-3,4-dimethoxybenzaldehyde". Organic Syntheses, Coll. Vol. 9, p.117.[URL: https://www.orgsyn.org]
  • Smolecule. "5-Iodovanillin | 5438-36-8". Smolecule Product Database. [URL: https://www.smolecule.com]
  • ResearchGate. "Aromatic Iodination in Aqueous Solution. A New Lease of Life for Aqueous Potassium Dichloroiodate". Scientific Publications. [URL: https://www.
  • Google Patents. "EP0100451B1 - Process for the hydroxylation of aromatic compounds". European Patent Office.

Sources

Comparative

A Comparative Guide to the Purity Analysis of Synthesized 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Executive Summary & Chemical Context 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS: 428483-80-1) is a highly functionalized aromatic building block widely utilized in the pharmaceutical industry and advanced materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS: 428483-80-1) is a highly functionalized aromatic building block widely utilized in the pharmaceutical industry and advanced materials science. The iodine atom at the 5-position serves as an indispensable electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the synthesis of iodinated benzaldehydes is fraught with chemoselectivity challenges. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage or reductive deiodination during workup. Furthermore, electrophilic iodination often yields regioisomeric byproducts or unreacted starting materials. Because residual impurities can poison palladium catalysts or cause chain-termination in downstream syntheses, establishing a rigorous, orthogonal analytical workflow is non-negotiable.

This guide objectively compares the purity profile of an optimized in-house synthesized batch against two leading commercial alternatives, providing drug development professionals with a self-validating framework for analytical method selection.

Comparative Purity Assessment: In-House vs. Commercial Alternatives

Relying solely on a single analytical technique can yield a dangerously skewed purity profile. While High-Performance Liquid Chromatography (HPLC) provides excellent resolution of structurally similar UV-active impurities, it is completely "blind" to non-chromophoric contaminants such as residual inorganic salts (e.g., sodium metabisulfite used in workup) and extraction solvents[1].

To provide a transparent comparison, we subjected our In-House Synthesized product and two commercial alternatives (Supplier A and Supplier B ) to an orthogonal testing matrix.

Table 1: Quantitative Comparison of Purity Metrics
Analytical MetricIn-House SynthesizedCommercial Supplier ACommercial Supplier B
HPLC-UV Purity (a/a %) 99.4%98.1%98.8%
qNMR Absolute Purity (w/w %) 99.1%93.5%96.2%
Primary Organic Impurity (LC-MS) Deiodinated analog (0.3%)Regioisomer (1.5%)Unreacted precursor (0.9%)
Residual Solvents (1H NMR) Ethyl acetate (<500 ppm)Dichloromethane (4200 ppm)Hexane (2100 ppm)
Inorganic Ash (Residue on Ignition) < 0.1%2.1% (Iodide salts)0.4%

Key Insight: Notice the severe discrepancy between the HPLC and qNMR purity for Commercial Supplier A (98.1% vs. 93.5%). The causality behind this gap is the presence of residual dichloromethane and inorganic iodide salts—neither of which absorb UV light at the detection wavelength, artificially inflating the HPLC area percentage. This highlights why qNMR is considered the gold standard for absolute purity determination in medicinal chemistry[1].

Logical Causality in Method Selection

To build a self-validating analytical system, researchers must understand the physical causality behind each technique. The diagram below illustrates the orthogonal logic used to construct our testing matrix.

Logic A Purity Validation Requirements B Detect UV-Active Organic Impurities A->B C Detect Non-UV Active Salts & Solvents A->C D Identify Unknown Reaction Byproducts A->D E RP-HPLC-UV (Relative Area %) B->E Causality: Hydrophobic partitioning F qNMR Spectroscopy (Absolute Mass %) C->F Causality: Proton resonance integration G High-Res LC-MS (m/z & Fragmentation) D->G Causality: Mass-to-charge ratio

Fig 1. Logical causality matrix for selecting orthogonal analytical techniques.

Analytical Workflows & Self-Validating Protocols

Pillar 1: Reverse-Phase HPLC-UV (Chemical Purity)

The Causality: Reverse-phase HPLC separates analytes based on their hydrophobicity. 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is moderately lipophilic. Its primary degradation product, the deiodinated analog, is more polar and will elute earlier on a C18 column. We utilize an acidic mobile phase (formic acid) to suppress the ionization of residual silanols on the stationary phase, preventing peak tailing of the aldehyde[2].

Step-by-Step Protocol:

  • System Preparation: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 3 µm) with a mobile phase of 60:40 Acetonitrile:Water containing 0.1% Formic Acid at a flow rate of 1.0 mL/min[3].

  • Self-Validation (Blank Run): Inject 10 µL of the sample diluent (100% Acetonitrile) to establish a baseline and confirm the absence of ghost peaks or carryover.

  • Sample Preparation: Accurately weigh 10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile (1 mg/mL). Sonicate for 2 minutes to ensure complete dissolution.

  • Analysis: Inject 10 µL of the sample. Monitor the eluent using a UV-Vis detector set to 254 nm (optimal for the aromatic ring) and 280 nm (optimal for the aldehyde carbonyl).

  • Data Processing: Integrate all peaks with a signal-to-noise ratio > 10. Calculate the relative purity using the area normalization method.

Pillar 2: Quantitative 1H NMR (Absolute Purity)

The Causality: qNMR provides a direct measure of absolute purity by comparing the integral of a specific proton resonance of the analyte against a certified internal standard[4]. Because the signal intensity is directly proportional to the number of nuclei, it does not require a reference standard of the analyte itself, bypassing the limitations of relative UV response factors[5].

Step-by-Step Protocol:

  • Standard Selection: Select a high-purity internal standard (IS) that does not overlap with the analyte signals. Maleic acid (δ ~6.2 ppm) is ideal, as it sits in a clear window away from the aldehyde (δ ~9.8 ppm) and aromatic protons (δ ~7.4 ppm) of the target molecule[4].

  • Sample Preparation: Accurately weigh (using a microbalance with 0.01 mg precision) ~15 mg of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde and ~5 mg of the Maleic acid IS into the same vial.

  • Dissolution: Add 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Transfer the homogenous solution to a 5 mm NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz or higher. Crucial Self-Validating Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 = 30 seconds) to ensure complete magnetization recovery and quantitative accuracy[1].

  • Calculation: Calculate the absolute mass fraction using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

Pillar 3: LC-MS (Impurity Profiling)

The Causality: While HPLC quantifies the amount of an impurity, MS identifies what it is. Electrospray Ionization (ESI) gently ionizes the molecules, allowing us to detect the exact mass. The presence of an [M+H]+ peak at m/z 181 instead of 307 immediately confirms the presence of the deiodinated impurity.

Comprehensive Workflow Visualization

Workflow A Synthesized 3-Ethoxy-5-iodo- 4-methoxybenzaldehyde B Sample Preparation & Aliquoting A->B C RP-HPLC-UV (Detects Organic Impurities) B->C Aliquot 1 (Acetonitrile) D qNMR Analysis (Detects Solvents & Salts) B->D Aliquot 2 (CDCl3 + IS) E LC-MS (Identifies Mass/Structure) B->E Aliquot 3 (MeOH/Water) F Comprehensive Validated Purity Profile C->F D->F E->F

Fig 2. Orthogonal analytical workflow for comprehensive purity validation of synthesized intermediates.

Conclusion

The purity analysis of highly functionalized intermediates like 3-Ethoxy-5-iodo-4-methoxybenzaldehyde cannot be reduced to a single chromatographic run. As demonstrated by the comparative data, commercial suppliers relying solely on HPLC-UV often overestimate their product's purity by failing to account for UV-transparent inorganic salts and residual solvents.

By implementing a self-validating, orthogonal workflow that combines the high-resolution separation of RP-HPLC, the absolute mass quantification of qNMR, and the structural elucidation of LC-MS, researchers can confidently secure the integrity of their downstream synthetic pipelines.

References

  • Benzaldehyde, 2-iodo- | SIELC Technologies - SIELC Technologies.[Link]

  • Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | SIELC Technologies - SIELC Technologies.[Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - National Institutes of Health (PMC) / Journal of Medicinal Chemistry.[Link]

Sources

Validation

Structural and Functional Comparison: 3-Ethoxy-5-iodo-4-methoxybenzaldehyde vs. Vanilloid Natural Products

Introduction & Rationale In the landscape of drug discovery and synthetic organic chemistry, natural products like vanillin (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde serve as foundational scaffolds. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the landscape of drug discovery and synthetic organic chemistry, natural products like vanillin (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde serve as foundational scaffolds. However, their natural forms often suffer from suboptimal pharmacokinetic properties, such as rapid phase II metabolism and limited membrane permeability.

3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS: 428483-80-1) is a highly functionalized, synthetic halogenated derivative engineered to overcome these limitations. Known as a critical advanced intermediate for active pharmaceutical ingredients (APIs) such as Apremilast[1], this molecule introduces specific steric, electronic, and reactive modifications. This guide objectively compares the structural anatomy, physicochemical properties, and experimental performance of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde against its natural vanilloid counterparts.

Structural Anatomy & Causality: The Engineering of a Synthetic Pharmacophore

To understand the superior performance of this synthetic derivative in medicinal chemistry, we must analyze the causality behind each structural deviation from natural vanillin[2]:

  • C3-Ethoxy vs. C3-Methoxy (Vanillin): The substitution of a methoxy group with an ethoxy group at the C3 position increases the molecule's overall lipophilicity (LogP) and introduces steric bulk. This bulk alters the rotational freedom of the adjacent functional groups, often improving binding affinity to hydrophobic target pockets.

  • C4-Methoxy vs. C4-Hydroxyl (Vanillin): Natural vanillin possesses a free phenolic hydroxyl group at C4, which acts as a strong Hydrogen Bond Donor (HBD). While useful for target engagement, this free hydroxyl is a prime liability for rapid phase II metabolism (glucuronidation/sulfation). Etherification to a methoxy group eliminates this HBD, significantly increasing passive membrane permeability and extending the molecule's biological half-life.

  • C5-Iodo vs. C5-Hydrogen (Vanillin): The introduction of a heavy iodine atom at the C5 position is the most critical synthetic upgrade. Iodine is a soft, highly polarizable atom that provides a heavy-atom effect useful in X-ray crystallography. More importantly, it acts as an exceptionally reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), enabling late-stage functionalization that is impossible with natural vanillin[3].

G A Natural Vanillin (Low LogP, H-Bond Donor) B C4-O-Methylation & C3-O-Ethylation A->B Alkylation C 3-Ethoxy-4-methoxy- benzaldehyde B->C D Electrophilic C5 Iodination C->D Halogenation E 3-Ethoxy-5-iodo-4- methoxybenzaldehyde D->E API Scaffold

Structural derivation pathway from natural vanillin to the functionalized synthetic target.

Quantitative Performance Comparison

The structural modifications directly translate to measurable differences in physicochemical properties and synthetic utility. The table below summarizes the comparative data.

CompoundLogP (Calculated)H-Bond DonorsH-Bond AcceptorsCross-Coupling Yield (Suzuki)*Membrane Permeability (Papp)**
Vanillin (Natural)1.2113N/A (No Halogen)Low (~0.26 x 10⁻⁵ cm/s)
Syringaldehyde (Natural)1.0414N/A (No Halogen)Low
5-Iodovanillin (Semi-synthetic)2.0513High (90-97%)Low-Moderate
3-Ethoxy-5-iodo-4-methoxybenzaldehyde 3.4503Excellent (>95%)High (>3.5 x 10⁻⁵ cm/s)

*Based on standard MW-assisted Suzuki coupling with phenylboronic acid[4]. **Based on Parallel Artificial Membrane Permeability Assay (PAMPA) simulating the gastrointestinal tract[5].

Experimental Methodologies

As a Senior Application Scientist, it is critical to rely on self-validating protocols. The following workflows provide step-by-step instructions for evaluating the reactivity and permeability of these compounds, complete with internal quality controls.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling for C5-Functionalization

This protocol demonstrates the synthetic utility of the C5-Iodo handle compared to unhalogenated natural products.

Rationale: We utilize an aqueous ethanol solvent system to ensure the solubility of both the lipophilic aldehyde and the boronic acid, adhering to green chemistry principles[6]. Self-Validation Mechanism: The inclusion of dodecane as an inert internal standard allows for precise GC-MS quantification of the reaction yield before isolation, ensuring mass balance and verifying that no starting material was lost to side reactions.

  • Preparation: In a 10 mL microwave-safe reaction vial, add 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and NaHCO₃ (2.0 mmol).

  • Catalyst & Standard Addition: Add 0.01 mol% of Pd(OAc)₂ (or a solid-supported Pd catalyst) and exactly 1.0 mmol of dodecane (Internal Standard).

  • Solvent Addition: Add 3 mL of a degassed EtOH/H₂O mixture (1:1 v/v). Seal the vial with a crimp cap.

  • Reaction: Subject the vial to microwave irradiation (Pmax = 200 W) at 80°C for 15 minutes[4].

  • Quenching & Extraction: Cool the vial to room temperature. Dilute with 5 mL of ethyl acetate and 5 mL of brine. Separate the organic layer.

  • Validation & Analysis: Inject a 1 µL aliquot of the crude organic layer into a GC-MS. Calculate the exact conversion yield by comparing the product peak area to the dodecane internal standard peak area.

  • Isolation: Purify the remaining organic phase via flash column chromatography (Hexanes/EtOAc) to isolate the biaryl product.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol objectively measures the increase in passive diffusion caused by the removal of the C4-hydroxyl group.

Rationale: The PAMPA model utilizes a 1% phosphatidylcholine in dodecane artificial membrane to mimic the lipid bilayer of the human gastrointestinal tract[7]. Self-Validation Mechanism: Lucifer Yellow (a fluorescent dye with near-zero passive permeability) is co-incubated in the donor well. If fluorescence is detected in the acceptor well, the artificial membrane is structurally compromised, and the data point is automatically invalidated.

  • Membrane Preparation: Coat the porous filter of a 96-well PAMPA donor plate with 5 µL of 1% (w/v) phosphatidylcholine in dodecane. Allow the solvent to evaporate for 5 minutes.

  • Acceptor Plate Setup: Fill the wells of the acceptor plate with 300 µL of Prisma HT buffer (pH 7.4).

  • Donor Solution Preparation: Prepare a 50 µM solution of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (and Vanillin as a control) in Prisma HT buffer containing 1% DMSO and 100 µM Lucifer Yellow.

  • Incubation: Add 150 µL of the donor solution to the donor plate. Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped between the membrane and the acceptor buffer. Incubate at 37°C for 4 hours without agitation.

  • Validation (Integrity Check): Remove the donor plate. Measure the fluorescence of the acceptor wells (Ex 428 nm / Em 536 nm). Reject any wells showing fluorescence above the blank baseline.

  • Quantification: Quantify the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability coefficient (

    
    ).
    

G A Donor Compartment (Compound + Lucifer Yellow) B Artificial Lipid Membrane (1% Phosphatidylcholine) A->B Passive Diffusion C Acceptor Compartment (Buffer pH 7.4) B->C D LC-MS/MS Quantification & Integrity Check (Fluorescence) C->D Analysis & Validation

Self-validating Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

References

  • Vanillin Enhances Passive Transport Rate and Absorption of Drugs with Moderate Oral Bioavailability in vitro and in vivo by Affecting Membrane Structure ResearchGate URL:[Link][5]

  • Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium ACS Omega / NIH URL:[Link][3]

  • Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives Scientific Research Publishing URL:[Link][7]

  • Full article: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles Taylor & Francis Online URL:[Link][6]

  • 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 PubChem (NIH) URL:[Link][2]

  • 3-Ethoxy-4-methoxybenzaldehyde (CAS No: 1131-52-8) API Intermediate Manufacturers Apicule URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

[1][2][3][4] Executive Summary: The "Zero-Ambiguity" Directive Disposing of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic aldehydes, the p...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary: The "Zero-Ambiguity" Directive

Disposing of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic aldehydes, the presence of the iodine atom at the C5 position categorizes this compound as a halogenated aromatic. This distinction is critical for regulatory compliance (RCRA) and incineration parameters.

Immediate Action Checklist:

  • Waste Stream: Halogenated Organic (Do NOT mix with non-halogenated solvents like pure acetone/ethanol).

  • Physical State: Solid (typically) or solution.

  • Key Hazard: Irritant (Skin/Eye/Respiratory), Light Sensitive, Potential Aquatic Toxin.

  • Storage: Amber glass or foil-wrapped containers (iodine-carbon bond lability).

Chemical Hazard & Waste Characterization

To dispose of this chemical safely, we must first understand its reactivity profile.[1] This compound combines an oxidizable aldehyde core with a labile aryl iodide.

PropertyCharacteristicDisposal Implication
Chemical Class Halogenated Aromatic AldehydeMust go to high-temperature incineration to prevent formation of toxic byproducts.
Reactivity Light Sensitive / OxidizableWaste containers should be opaque or amber. Minimize headspace to reduce oxidation to benzoic acid derivatives.
Toxicity Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, goggles) is mandatory during transfer.
Environmental Aquatic Toxicity (Likely H411)Zero tolerance for drain disposal. All rinsates must be captured.
RCRA Status Characteristic Waste (Toxic/Ignitable)Not typically P- or U-listed specifically, but regulated under general halogenated waste codes.
Operational Disposal Protocol

This workflow ensures a self-validating disposal loop, minimizing the risk of cross-contamination or regulatory violation.

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Containment: Do not empty the solid into a liquid waste carboy. Keep it in its original vial if possible.

  • Overpacking: Place the original vial into a larger, clear wide-mouth jar (HDPE or Glass).

  • Labeling: Apply a hazardous waste label to the outer jar.

    • Constituents: "3-Ethoxy-5-iodo-4-methoxybenzaldehyde, 98%".

    • Hazard Checkbox: Toxic, Irritant.

    • Stream: "Solid Debris - Halogenated".

Scenario B: Disposal of Reaction Mixtures/Solutions

If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO):

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Acetone/Methanol : If the concentration of the iodinated compound is >1%, the entire mixture defaults to Halogenated Waste .

    • Rule of Thumb: "One drop of halogen makes the whole bucket halogenated."

  • Transfer: Use a funnel to prevent drips. Wipe the funnel with a Kimwipe immediately after use.

  • Rinsing: Triple rinse the empty reaction vessel with a minimal amount of acetone. Add this rinsate to the Halogenated Waste container , not the drain.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Segregation: Do not throw contaminated weigh boats or syringe filters into the regular trash.

  • Collection: Place all solid items contaminated with the aldehyde into a clear zip-lock bag or a dedicated "Solid Hazardous Waste" bucket.

  • Sharps: If needles were used, they go into the Biohazard/Sharps container, regardless of chemical contamination (unless strictly forbidden by local EHS, in which case a Chem-Sharps container is used).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for segregating this specific iodinated compound.

DisposalWorkflow Start Waste Generation: 3-Ethoxy-5-iodo-4-methoxybenzaldehyde StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Mixture StateCheck->LiquidPath Liquid DebrisPath Contaminated Debris (Gloves, Wipes) StateCheck->DebrisPath Solid Waste SolidAction Pack in Original Vial Overpack in HDPE Jar SolidPath->SolidAction SolventCheck Is Solvent Halogenated? (DCM, Chloroform?) LiquidPath->SolventCheck DebrisAction Solid Hazardous Waste Bag (Do NOT Trash) DebrisPath->DebrisAction HaloStream HALOGENATED WASTE STREAM (High Temp Incineration) SolidAction->HaloStream Tag as Toxic/Halogenated SolventCheck->HaloStream Yes SolventCheck->HaloStream No (Mixture becomes Halogenated) NonHaloStream NON-HALOGENATED STREAM DebrisAction->HaloStream Bulk Solid Waste

Figure 1: Decision matrix for segregating iodinated aldehyde waste. Note that liquid mixtures default to the Halogenated stream to ensure proper destruction of the iodine-carbon bond.

Emergency Spill Response Protocol

Trigger: Spillage of >500mg of solid or >10mL of solution.

  • Secure Area: Alert nearby personnel. Mark the zone.

  • PPE Upgrade: Wear double nitrile gloves and a fitted N95 or respirator if powder is aerosolized.

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop up the wet towels and solid into a sealable bag.

  • Containment (Liquid):

    • Cover with an inert absorbent (Vermiculite or Spill-X).

    • Do not use paper towels alone for large solvent spills as they increase surface area for evaporation.

  • Decontamination:

    • Wipe the surface with a mild detergent and water.

    • Final Step: Test the surface pH or use a UV light (if applicable for detection) to ensure removal.

    • Dispose of all cleanup materials as Halogenated Chemical Waste .

References & Authority
  • Fisher Scientific. Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde (Analog). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 3-Ethoxy-4-methoxybenzaldehyde (Analog). Retrieved from

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • Cornell University EHS. Chemical Waste Segregation: Halogenated vs Non-Halogenated. Retrieved from

  • ScienceMadness Wiki. Disposal of Halogenated Aromatic Compounds. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Comprehensive Safety and Operational Guide for Handling 3-Ethoxy-5-iodo-4-methoxybenzaldehyde As a Senior Application Scientist, establishing a robust safety culture requires moving beyond generic safety data sheets. Tru...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

As a Senior Application Scientist, establishing a robust safety culture requires moving beyond generic safety data sheets. True laboratory safety is rooted in understanding the mechanistic behavior of the molecules we handle. 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS: 428483-80-1) is a highly functionalized halogenated aromatic building block utilized extensively in advanced pharmaceutical synthesis[1].

Handling this compound requires a rigorous, self-validating safety framework that complies with the[2] and EPA guidelines. This guide details the causality behind Personal Protective Equipment (PPE) selection, step-by-step operational protocols, and compliant disposal strategies.

Mechanistic Hazard Assessment & Causality

In advanced chemical handling, PPE selection must be dictated by the molecular behavior of the compound, a core principle emphasized in the National Research Council's[3]. For 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, the operational risks are defined by two key functional groups:

  • The Electrophilic Aldehyde: Aldehydes are potent skin and respiratory sensitizers. Mechanistically, the electrophilic carbonyl carbon can undergo Schiff base formation with primary amine residues (such as lysine) present in epidermal proteins. Direct dermal contact can trigger irreversible covalent binding, leading to contact dermatitis or severe allergic sensitization.

  • The Iodine Substituent: The heavy halogen atom significantly increases the compound's partition coefficient (LogP). While the dry powder is relatively stable, dissolving this compound in organic carrier solvents (e.g., DMSO, dichloromethane) creates a high-risk solution. The lipophilic nature of the iodinated ring enhances its ability to permeate biological membranes and rapidly degrade standard porous glove materials via solvent-assisted breakthrough.

Quantitative PPE Selection Matrix

Under, an explicit hazard assessment is required to determine appropriate PPE[3][4]. The following table outlines the mandatory protective equipment, summarizing quantitative specifications and the mechanistic rationale for each choice.

PPE CategorySpecification / StandardMechanistic Rationale
Eye/Face Protection ANSI Z87.1 Compliant Safety GogglesProtects ocular mucosa from fine powder aerosolization and solvent splashes[5].
Hand Protection (Solid) 100% Nitrile Gloves (Min. 5 mil thickness)Provides a sufficient physical barrier against the solid, dry form of the iodinated aldehyde[6].
Hand Protection (Solution) Solvent-Specific (e.g., Butyl rubber for DCM)Iodine increases solvent-assisted permeation. Nitrile degrades rapidly in halogenated solvents; double-gloving or solvent-rated outer gloves are mandatory[3].
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal accumulation of dust. FR material is strictly required if the compound is handled alongside flammable organic solvents[6].
Respiratory Controls Fume Hood (Face velocity: 80–100 fpm)Primary engineering control. Prevents inhalation of sensitizing aldehyde vapors or airborne particulates[2].

Step-by-Step Operational Protocol

To ensure trustworthiness and reproducibility, every handling event must follow a self-validating system. Execute the following workflow when weighing and preparing solutions of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde.

Phase 1: Preparation & PPE Donning

  • Engineering Control Verification: Verify the chemical fume hood is operational. Check the digital monitor to ensure a certified face velocity of 80–100 feet per minute (fpm). Never handle the neat powder on an open bench[2].

  • Visual Inspection: Inspect the FR lab coat for prior contamination.

  • Donning Sequence: Don ANSI Z87.1 safety goggles. Wash hands, then don the primary pair of 5-mil nitrile gloves. If working with carrier solvents, don the appropriate secondary chemical-resistant glove over the nitrile base[3][4].

Phase 2: Handling & Dissolution 4. Anti-Static Weighing: Iodinated powders frequently hold static charges, leading to hazardous aerosolization. Use an anti-static device (e.g., Zerostat gun) on the weighing boat and metal spatula before transferring the solid. 5. Solvent Addition: Transfer the weighed solid to a chemically compatible, amber glass vial (iodinated compounds can be susceptible to photo-degradation). Add the solvent slowly inside the hood to minimize vapor displacement. 6. Containment: Cap the vial securely with a PTFE-lined septum cap before removing the solution from the engineering control.

Phase 3: Doffing & Decontamination 7. Doffing: Remove outer gloves inside the fume hood to contain any invisible chemical residue. 8. Hygiene: Wash hands thoroughly with soap and water immediately after doffing the inner gloves.

Environmental Compliance & Disposal Plan

Because 3-Ethoxy-5-iodo-4-methoxybenzaldehyde contains a covalently bound halogen, its disposal is strictly regulated by the EPA under the [7].

  • Halogenated Waste Segregation: Do not mix this compound or its solutions with standard non-halogenated solvent waste. It must be diverted to a dedicated "Halogenated Organic Waste" container.

  • The 1,000 ppm Threshold: Under EPA guidelines, waste streams containing greater than 1,000 ppm total halogens are presumed to be hazardous and require specialized treatment[8].

  • Thermal Destruction: Halogenated waste must be disposed of via EPA-compliant high-temperature incineration equipped with caustic scrubbing systems. This prevents environmental contamination and neutralizes hydroiodic acid (HI) gases generated during combustion[9].

Workflow & Logical Relationship Diagram

G cluster_PPE PPE Donning & Engineering Controls cluster_Disposal EPA RCRA Disposal Pathway Start Risk Assessment: 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS: 428483-80-1) N1 Verify Fume Hood (80-100 fpm) Start->N1 N2 Don ANSI Z87.1 Safety Goggles N1->N2 N3 Don Nitrile Gloves (+ Solvent-rated outer layer) N2->N3 Handling Operational Handling (Anti-static weighing & Dissolution) N3->Handling D1 Segregate into Halogenated Waste Stream Handling->D1 D2 EPA Compliant Incineration (>1000 ppm Halogens) D1->D2

Operational workflow for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, from PPE donning to RCRA disposal.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Source: NCBI Bookshelf. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Source: OSHA.gov. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment." Source: OSHA.gov. URL: [Link]

  • Environmental Protection Agency (EPA). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Source: eCFR. URL: [Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Source: EPA NEPIS. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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